molecular formula C10H13NO B1213863 N-Ethylacetanilide CAS No. 529-65-7

N-Ethylacetanilide

Cat. No.: B1213863
CAS No.: 529-65-7
M. Wt: 163.22 g/mol
InChI Key: FSSVIYSWRLKICW-UHFFFAOYSA-N
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Description

N-Ethylacetanilide , with the molecular formula C10H13NO, is a synthetic organic compound belonging to the class of acetanilides . It is characterized as an N-alkylated derivative of acetanilide. Researchers can utilize this chemical as a building block or key intermediate in organic synthesis and medicinal chemistry research. Acetanilide derivatives are of significant interest in pharmaceutical research for their biological activities . For instance, structurally related acetanilide compounds have been explored in the discovery of novel agonists for the β3-adrenergic receptor, which is a target for metabolic disorders . Other research into N-phenylacetamide sulfonamides highlights the use of similar structures in developing new analgesic candidates . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-N-phenylacetamide
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InChI

InChI=1S/C10H13NO/c1-3-11(9(2)12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FSSVIYSWRLKICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1060186
Record name Acetamide, N-ethyl-N-phenyl-
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Molecular Weight

163.22 g/mol
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CAS No.

529-65-7
Record name N-Ethyl-N-phenylacetamide
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Record name N-Ethylacetanilide
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Record name Acetamide, N-ethyl-N-phenyl-
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Foundational & Exploratory

N-Ethylacetanilide (CAS 529-65-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylacetanilide, with a CAS number of 529-65-7, is an organic compound belonging to the acetanilide (B955) class. This technical guide provides a detailed overview of its chemical and physical properties, methods for its synthesis and purification, and analytical techniques for its characterization. While historical applications include its use as a camphor (B46023) substitute in nitrocellulose, this document aims to consolidate the available technical data to support further research and development. It is important to note that, despite a thorough review of scientific literature, specific information regarding the biological activity, mechanism of action, and associated signaling pathways of this compound is not currently available. This guide presents adaptable experimental protocols and key data to facilitate future investigations into this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. A comprehensive summary of its known chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
IUPAC Name N-ethyl-N-phenylacetamide[1]
Synonyms Acetanilide, N-ethyl-; Acetethylanilide; Ethylacetanilide; Mannol[2][3][4][5]
CAS Number 529-65-7[3][4][5][6][7]
Molecular Formula C₁₀H₁₃NO[3][4][5][6]
Molecular Weight 163.22 g/mol [6][8]
Appearance SolidHoffman Fine Chemicals
Melting Point 55 °C[6][8]
Boiling Point 245.4 - 260 °C at 760 mmHg[6][8]
Density 1.035 g/cm³[6][8]
Flash Point 101.4 °C[6][8]
Refractive Index 1.545[8]
Vapor Pressure 0.0288 mmHg at 25°C[6]
LogP (Octanol/Water Partition Coefficient) 1.49 - 2.05940[6][9]
Hydrogen Bond Donor Count 0[6]
Hydrogen Bond Acceptor Count 1[6]
Rotatable Bond Count 2[6]
Exact Mass 163.099714038[6]
Complexity 150[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted acetanilides is the acetylation of the corresponding N-substituted aniline. The following is an adaptable protocol for the synthesis of this compound from N-ethylaniline and acetic anhydride (B1165640).

Materials:

  • N-ethylaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium bicarbonate solution (saturated)

  • Distilled water

  • Ice

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Beaker

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask, dissolve N-ethylaniline in a minimal amount of glacial acetic acid. If proceeding neat, place the N-ethylaniline directly in the flask.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add a slight molar excess (e.g., 1.1 equivalents) of acetic anhydride to the cooled solution via a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Pour the reaction mixture into a beaker containing a mixture of crushed ice and water.

  • Stir the mixture vigorously until a solid precipitate forms.

  • Neutralize any excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Collect the crude this compound by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water.

  • Air-dry the crude product.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of higher purity.[10][11]

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[10]

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be subjected to hot filtration.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.[12]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals, for example, in a desiccator under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[9][13]

Chromatographic Conditions (Adaptable):

  • Column: C18 reverse-phase column (e.g., Newcrom R1)[9][13]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[9][13] The exact ratio should be optimized for best separation.

  • Detection: UV detector at an appropriate wavelength (to be determined by UV-Vis spectral analysis).

  • Flow Rate: To be optimized for the specific column and system.

  • Injection Volume: To be determined based on sample concentration and instrument sensitivity.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not yield any specific studies detailing the biological activity, mechanism of action, or associated signaling pathways of this compound (CAS 529-65-7). While the broader class of acetanilides has been investigated for various pharmacological properties, data specific to the N-ethyl derivative is lacking.

This absence of information presents an opportunity for novel research into the potential pharmacological or toxicological effects of this compound. Future studies could explore its activity in various biological assays, such as enzyme inhibition, receptor binding, or cell-based functional screens, to elucidate any potential therapeutic or adverse effects.

Visualizations

Due to the lack of information on biological pathways or complex experimental workflows for this compound, no signaling pathway or workflow diagrams can be provided at this time. Should such information become available, Graphviz (DOT language) can be utilized to generate the required visualizations.

As a placeholder and example of a logical relationship diagram, the following illustrates the general synthesis and purification workflow described in this guide.

General Workflow for this compound Preparation cluster_synthesis Synthesis cluster_purification Purification N-ethylaniline N-ethylaniline Acetylation Acetylation N-ethylaniline->Acetylation Acetic_anhydride Acetic_anhydride Acetic_anhydride->Acetylation Crude_Product Crude_Product Acetylation->Crude_Product Precipitation Dissolution Dissolution Crude_Product->Dissolution in hot solvent Recrystallization Recrystallization Dissolution->Recrystallization Cooling Purified_Product Purified_Product Recrystallization->Purified_Product Filtration & Drying Analysis Characterization (e.g., HPLC, M.P.) Purified_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Safety Information

This compound is classified as a flammable solid, harmful if swallowed, and causes serious eye irritation.[1][8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide consolidates the currently available information on this compound (CAS 529-65-7). While its chemical and physical properties are reasonably well-documented, and general methods for its synthesis and purification can be adapted, there is a notable absence of data regarding its biological effects. This represents a significant knowledge gap and an area ripe for future investigation by researchers in drug discovery and development. The protocols and data presented herein provide a foundation for such studies.

References

N-Ethylacetanilide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylacetanilide, an N-substituted derivative of acetanilide (B955), is a compound of interest in organic synthesis and medicinal chemistry. This document provides a detailed technical guide on its fundamental properties, including its molecular weight, physicochemical characteristics, and spectral data. Furthermore, it outlines a comprehensive experimental protocol for its synthesis and subsequent purification, tailored for a laboratory setting. This guide is intended to serve as a valuable resource for professionals engaged in chemical research and drug development.

Core Properties of this compound

This compound, also known as N-ethyl-N-phenylacetamide, possesses the molecular formula C₁₀H₁₃NO.[1][2][3][4][5] Its chemical structure consists of an N-ethyl and an N-acetyl group attached to an aniline (B41778) core.

Molecular Weight

The molecular weight of this compound has been determined through various methods, with slight variations in the reported values:

  • 163.22 g/mol [5]

  • 163.219 g/mol [1]

  • 163.2163 g/mol [2][3][4]

For most practical laboratory applications, a value of 163.22 g/mol is suitable.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in experimental settings.

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
Appearance White organic solid
Melting Point 55 °C
Boiling Point 258 °C at 760 mmHg
Density 1.035 g/cm³
CAS Number 529-65-7
Spectroscopic Data Available data includes NMR, FTIR, Raman, UV-Vis, and MS (GC).[6]

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through the N-alkylation of acetanilide. The following protocol is a representative method adapted from general procedures for the synthesis of N-alkylated anilines.

Experimental Protocol: Microwave-Assisted Synthesis

This method utilizes microwave irradiation to enhance the reaction rate, offering a more efficient and rapid synthesis compared to conventional heating.

Materials:

  • Acetanilide

  • Ethyl iodide (or other suitable ethylating agent)

  • Potassium hydroxide (B78521) (or other suitable base)

  • Ethanol

  • Benzene (for extraction)

  • 2N Hydrochloric acid

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine acetanilide (1 equivalent), powdered potassium hydroxide (a suitable excess), and ethanol.

  • Addition of Ethylating Agent: To the resulting mixture, add ethyl iodide (1.5 equivalents).

  • Microwave Irradiation: Irradiate the mixture in a microwave oven at a suitable power level (e.g., 600 Watts) for a short duration (e.g., 120-150 seconds). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Extract the product with benzene.

  • Washing: Wash the organic layer with 2N hydrochloric acid and then with water to remove any unreacted starting materials and salts.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Activated charcoal (optional)

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration: While hot, filter the solution through a fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the hot filtrate to cool slowly to room temperature. The this compound will start to crystallize. For maximum yield, the flask can be subsequently placed in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Experimental Workflow and Signaling Pathways

To visually represent the synthesis and purification process, the following workflow diagram has been generated.

Synthesis_and_Purification_of_N_Ethylacetanilide cluster_synthesis Synthesis cluster_purification Purification start Acetanilide + Ethyl Iodide + Base reaction Microwave Irradiation start->reaction workup Extraction & Washing reaction->workup crude_product Crude This compound workup->crude_product dissolution Dissolution in Hot Ethanol crude_product->dissolution filtration Hot Filtration dissolution->filtration crystallization Crystallization filtration->crystallization isolation Vacuum Filtration crystallization->isolation pure_product Pure This compound isolation->pure_product

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of N-Ethylacetanilide, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a visualization of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity: IUPAC Name and Synonyms

The compound this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is also known by several other common and trade names.

  • IUPAC Name: N-ethyl-N-phenylacetamide[1]

  • Synonyms:

    • This compound[1]

    • Acetamide, N-ethyl-N-phenyl-[1]

    • Acetethylanilide[1]

    • Ethylacetanilide

    • Mannol[1]

    • N-ethyl-acetanilide[1]

    • N-Ethyl-N-phenylacetamide[1]

    • ACETANILIDE, N-ETHYL-[1]

    • ACETYL-N-ETHYLANILIDE[1]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
CAS Number 529-65-7
Melting Point 54-55 °C
Boiling Point 258 °C
Density 1.035 g/cm³
Flash Point 101.4 °C
LogP (predicted) 1.6
pKa (predicted) 0.54 ± 0.50
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is typically achieved through the N-acetylation of N-ethylaniline. This reaction involves the introduction of an acetyl group onto the nitrogen atom of N-ethylaniline. A common and effective method utilizes acetyl chloride as the acetylating agent in the presence of a base to neutralize the hydrochloric acid byproduct.

Reaction Principle:

N-ethylaniline, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This addition is followed by the elimination of a chloride ion, forming the stable amide product, this compound. A tertiary amine base, such as triethylamine (B128534) or pyridine, is used to scavenge the HCl generated during the reaction, preventing the protonation of the N-ethylaniline and driving the reaction to completion.

Overall Reaction:

C₆H₅NH(CH₂CH₃) + CH₃COCl → C₆H₅N(CH₂CH₃)COCH₃ + HCl

Materials:

  • N-ethylaniline

  • Acetyl chloride

  • Triethylamine (or pyridine)

  • Anhydrous diethyl ether (or dichloromethane)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube, dissolve N-ethylaniline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether (100 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath with continuous stirring.

  • Addition of Acetyl Chloride: Add acetyl chloride (1.05 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 5 °C during the addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Workup - Acid Wash: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 5% hydrochloric acid (2 x 50 mL) to remove unreacted triethylamine and N-ethylaniline.

  • Workup - Base Wash: Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

  • Workup - Brine Wash: Wash the organic layer with brine (1 x 50 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by vacuum distillation to obtain pure this compound.

Visualizations

4.1. Synthesis Workflow of this compound

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

Synthesis_Workflow N_Ethylaniline N-Ethylaniline Reaction N-Acetylation (0°C to RT) N_Ethylaniline->Reaction Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Reaction Triethylamine Triethylamine Triethylamine->Reaction Solvent Anhydrous Diethyl Ether Solvent->Reaction Acid_Wash Acid Wash (5% HCl) Reaction->Acid_Wash Base_Wash Base Wash (Sat. NaHCO₃) Acid_Wash->Base_Wash Brine_Wash Brine Wash Base_Wash->Brine_Wash Drying Drying (MgSO₄) Brine_Wash->Drying Solvent_Removal Solvent Removal (Rotovap) Drying->Solvent_Removal Purification Purification Solvent_Removal->Purification Final_Product Pure This compound Purification->Final_Product

Caption: Logical workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of N-Ethylacetanilide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of N-Ethylacetanilide in organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on providing high-quality qualitative solubility information, inferred from structurally similar compounds, and presents a detailed experimental protocol for the precise determination of this compound's solubility. This guide is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary information and methodologies to effectively work with this compound.

Introduction

This compound is a chemical compound with applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and dyes. A thorough understanding of its solubility in different organic solvents is crucial for its purification, formulation, and quality control. This guide addresses the current knowledge gap regarding its quantitative solubility and provides a practical framework for its experimental determination.

Qualitative Solubility of this compound

SolventChemical FormulaPolarityExpected Qualitative Solubility of this compound
Alcohols
MethanolCH₃OHPolar ProticSoluble
EthanolC₂H₅OHPolar ProticSoluble
Ketones
AcetoneC₃H₆OPolar AproticSoluble
Esters
Ethyl AcetateC₄H₈O₂Polar AproticLikely Soluble
Halogenated Solvents
ChloroformCHCl₃Polar AproticSoluble
DichloromethaneCH₂Cl₂Polar AproticLikely Soluble
Ethers
Diethyl Ether(C₂H₅)₂ONon-polarSoluble
Aromatic Hydrocarbons
TolueneC₇H₈Non-polarLikely Soluble
Aliphatic Hydrocarbons
HexaneC₆H₁₄Non-polarSparingly Soluble to Insoluble
Water H₂OPolar ProticLimited Solubility

This table is based on the general solubility principle of "like dissolves like" and qualitative data for analogous compounds. Experimental verification is highly recommended.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, the isothermal saturation method followed by gravimetric analysis is a robust and widely used technique.[1][2][3][4] This method involves creating a saturated solution of the solute at a constant temperature and then determining the concentration of the solute in that solution.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath with precise temperature control (±0.1°C)

  • Analytical balance (±0.0001 g)

  • Glass vials with screw caps (B75204) or sealed ampoules

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Volumetric flasks and pipettes

  • Drying oven

  • Desiccator

3.2. Step-by-Step Procedure

  • Preparation of Solvent: Ensure all solvents are of high purity and degassed if necessary to avoid bubble formation during the experiment.

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Addition of Solvent: Accurately pipette a known volume of the desired organic solvent into each vial containing the this compound.

  • Equilibration: Securely cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute remains constant.

  • Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed at the constant temperature for at least 2-4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid any change in solubility. Immediately filter the solution through a syringe filter into a pre-weighed, dry volumetric flask. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the volumetric flask containing the filtered saturated solution.

    • Carefully evaporate the solvent from the flask in a fume hood, followed by drying in an oven at a temperature below the melting point of this compound (approximately 54-55°C) until a constant weight is achieved.

    • Cool the flask in a desiccator to room temperature before weighing.

  • Data Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried residue.

    • The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or mole fraction.

3.3. Data Presentation

The quantitative solubility data obtained at different temperatures should be tabulated for each solvent to allow for easy comparison and analysis.

Temperature (°C)SolventSolubility ( g/100 mL)Solubility (mole fraction)
e.g., 25e.g., Ethanol[Experimental Value][Calculated Value]
e.g., 40e.g., Ethanol[Experimental Value][Calculated Value]
e.g., 25e.g., Acetone[Experimental Value][Calculated Value]
e.g., 40e.g., Acetone[Experimental Value][Calculated Value]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the isothermal saturation method.

experimental_workflow cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Weigh excess This compound equilibration Incubate at constant T with agitation (24-72h) prep_solute->equilibration prep_solvent Measure known volume of solvent prep_solvent->equilibration settling Allow excess solid to settle (2-4h) equilibration->settling Stop agitation sampling Withdraw & filter supernatant settling->sampling weighing1 Weigh filtered solution sampling->weighing1 evaporation Evaporate solvent & dry residue weighing1->evaporation weighing2 Weigh dried residue evaporation->weighing2 calculation Calculate solubility weighing2->calculation

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Physicochemical Properties of N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of N-Ethylacetanilide, including detailed experimental protocols for their determination. The information is presented to support research and development activities where this compound is of interest.

Physicochemical Data of this compound

This compound is a chemical compound with the molecular formula C10H13NO.[1][2] It is also known by other names such as Acetethylanilide and N-Ethyl-N-phenylacetamide.[1][2] The following table summarizes its key quantitative physicochemical properties.

PropertyValue
Melting Point 55°C[3]
Boiling Point 245.4°C (at 760 mmHg)[3]
Molecular Formula C10H13NO[1]
Molecular Weight 163.2163 g/mol [1]
Density 1.035 g/cm³[3]
Flash Point 101.4°C[3]
Vapor Pressure 0.0288 mmHg (at 25°C)[3]

Experimental Protocols

The determination of accurate melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The following sections detail standardized laboratory procedures for these measurements.

Melting Point Determination Protocol (Capillary Method)

The capillary method is a common and reliable technique for determining the melting point of a solid organic compound.[4] A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0°C.[5]

Apparatus and Materials:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Glass capillary tubes (one end sealed)

  • Thermometer

  • This compound sample (dry and powdered)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry, as moisture can depress the melting point.[6] Place a small amount of the compound on a clean, dry watch glass and crush it into a fine powder.

  • Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample.[6] Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom.[6] The packed sample height should be approximately 2-3 mm.[6][7]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[6]

  • Heating and Observation: Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point of 55°C. Then, adjust the heating rate to a slow increase of about 1-2°C per minute to ensure thermal equilibrium.[5][6]

  • Data Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting). Continue observing and record the temperature at which the last solid crystal melts completely.[5] This range is the melting point of the sample.

  • Cooling and Repetition: Allow the apparatus to cool. For accuracy, a second determination should be performed using a fresh sample and a new capillary tube.[7]

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording prep1 Dry the this compound sample prep2 Crush sample to a fine powder prep1->prep2 prep3 Pack into a capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in melting point apparatus prep3->meas1 meas2 Heat rapidly to ~40°C meas1->meas2 meas3 Heat slowly (1-2°C/min) meas2->meas3 meas4 Observe sample meas3->meas4 data1 Record T1: First liquid drop appears meas4->data1 data3 Melting Point Range = T1 - T2 data1->data3 data2 Record T2: All solid has melted data2->data3

Caption: Workflow for Melting Point Determination.

Boiling Point Determination Protocol (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a liquid using a small sample size.[8] The boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[9][10]

Apparatus and Materials:

  • Thiele tube

  • Small test tube (e.g., Durham tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Rubber band or thread

  • Heating source (e.g., Bunsen burner)

  • Mineral oil or other high-boiling liquid

  • This compound sample (liquid form; if solid, it must be melted first)

Procedure:

  • Sample Preparation: Fill the small test tube to about half-full with the liquid this compound sample.[8]

  • Capillary Insertion: Place a capillary tube (sealed end up) into the test tube containing the sample.[8]

  • Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[8]

  • Heating: Clamp the Thiele tube and insert the thermometer assembly, ensuring the sample is immersed in the mineral oil bath.[8] Gently heat the side arm of the Thiele tube.[10] The design of the tube will circulate the oil to ensure uniform heating.[10]

  • Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[8][10] This indicates that the vapor pressure of the sample has exceeded the external pressure.

  • Data Recording: Remove the heat source and allow the apparatus to cool slowly. Observe the sample closely. The temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube is the boiling point of the sample.[8][10] Record this temperature.

  • Pressure Correction: For high accuracy, the observed boiling point can be corrected to standard atmospheric pressure (760 mmHg) if the laboratory pressure is different.

Boiling_Point_Workflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_result Result setup1 Fill small test tube with liquid sample setup2 Insert inverted capillary tube setup1->setup2 setup3 Attach tube to thermometer setup2->setup3 setup4 Place assembly in Thiele tube with oil setup3->setup4 heat1 Gently heat the Thiele tube side arm setup4->heat1 heat2 Observe for a rapid stream of bubbles heat1->heat2 heat3 Remove heat source heat2->heat3 heat4 Watch for liquid to enter capillary heat3->heat4 result1 Record temperature when liquid enters capillary heat4->result1 result2 This temperature is the boiling point result1->result2

Caption: Workflow for Boiling Point Determination.

Logical Relationship: Synthesis Pathway

Understanding the synthesis of a compound provides context for its properties and potential impurities. This compound can be synthesized via the N-acetylation of N-ethylaniline. This reaction is a type of nucleophilic acyl substitution.

Synthesis_Pathway reactant1 N-Ethylaniline product This compound reactant1->product reactant2 Acetic Anhydride (or Acetyl Chloride) reactant2->product byproduct Acetic Acid (or HCl) product->byproduct

Caption: Synthesis of this compound.

References

Spectral Analysis of N-Ethylacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for N-Ethylacetanilide (also known as N-Ethyl-N-phenylacetamide), a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for identification, characterization, and quality control.

Chemical Structure and Properties

  • IUPAC Name: N-ethyl-N-phenylacetamide

  • Synonyms: Acetanilide, N-ethyl-; Acetethylanilide; Ethylacetanilide; Mannol[1][2]

  • CAS Registry Number: 529-65-7[1]

  • Molecular Formula: C₁₀H₁₃NO[1]

  • Molecular Weight: 163.22 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the electronic environment of the protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Assignment Chemical Shift (δ) ppm Multiplicity Integration
Aromatic Protons (C₆H₅)7.29 - 7.55Multiplet5H
Methylene Protons (-CH₂-)3.75Quartet2H
Acetyl Protons (-COCH₃)1.83Singlet3H
Methyl Protons (-CH₃)1.12Triplet3H

Note: Data compiled from spectra obtained in Chloroform-d (CDCl₃) solution.[3][4]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Assignment Chemical Shift (δ) ppm
Carbonyl Carbon (C=O)170.5
Aromatic Carbon (C-N)142.5
Aromatic Carbons (ortho, meta, para)128.9, 127.8, 126.9
Methylene Carbon (-CH₂)42.5
Acetyl Carbon (-COCH₃)21.5
Methyl Carbon (-CH₃)13.5

Note: Data compiled from spectra obtained in Chloroform-d (CDCl₃) solution.[3][5]

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the substance in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), inside a 5 mm NMR tube.[6] Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.[6]

Data Acquisition:

  • For ¹H NMR, the experiment is run with a standard pulse sequence.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum, resulting in single lines for each unique carbon atom.[7]

  • The instrument is locked to the deuterium (B1214612) signal of the solvent, and shimming is performed to optimize the magnetic field homogeneity.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectral Data
Wavenumber (cm⁻¹) Intensity Functional Group Assignment
~3030VariableAromatic C-H Stretch
2950 - 2850Medium to StrongAlkyl C-H Stretch
1690 - 1630StrongAmide C=O Stretch (Carbonyl)
1700 - 1500MediumAromatic C=C Bending
860 - 680StrongAromatic C-H Bending

Note: This data represents typical ranges for the assigned functional groups.[9] Spectra are often obtained using a KBr wafer technique.

Experimental Protocol for IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[10]

  • The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.[10] This minimizes light scattering.[10]

Instrumentation: The analysis is performed using a Fourier-Transform Infrared (FTIR) spectrometer.[11]

Data Acquisition:

  • A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.[11]

  • The KBr pellet containing the sample is placed in the sample holder.

  • The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in the confirmation of its molecular formula and structure.

Mass Spectrometry Data

The mass spectrum is obtained using Electron Ionization (EI).

m/z (mass-to-charge ratio) Relative Intensity Assignment
163Moderate[M]⁺ (Molecular Ion)
120High[M - COCH₃]⁺
106High[M - CH₂COCH₃]⁺
77Moderate[C₆H₅]⁺ (Phenyl group)
43High[CH₃CO]⁺ (Acylium ion)

Note: The fragmentation pattern is characteristic of N-substituted acetamides. The molecular ion peak confirms the molecular weight of 163 g/mol .[1]

Experimental Protocol for Mass Spectrometry

Sample Introduction: A small amount of the this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process, known as Electron Ionization (EI), removes an electron from the molecule to form a positively charged molecular ion ([M]⁺).[12]

Mass Analysis and Detection: The resulting ions and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.

Data Visualization

The following diagram illustrates the structure of this compound and highlights key correlations with its spectral data.

Caption: Chemical structure of this compound with key NMR, IR, and MS correlations.

References

N-Ethylacetanilide: A Technical Guide to its Mechanism of Action in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylacetanilide, a derivative of acetanilide (B955), is a versatile chemical intermediate with applications in organic synthesis and potential relevance in medicinal chemistry. This technical guide provides an in-depth analysis of the core mechanisms governing its reactivity in various chemical transformations. We will explore its role in electrophilic aromatic substitution, rearrangement reactions, and its potential biological activities, with a focus on the influence of the N-ethyl group on reaction outcomes and mechanisms. This document summarizes key reactivity principles, presents available quantitative data, details experimental protocols for representative reactions, and provides visualizations of reaction pathways and workflows.

Core Concepts: The Influence of the N-Ethylacetamido Group

The reactivity of this compound is primarily dictated by the electronic and steric effects of the N-ethylacetamido group (-N(Et)COCH₃) attached to the benzene (B151609) ring.

  • Electronic Effects : The nitrogen atom possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance. This electron-donating effect activates the aromatic ring towards electrophilic attack, making it more reactive than benzene. However, this activating effect is moderated by the electron-withdrawing nature of the adjacent carbonyl group (C=O), which also participates in resonance with the nitrogen lone pair, pulling electron density away from the ring. Consequently, the N-ethylacetamido group is a less powerful activating group than an amino (-NH₂) or an N-alkylamino (-NHEt) group. This moderation is crucial as it often prevents polysubstitution and oxidation side reactions that can occur with highly activated rings like aniline.

  • Directing Effects : The N-ethylacetamido group is an ortho, para-director in electrophilic aromatic substitution reactions. This is because the resonance structures that delocalize the nitrogen's lone pair into the ring place a negative charge on the ortho and para positions, making them more nucleophilic and susceptible to attack by electrophiles.

  • Steric Effects : The presence of the ethyl group, in addition to the acetyl group, introduces significant steric hindrance around the nitrogen atom and at the ortho positions of the benzene ring. This steric bulk can influence the regioselectivity of reactions, often favoring substitution at the less hindered para position over the ortho positions. This effect is more pronounced than in acetanilide or N-methylacetanilide.

Key Chemical Reactions and Mechanisms

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of this compound chemistry. The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.

EAS_Workflow cluster_start Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start This compound Mixing Mixing and Reaction Start->Mixing Reagent Electrophilic Reagent (e.g., HNO3/H2SO4, Br2) Reagent->Mixing Quenching Quenching Mixing->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization) Extraction->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for electrophilic aromatic substitution of this compound.

The nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring, typically at the para position due to the steric hindrance at the ortho positions. The electrophile is the nitronium ion (NO₂⁺), generated in situ from the reaction of concentrated nitric acid and sulfuric acid.

Mechanism of Nitration

Nitration_Mechanism reactant This compound intermediate Sigma Complex (Resonance Stabilized) reactant->intermediate Attack by π-system electrophile NO₂⁺ (Nitronium ion) electrophile->intermediate product p-Nitro-N-ethylacetanilide intermediate->product Deprotonation deprotonation -H⁺ intermediate->deprotonation

Caption: Mechanism of nitration of this compound.

Bromination of this compound with molecular bromine (Br₂), often in a solvent like acetic acid, results in the substitution of a hydrogen atom with a bromine atom. Similar to nitration, the major product is the para-substituted isomer. A Lewis acid catalyst is typically not required due to the activated nature of the ring, but its presence can increase the reaction rate.

Quantitative Data for Electrophilic Aromatic Substitution of Acetanilides

ReactantReagentsMajor ProductTypical Yield (%)Reference
AcetanilideHNO₃, H₂SO₄p-Nitroacetanilide80-90[1][2]
AcetanilideBr₂, CH₃COOHp-Bromoacetanilide85-95[3]
N-MethylacetanilideHNO₃, H₂SO₄p-Nitro-N-methylacetanilideData not available-
This compound HNO₃, H₂SO₄ p-Nitro-N-ethylacetanilide Expected to be high -
This compound Br₂, CH₃COOH p-Bromo-N-ethylacetanilide Expected to be high -
Orton Rearrangement

When this compound is treated with a halogenating agent (e.g., hypochlorous acid) to form an N-halo-N-ethylacetanilide, this intermediate can undergo an acid-catalyzed rearrangement known as the Orton rearrangement.[4] This reaction involves the migration of the halogen from the nitrogen atom to the aromatic ring, predominantly to the para position.[4] The mechanism is believed to be intermolecular, proceeding through the formation of free chlorine (or another halogen) which then acts as the electrophile in a standard electrophilic aromatic substitution.[5][6]

Orton Rearrangement Pathway

Orton_Rearrangement start This compound intermediate1 N-Chloro-N-ethylacetanilide start->intermediate1 + HOCl halogenation Halogenation (e.g., HOCl) intermediate2 Protonated Intermediate intermediate1->intermediate2 + H⁺ acid_catalysis H⁺ acetanilide This compound intermediate2->acetanilide Release of Cl⁺ release Release of Cl₂ product p-Chloro-N-ethylacetanilide acetanilide->product + Cl⁺ (from another molecule) eas Electrophilic Aromatic Substitution

Caption: Proposed mechanism for the Orton rearrangement of N-chloro-N-ethylacetanilide.

Fries Rearrangement

While the Fries rearrangement is classically associated with phenolic esters, an analogous reaction, the "anionic ortho-Fries rearrangement," can occur with related amides. Although not extensively documented for this compound itself, related N-aryl amides can undergo rearrangement where the acyl group migrates from the nitrogen to an ortho position on the aromatic ring. This transformation is typically mediated by strong bases, such as organolithium reagents, which direct the acylation to the ortho position via a directed ortho-metalation mechanism.

Experimental Protocols

The following are representative experimental protocols adapted from procedures for acetanilide and related compounds. Researchers should exercise appropriate safety precautions when handling these reagents.

Synthesis of p-Nitro-N-ethylacetanilide (Representative Nitration)
  • Preparation : In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 10 mL of concentrated sulfuric acid to 5.0 g of this compound. Maintain the temperature below 10°C.

  • Nitrating Mixture : In a separate flask, prepare the nitrating mixture by cautiously adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction : Add the nitrating mixture dropwise to the solution of this compound, ensuring the temperature does not exceed 20°C. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Work-up : Pour the reaction mixture slowly over 100 g of crushed ice with vigorous stirring. The crude p-Nitro-N-ethylacetanilide will precipitate.

  • Purification : Collect the solid product by vacuum filtration and wash with cold water. Recrystallize the crude product from ethanol (B145695) to obtain purified p-Nitro-N-ethylacetanilide.

Synthesis of p-Bromo-N-ethylacetanilide (Representative Bromination)
  • Preparation : Dissolve 5.0 g of this compound in 20 mL of glacial acetic acid in a flask.

  • Bromination : In a separate container, prepare a solution of 1.7 mL of bromine in 10 mL of glacial acetic acid. Add this bromine solution dropwise to the this compound solution with stirring at room temperature.

  • Reaction : Stir the mixture for 30-60 minutes. The color of the bromine should fade, and a precipitate may form.

  • Work-up : Pour the reaction mixture into 100 mL of cold water. If unreacted bromine is present (indicated by an orange color), add a small amount of sodium bisulfite solution to quench it.

  • Purification : Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to yield pure p-Bromo-N-ethylacetanilide.

Biological Mechanism of Action

While this compound itself is not a widely used therapeutic agent, acetanilide derivatives have a history as analgesics and antipyretics. The parent compound, acetanilide, is metabolized in vivo to paracetamol (acetaminophen), which is a well-known analgesic. It is plausible that this compound could also be metabolized to compounds with biological activity.

Some substituted acetanilides have been investigated for other biological activities, including antimicrobial and fungicidal properties.[7][8] The mechanism of action for the antimicrobial effects of some halo-substituted acetanilides is thought to be related to the acidity of the N-H bond.[7] For this compound, which lacks an N-H bond, any antimicrobial activity would likely proceed through a different mechanism. Further research is needed to elucidate any specific biological signaling pathways affected by this compound.

Data Presentation

Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₁₀H₁₃NO[9]
Molecular Weight 163.22 g/mol [9]
Melting Point 55 °C[10]
Boiling Point 245.4 °C at 760 mmHg[10]
¹H NMR Spectra available[11]
¹³C NMR Spectra available[11]
IR Spectrum Spectra available[12]
Mass Spectrum Spectra available[9][11]

Conclusion

This compound serves as a valuable substrate in organic synthesis, primarily undergoing electrophilic aromatic substitution at the para position due to the directing and steric effects of the N-ethylacetamido group. Its reactivity is moderated compared to aniline, allowing for more controlled reactions. While specific quantitative data and detailed mechanistic studies on this compound are limited in the current literature, its behavior can be largely predicted from the well-established chemistry of acetanilide and other N-substituted derivatives. Further investigation into its reaction kinetics, the influence of the N-ethyl group on reaction rates and regioselectivity, and its potential biological activities would be beneficial for expanding its applications in both industrial and pharmaceutical contexts.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylacetanilide, also known as N-ethyl-N-phenylacetamide, is an organic compound with the chemical formula C10H13NO.[1][2] It is a derivative of acetanilide, where an ethyl group is substituted on the nitrogen atom of the amide functionality. This compound serves as a valuable intermediate in organic synthesis and has applications in various chemical industries. One of its noted uses is as a substitute for camphor (B46023) in the production of nitrocellulose.[3] This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including detailed experimental protocols and data presented for clarity and ease of use by researchers and professionals in the field.

Physical Characteristics

This compound is a solid at room temperature. Its physical properties are summarized in the table below, providing a clear reference for laboratory and industrial applications.

PropertyValueReference
Molecular Formula C10H13NO[1][2]
Molecular Weight 163.22 g/mol [4]
Melting Point 55 °C[3]
Boiling Point 258 °C[5]
Density 1.035 g/cm³[3]
Appearance White to off-white crystalline solid[6]
Solubility Soluble in organic solvents such as ethanol (B145695) and ether; limited solubility in water.[1]

Chemical Characteristics

The chemical behavior of this compound is dictated by the presence of the amide functional group and the aromatic ring. These features allow it to participate in a variety of chemical reactions.

Hydrolysis

Like other amides, this compound can undergo hydrolysis under both acidic and basic conditions to yield N-ethylaniline and acetic acid (or its corresponding salt).

  • Acid-Catalyzed Hydrolysis: In the presence of a strong acid and heat, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and cleavage of the carbon-nitrogen bond lead to the formation of N-ethylaniline and acetic acid.[7]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. This is followed by the elimination of the N-ethylanilide anion, which then deprotonates the newly formed carboxylic acid to give the carboxylate salt and N-ethylaniline. This reaction is typically irreversible.[8][9]

Reactivity with Electrophiles and Nucleophiles

The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group through resonance, which reduces the nucleophilicity of the nitrogen compared to an amine. However, the aromatic ring can still undergo electrophilic aromatic substitution reactions, although the N-acetyl group is a moderately deactivating, ortho-, para-director.

The carbonyl carbon of the amide group is electrophilic and can be attacked by strong nucleophiles.

Experimental Protocols

Synthesis of this compound via Acetylation of N-Ethylaniline

This protocol describes the synthesis of this compound from N-ethylaniline and acetic anhydride (B1165640).

Materials:

  • N-Ethylaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Sodium bicarbonate solution (saturated)

  • Water

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beaker

  • Stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-ethylaniline in a suitable solvent such as dichloromethane or glacial acetic acid.

  • Slowly add an equimolar amount of acetic anhydride to the stirred solution. The reaction is exothermic, and cooling may be necessary to control the temperature.

  • After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a beaker containing cold water or a saturated sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Acid-Catalyzed Hydrolysis of this compound

This protocol outlines the procedure for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Concentrated hydrochloric acid (or sulfuric acid)

  • Water

  • Sodium hydroxide solution (for neutralization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • pH paper or pH meter

Procedure:

  • Place this compound in a round-bottom flask.

  • Add a solution of dilute hydrochloric acid (e.g., 2 M) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Continue refluxing for several hours. The progress of the hydrolysis can be monitored by TLC by observing the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of approximately 7-8.

  • The products, N-ethylaniline and acetic acid (as sodium acetate), can then be separated and purified using standard extraction and distillation techniques.

Data Presentation

Physical Properties of this compound
PropertyValue
IUPAC NameN-ethyl-N-phenylacetamide[4]
CAS Number529-65-7[2]
Molecular FormulaC10H13NO[1][2]
Molecular Weight163.22 g/mol [4]
Melting Point55 °C[3]
Boiling Point258 °C[5]
Density1.035 g/cm³[3]
Spectral Data for this compound
SpectroscopyData
¹H NMR Chemical shifts (δ) are typically observed for the ethyl group (triplet and quartet) and the acetyl group (singlet), as well as the aromatic protons.
¹³C NMR Resonances are expected for the carbons of the ethyl group, the acetyl group (methyl and carbonyl), and the aromatic ring.
IR Spectroscopy A strong absorption band characteristic of the amide C=O stretch is typically observed in the region of 1650-1680 cm⁻¹. Other bands corresponding to C-N stretching and aromatic C-H bending are also present.
Mass Spectrometry The molecular ion peak (M+) is expected at m/z 163. Common fragmentation patterns may involve the loss of the acetyl group or cleavage of the ethyl group.[4][10]

Mandatory Visualization

Synthesis_of_N_Ethylacetanilide N_Ethylaniline N-Ethylaniline Reaction_Mixture Reaction Mixture N_Ethylaniline->Reaction_Mixture Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Reaction_Mixture Reflux Reflux Reaction_Mixture->Reflux Heat Workup Aqueous Workup (Neutralization & Extraction) Reflux->Workup Purification Purification (Recrystallization) Workup->Purification N_Ethylacetanilide This compound Purification->N_Ethylacetanilide

Caption: A simplified workflow for the synthesis of this compound.

Hydrolysis_of_N_Ethylacetanilide cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis N_Ethylacetanilide_Acid This compound Protonation Protonation of Carbonyl Oxygen N_Ethylacetanilide_Acid->Protonation H⁺ Nucleophilic_Attack_Acid Nucleophilic Attack by Water Protonation->Nucleophilic_Attack_Acid H₂O Proton_Transfer_Acid Proton Transfer Nucleophilic_Attack_Acid->Proton_Transfer_Acid Cleavage_Acid C-N Bond Cleavage Proton_Transfer_Acid->Cleavage_Acid Products_Acid N-Ethylaniline + Acetic Acid Cleavage_Acid->Products_Acid N_Ethylacetanilide_Base This compound Nucleophilic_Attack_Base Nucleophilic Attack by Hydroxide N_Ethylacetanilide_Base->Nucleophilic_Attack_Base OH⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack_Base->Tetrahedral_Intermediate Elimination Elimination of N-Ethylanilide Anion Tetrahedral_Intermediate->Elimination Deprotonation Deprotonation Elimination->Deprotonation Products_Base N-Ethylaniline + Acetate Deprotonation->Products_Base

References

The Unfolding Story of N-Ethylacetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core scientific principles of N-Ethylacetanilide. As a derivative of acetanilide (B955), its story is intrinsically linked to the dawn of synthetic pharmacology and the quest for safer and more effective analgesics. This document provides a comprehensive overview of its chemical and physical properties, historical synthesis methods, and metabolic fate, presented in a manner tailored for the scientific community.

Discovery and Historical Context

The history of this compound is intertwined with that of its parent compound, acetanilide. Acetanilide was first introduced into medical practice as an analgesic and antipyretic in 1886 by A. Cahn and P. Hepp, under the trade name Antifebrin.[1][2] This marked a pivotal moment in the history of medicine, as it was one of the first synthetic drugs to achieve widespread use for pain and fever relief, offering an alternative to opioids.[3]

However, the initial enthusiasm for acetanilide was soon tempered by its significant toxic side effects, most notably methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood, leading to cyanosis.[4] Concerns over its potential for liver and kidney damage also emerged.[4] These adverse effects spurred a wave of research into synthesizing less toxic derivatives of acetanilide. This research led to the development of other aniline (B41778) derivatives, such as phenacetin, which was introduced in 1887.[5]

While the exact date and discoverer of this compound are not well-documented in readily available historical records, it is highly probable that it was first synthesized and studied during this late 19th to early 20th-century period of intense investigation into acetanilide analogues. The primary goal of this research was to modify the acetanilide structure to reduce toxicity while retaining its therapeutic analgesic and antipyretic properties. The addition of an ethyl group to the nitrogen atom of acetanilide was a logical step in this systematic exploration of structure-activity relationships.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize key quantitative data for this compound.

Property Value Reference
Molecular FormulaC10H13NO[6][7]
Molecular Weight163.22 g/mol [6]
CAS Number529-65-7[6][7]
Melting Point54-55 °C[8]
Boiling Point258 °C[8]
Density1.035 g/cm³[8]
Property Value Reference
XLogP31.6[8]
Hydrogen Bond Donor Count0[8]
Hydrogen Bond Acceptor Count1[8]
Rotatable Bond Count2[8]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through two primary routes: the ethylation of acetanilide or the acetylation of N-ethylaniline. The latter is generally more common. Below is a representative experimental protocol for the synthesis of this compound via the acetylation of N-ethylaniline.

Experimental Protocol: Acetylation of N-Ethylaniline

Objective: To synthesize this compound from N-ethylaniline and acetic anhydride (B1165640).

Materials:

  • N-ethylaniline

  • Acetic anhydride

  • Glacial acetic acid

  • Sodium bicarbonate solution (5%)

  • Distilled water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, beaker, etc.)

  • Heating mantle and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N-ethylaniline (1 molar equivalent) and glacial acetic acid (2 molar equivalents).

  • While stirring, slowly add acetic anhydride (1.1 molar equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing cold distilled water.

  • Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

  • Combine the organic layers and wash with distilled water, followed by a brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Metabolic Pathways and Mechanism of Action

The pharmacological effects of this compound are believed to be mediated through its metabolism, similar to its parent compound, acetanilide. The primary active metabolite responsible for the analgesic and antipyretic effects of acetanilide is paracetamol (acetaminophen).[2][4] It is hypothesized that this compound also undergoes metabolic transformation to produce active compounds. The metabolic pathways likely involve N-de-ethylation and aromatic hydroxylation.

The diagram below illustrates the proposed metabolic pathway of this compound, drawing parallels with the known metabolism of acetanilide.

metabolic_pathway NEthylacetanilide This compound Intermediate Acetanilide (via N-de-ethylation) NEthylacetanilide->Intermediate CYP450 Enzymes Aniline_Metabolite N-Ethylaniline (via hydrolysis) NEthylacetanilide->Aniline_Metabolite Hydrolysis Paracetamol Paracetamol (Active Metabolite) Analgesic & Antipyretic Effects Intermediate->Paracetamol Aromatic Hydroxylation Toxic_Metabolites Toxic Metabolites Methemoglobinemia Aniline_Metabolite->Toxic_Metabolites

Caption: Proposed metabolic pathway of this compound.

The following diagram illustrates a general experimental workflow for the synthesis and purification of N-substituted acetanilides.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Reactants N-substituted Aniline + Acetic Anhydride Reaction Reflux Reactants->Reaction Quenching Quenching with Water Reaction->Quenching Neutralization Neutralization with Sodium Bicarbonate Quenching->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Characterization Characterization (e.g., NMR, IR, MP) Recrystallization->Characterization

Caption: General experimental workflow for synthesis.

Conclusion

This compound represents an early chapter in the rational design of synthetic drugs. Born out of the necessity to improve upon the toxic profile of acetanilide, its history is a testament to the iterative process of drug development. While it may not have achieved the same level of clinical significance as other acetanilide derivatives, its study has contributed to our understanding of structure-activity and structure-toxicity relationships. For contemporary researchers, this compound serves as a valuable case study in the historical evolution of medicinal chemistry and a useful scaffold for the development of novel therapeutic agents.

References

N-Ethylacetanilide: A Technical Safety and Hazard Profile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

N-Ethylacetanilide is a chemical compound utilized in various industrial applications, including as a substitute for camphor (B46023) in the production of nitrocellulose.[1] As with any chemical substance, a thorough understanding of its safety profile and potential hazards is paramount for professionals in research and drug development who may handle or encounter this compound. This technical guide provides a comprehensive overview of the safety data for this compound, including its physical and chemical properties, known hazards, and standardized protocols for toxicity testing.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is the first step in a robust safety assessment. These properties influence its behavior under various conditions and are critical for designing safe handling and storage procedures. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C10H13NO[1][2]
Molecular Weight 163.22 g/mol [3]
CAS Number 529-65-7[1][2]
Melting Point 55°C[1]
Boiling Point 245.4°C at 760 mmHg[1]
Flash Point 101.4°C[1]
Density 1.035 g/cm³[1]
Vapor Pressure 0.0288 mmHg at 25°C[1]
XLogP3 1.6[1]

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Flammable solidsCategory 1H228: Flammable solid
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[3]

Signal Word: Danger[3]

Pictograms:

  • Flame (for flammability)

  • Exclamation mark (for acute toxicity and eye irritation)

Toxicological Profile

The lack of specific toxicological studies on this compound necessitates a cautious approach, adhering to the precautionary principles outlined in its Safety Data Sheet (SDS). In the absence of compound-specific data, understanding the standardized methods for assessing chemical hazards is crucial for any risk assessment.

Experimental Protocols for Hazard Assessment

For researchers who may need to evaluate the toxicological properties of this compound or similar compounds, standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) provide the framework for generating reliable and internationally recognized data.

Acute Oral Toxicity Assessment (Representative Protocol based on OECD TG 423)

The Acute Toxic Class Method (OECD Test Guideline 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[4] It uses a reduced number of animals compared to traditional methods and aims to classify a substance into a GHS toxicity category.

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.

Methodology:

  • Animal Model: Typically, young adult female rats are used.[5] Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.

  • Housing and Feeding: Animals are housed individually.[6] Standard laboratory diets and an unlimited supply of drinking water are provided.[6] The temperature should be maintained at approximately 22°C with a relative humidity of 50-60%.[6]

  • Dosing Procedure:

    • Animals are fasted prior to dosing.[5][6]

    • The test substance is administered in a single dose by gavage.[5][6]

    • The procedure starts with a group of three animals at one of the four fixed dose levels (5, 50, 300, or 2000 mg/kg body weight), selected based on available information.

  • Observations:

    • Animals are observed for mortality and clinical signs of toxicity shortly after dosing and periodically during the first 24 hours, and then daily for a total of 14 days.

    • Body weight is recorded weekly.

    • At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Stepwise Procedure: The outcome of the first group of animals determines the next step. If mortality is observed, the test is repeated with a lower dose. If no mortality is observed, a higher dose is used. This continues until the toxicity class can be determined.

Skin Irritation Assessment (Representative Protocol based on OECD TG 439 - In Vitro)

The In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Test Guideline 439) is used to identify chemicals that have the potential to cause skin irritation.[7][8][9] This method is an animal-free alternative to traditional in vivo testing.[10]

Objective: To determine the skin irritation potential of a substance by assessing its effect on a reconstructed human epidermis model.

Methodology:

  • Test System: A commercially available, three-dimensional reconstructed human epidermis model is used.[10] This model mimics the upper layers of human skin.[10]

  • Procedure:

    • The test substance (30µl for liquids or 25mg for solids) is applied topically to triplicate tissue models.[10]

    • Negative (e.g., ultrapure water) and positive (e.g., 5% SDS) controls are run concurrently.[10]

    • After a 60-minute exposure period in a cell culture incubator, the substance is removed by washing.[10]

    • The tissues are then incubated for a 42-hour recovery period.[10]

  • Viability Assessment:

    • Cell viability is measured using the MTT assay.[10] Viable cells convert the yellow MTT dye into a blue formazan (B1609692) salt, which is then extracted.[10]

    • The amount of formazan produced is quantified by measuring its absorbance with a spectrophotometer.

  • Data Interpretation:

    • The percentage viability of the treated tissues is calculated relative to the negative control.

    • If the mean tissue viability is less than or equal to 50%, the substance is classified as a skin irritant (UN GHS Category 2).[10]

    • If the viability is greater than 50%, it is considered non-irritant.[10]

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a typical workflow for assessing the hazards of a chemical substance like this compound, integrating data collection, standardized testing, and risk characterization.

A Start: New Chemical or Insufficient Data B Literature Review & Data Gathering (Physicochemical, Existing Toxicity Data) A->B D Hazard Identification B->D C In Silico / QSAR Prediction of Toxicity C->D E In Vitro Testing (e.g., OECD TG 439 Skin Irritation) D->E Evaluate skin/eye irritation F In Vivo Testing (if necessary) (e.g., OECD TG 423 Acute Oral Toxicity) D->F Evaluate systemic toxicity G Dose-Response Assessment E->G F->G I Risk Characterization G->I H Exposure Assessment (for specific use case) H->I J Develop Safety Data Sheet (SDS) & Risk Management Procedures I->J K End: Safe Handling Guidelines Established J->K

Caption: A logical workflow for chemical hazard and risk assessment.

Conclusion and Recommendations

This compound is a flammable solid that is harmful if swallowed and causes serious eye irritation. While specific, in-depth toxicological studies are not widely available, the GHS classification provides a clear basis for safe handling procedures. For professionals in research and drug development, it is imperative to:

  • Consult the Safety Data Sheet (SDS): Always review the most current SDS before handling the substance.

  • Use Appropriate Personal Protective Equipment (PPE): This includes safety goggles, gloves, and protective clothing.

  • Handle in a Well-Ventilated Area: Use a fume hood to avoid inhalation of any dust or vapors.

  • Implement Safe Storage Practices: Store in a cool, dry, well-ventilated area away from sources of ignition.

  • Follow Standardized Protocols: If further toxicological testing is required, adhere to internationally recognized guidelines, such as those from the OECD, to ensure data quality and relevance.

By adhering to these principles and understanding the available safety data, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

Theoretical vs. experimental properties of N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical vs. Experimental Properties of N-Ethylacetanilide

Abstract

This compound (CAS No. 529-65-7), an N-substituted derivative of acetanilide (B955), serves as a key intermediate in various chemical syntheses.[1] A comprehensive understanding of its chemical and physical properties is paramount for its effective application in research and development. This technical guide provides a detailed comparison of the theoretical (computed) and experimental properties of this compound. It includes a compilation of physical constants, spectroscopic data, and detailed experimental protocols for its synthesis and characterization, aimed at researchers, scientists, and professionals in drug development.

Compound Identification

This compound is also known by several synonyms, including N-Ethyl-N-phenylacetamide, Acetethylanilide, and Mannol.[2][3] Its fundamental identifiers are summarized below.

IdentifierValueSource
IUPAC Name N-ethyl-N-phenylacetamidePubChem
CAS Number 529-65-7[3][4]
Molecular Formula C₁₀H₁₃NO[3][4]
Molecular Weight 163.22 g/mol [4]
Canonical SMILES CCN(C1=CC=CC=C1)C(=O)C[5]
InChIKey FSSVIYSWRLKICW-UHFFFAOYSA-N[3][6]

Theoretical Properties (Computed)

Theoretical properties are calculated using computational models and provide valuable estimations in the absence of experimental data. These values are derived from the molecule's structure using various algorithms.

PropertyPredicted Value
Molecular Weight 163.2163 g/mol
Exact Mass 163.099714038 Da
XLogP3 1.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2
Complexity 150
pKa 0.54 ± 0.50
LogP 2.05940
Refractive Index 1.5718

Data sourced from PubChem and LookChem.[5]

Experimental Properties

Experimentally determined properties are derived from laboratory measurements and represent the actual physical characteristics of the substance.

PropertyExperimental Value
Physical State Solid, Crystalline Powder
Melting Point 55 °C
Boiling Point 245.4 °C at 760 mmHg
Density 1.035 g/cm³
Flash Point 101.4 °C
Vapor Pressure 0.0288 mmHg at 25 °C

Data sourced from LookChem.[5]

Spectroscopic Data

Spectroscopic analysis provides insight into the molecular structure of this compound. Data is available from various techniques.[7]

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides information on the hydrogen environments in the molecule.[7]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum shows distinct peaks for the different carbon atoms within the molecule.[4]

  • Infrared (IR) Spectroscopy : IR spectra, available for both vapor phase and KBr wafer techniques, reveal characteristic absorption bands for the functional groups present, notably the amide carbonyl (C=O) stretch.[2][4]

  • Mass Spectrometry (MS) : Mass spectra, typically obtained via GC-MS, show the molecular ion peak and characteristic fragmentation patterns that confirm the compound's structure.[3][4] The molecular weight is confirmed at 163.2163.[3]

  • UV-Vis Spectroscopy : UV-Visible spectroscopy provides information about the electronic transitions within the molecule.[7]

Experimental Protocols

Synthesis of this compound via N-Alkylation

This protocol describes a general method for the N-alkylation of an acetanilide precursor, adapted for the synthesis of this compound using microwave irradiation, which can enhance reaction rates and yields.[8]

Reaction: Acetanilide + Ethyl Halide → this compound

Materials:

  • Acetanilide

  • Anhydrous Potassium Carbonate (Base)

  • Ethyl Iodide or Ethyl Bromide (Alkylating Agent)

  • Toluene (Solvent)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide), optional

  • 2N Hydrochloric Acid (for workup)

  • Benzene (B151609) (for extraction)

  • Anhydrous Sodium Sulphate (for drying)

Procedure:

  • In a microwave-safe reaction vessel, combine acetanilide (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of phase transfer catalyst in toluene.

  • Add the alkyl halide (e.g., ethyl iodide, 1.2 equivalents) to the mixture.[8]

  • Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 600 Watts) for a short duration (e.g., 120-150 seconds), monitoring the reaction progress via Thin Layer Chromatography (TLC).[8]

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the reaction mixture with benzene and wash it sequentially with 2N hydrochloric acid and water to remove unreacted salts and base.[8]

  • Dry the organic layer over anhydrous sodium sulphate.[8]

  • Filter the solution and remove the solvent under reduced pressure to yield crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography.

Characterization: Melting Point Determination

The melting point is a crucial indicator of purity. Impure samples exhibit a depressed and broadened melting point range.[9]

Apparatus:

  • Melting point apparatus (e.g., DigiMelt)

  • Capillary tubes (sealed at one end)

  • Sample of purified this compound

Procedure:

  • Load a small amount of the dry, crystalline this compound into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (55 °C).

  • Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

  • A pure sample should exhibit a sharp melting range of 1-2 °C.[9]

Visualizations

The following diagrams illustrate key workflows and concepts related to the analysis of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Starting Materials (Acetanilide, Ethyl Halide) reaction Microwave-Assisted N-Alkylation Reaction start->reaction workup Extraction and Washing reaction->workup purification Recrystallization or Chromatography workup->purification product Pure this compound purification->product mp Melting Point Determination product->mp nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Workflow for the synthesis and characterization of this compound.

Theoretical_vs_Experimental_Validation cluster_theoretical Theoretical Domain cluster_experimental Experimental Domain comp_chem Computational Modeling (e.g., DFT, Force Fields) pred_prop Predicted Properties (pKa, LogP, Spectra) comp_chem->pred_prop validation Data Validation & Comparison pred_prop->validation Compare synthesis Chemical Synthesis measurement Physical & Spectroscopic Measurements synthesis->measurement exp_prop Experimental Data (MP, BP, Spectra) measurement->exp_prop exp_prop->validation Compare

Caption: Conceptual diagram of theoretical vs. experimental data validation.

References

The Stereochemistry of N-Ethylacetanilide: A Technical Guide to Atropisomerism and Chiral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of N-Ethylacetanilide, a molecule exhibiting atropisomerism due to restricted rotation around the nitrogen-aryl (N-Ar) single bond. This phenomenon gives rise to non-superimposable stereoisomers, known as atropisomers, which can exhibit distinct biological activities, making their study crucial in drug discovery and development. This document details the synthesis of racemic this compound, explores advanced methods for atroposelective synthesis to obtain enantioenriched forms, and describes techniques for chiral resolution and stereochemical analysis. Detailed experimental protocols, data summaries for analogous compounds, and conceptual diagrams are provided to serve as a practical resource for researchers in the field.

Introduction to Atropisomerism in this compound

This compound (N-ethyl-N-phenylacetamide) is an anilide derivative that possesses a unique form of chirality known as atropisomerism. Unlike traditional stereocenters, atropisomerism arises from hindered rotation around a single bond, in this case, the N-C(aryl) bond. The steric hindrance caused by the substituents on the nitrogen and the aromatic ring restricts free rotation, leading to the existence of stable, isolable enantiomers.

The interconversion between these atropisomers is dependent on the rotational energy barrier. If this barrier is sufficiently high, the enantiomers can be separated and characterized. The stability of atropisomers is a critical consideration in drug development, as different atropisomers of a drug candidate can have significantly different pharmacological and toxicological profiles.

Synthesis of this compound

Synthesis of Racemic this compound

A common method for the synthesis of racemic this compound involves the N-alkylation of acetanilide (B955) or the acylation of N-ethylaniline. A general laboratory procedure for the acylation of N-ethylaniline is provided below.

Experimental Protocol: Acylation of N-Ethylaniline

  • Materials:

  • Procedure:

    • Dissolve N-ethylaniline (1.0 eq.) and the base (1.2 eq.) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetyl chloride or acetic anhydride (1.1 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine and base), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.

    • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure racemic this compound.

Atroposelective Synthesis of Chiral N-Aryl Amides

Achieving an enantioselective synthesis of a specific atropisomer of this compound requires specialized catalytic methods. While specific protocols for this compound are not widely published, several strategies for the atroposelective synthesis of N-aryl amides can be adapted. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

One prominent strategy is the use of transition-metal-catalyzed asymmetric cross-coupling reactions. For instance, a palladium-catalyzed asymmetric carbonylation of an aryl halide in the presence of N-ethylaniline and a chiral phosphine (B1218219) ligand could potentially afford enantioenriched this compound.

Conceptual Workflow for Atroposelective Synthesis

atroposelective_synthesis cluster_reactants Starting Materials cluster_catalyst Catalytic System ArylHalide Aryl Halide (e.g., Iodobenzene) Reaction Asymmetric Carbonylative Coupling ArylHalide->Reaction Amine N-Ethylaniline Amine->Reaction CO Carbon Monoxide (CO) CO->Reaction Pd_catalyst Palladium Precatalyst Pd_catalyst->Reaction Chiral_ligand Chiral Ligand Chiral_ligand->Reaction Product Enantioenriched This compound Reaction->Product

Caption: Atroposelective synthesis of this compound.

Another powerful technique is dynamic kinetic resolution, where a racemic starting material is converted into a single, or predominantly single, enantiomer of the product.

Chiral Resolution of Racemic this compound

If an atroposelective synthesis is not employed, the racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol: Chiral HPLC Resolution

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralcel® or Chiralpak®).

  • Procedure:

    • Dissolve a small amount of racemic this compound in a suitable mobile phase solvent.

    • Select an appropriate chiral column and mobile phase. The choice of the mobile phase (typically a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) is crucial and often requires screening to achieve optimal separation.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using the UV detector at a suitable wavelength. The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification.

    • The enantiomeric excess (% ee) of a non-racemic sample can be determined by integrating the peak areas of the two enantiomers.

Workflow for Chiral HPLC Resolution

chiral_hplc_workflow Racemic_Sample Racemic this compound (dissolved in mobile phase) Injection Injection onto Chiral HPLC Column Racemic_Sample->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection UV Detection Separation->Detection Chromatogram Resulting Chromatogram (two separated peaks) Detection->Chromatogram

Caption: Chiral HPLC resolution of this compound.

Stereochemical Analysis

Determination of Rotational Barrier

The rotational barrier (ΔG‡) of the N-Ar bond in this compound determines the stability of its atropisomers. This can be determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy. By monitoring the coalescence of specific NMR signals at different temperatures, the rate of interconversion between the atropisomers can be calculated, and from this, the rotational barrier can be determined.

Chiroptical Properties

Enantiomers of chiral compounds rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule. Once the enantiomers of this compound are separated, their specific rotations can be measured using a polarimeter. This value is essential for characterizing the individual enantiomers.

Quantitative Data

Table 1: Rotational Barriers of Representative N-Aryl Amides

CompoundRotational Barrier (ΔG‡) (kcal/mol)Method
N-p-tolyl-N-methylbenzamide18.5DNMR
N-(2,6-dimethylphenyl)acetamide>23DNMR
N-mesityl-N-isopropylacetamide21.3DNMR

Table 2: Specific Rotation of Representative Chiral N-Aryl Amides

CompoundSpecific Rotation [α]D (degrees)Solvent
(aR)-N-(2-tert-butylphenyl)-N-methylpropionamide+45.2Chloroform
(aS)-N-(2-tert-butylphenyl)-N-methylpropionamide-44.9Chloroform
(aR)-N-(2-methoxy-1-naphthyl)acetamide+120Ethanol
(aS)-N-(2-methoxy-1-naphthyl)acetamide-118Ethanol

Note: The 'aR' and 'aS' designations refer to the axial chirality.

Conclusion

The stereochemistry of this compound, governed by atropisomerism, presents both a challenge and an opportunity in the field of medicinal chemistry. Understanding the synthesis, resolution, and analysis of its atropisomers is fundamental for any research or development program involving this or structurally related compounds. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers to explore the unique stereochemical properties of this compound and to harness its potential in the design of new therapeutic agents. Further research to determine the specific quantitative stereochemical data for this compound is warranted and would be a valuable contribution to the field.

Methodological & Application

Application Notes and Protocols: Synthesis of N-Ethylacetanilide from N-ethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of N-Ethylacetanilide via the N-acylation of N-ethylaniline. The primary method described utilizes acetic anhydride (B1165640) as the acylating agent, a common and efficient route for this transformation.

Overview and Principle

The synthesis of this compound from N-ethylaniline is a classic example of N-acylation, a fundamental reaction in organic chemistry.[1] This process involves the reaction of an amine (N-ethylaniline) with an acylating agent, such as acetic anhydride or acetyl chloride.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the lone pair of electrons on the nitrogen atom of N-ethylaniline attacks the electrophilic carbonyl carbon of the acylating agent.[2] This method is widely used for protecting amino groups in multi-step syntheses and for producing precursors for fine chemicals and pharmaceuticals.[1]

Data Presentation

The physical and chemical properties of the primary reactant and product are summarized below for easy reference.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
N-ethylanilineC₈H₁₁N121.18-63205103-69-5
Acetic AnhydrideC₄H₆O₃102.09-73140108-24-7
This compoundC₁₀H₁₃NO163.22[3][4]54 - 55[3][5]245 - 258[3][5]529-65-7[4]

Table 2: Typical Reaction Parameters and Expected Outcomes

ParameterValue / DescriptionReference
Starting MaterialN-ethylaniline[6]
Acylating AgentAcetic Anhydride (1.1 eq)[6]
SolventGlacial Acetic Acid or Dichloromethane[6]
Reaction Temperature0 °C to Room Temperature[6]
Work-upPrecipitation in ice-cold water[7]
PurificationRecrystallization[7]
Expected YieldHigh (e.g., >90%)[5]
Purity (after recrystallization)>99%[5]

Reaction Mechanism

The acylation of N-ethylaniline with acetic anhydride follows a nucleophilic acyl substitution pathway. The nitrogen atom of N-ethylaniline acts as a nucleophile, attacking a carbonyl carbon of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate (B1210297) ion as a leaving group and forming the protonated amide. A final deprotonation step yields the stable this compound product.

ReactionMechanism N-Acylation Reaction Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products N_Ethylaniline N-Ethylaniline (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate N_Ethylaniline->Tetrahedral_Intermediate 1. Nucleophilic Attack Acetic_Anhydride Acetic Anhydride (Electrophile) Acetic_Anhydride->Tetrahedral_Intermediate N_Ethylacetanilide This compound Tetrahedral_Intermediate->N_Ethylacetanilide 2. Elimination of Acetate Acetic_Acid Acetic Acid (Byproduct) Tetrahedral_Intermediate->Acetic_Acid 3. Proton Transfer

Caption: N-acylation of N-ethylaniline with acetic anhydride.

Detailed Experimental Protocol

This protocol details the acetylation of N-ethylaniline using acetic anhydride.

4.1 Materials and Reagents:

  • N-ethylaniline (1.0 eq)

  • Acetic anhydride (1.1 eq)[6]

  • Glacial acetic acid

  • Ice-cold distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Beaker (for precipitation)

  • Büchner funnel and filter paper (for filtration)

  • Recrystallization apparatus

4.2 Reaction Procedure:

  • In a clean, dry round-bottom flask, dissolve N-ethylaniline (1.0 equivalent) in a minimal amount of glacial acetic acid.[6]

  • Place the flask in an ice bath and cool the solution to approximately 0-5 °C with continuous stirring.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.[6] Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue to stir the mixture for approximately 1 hour at room temperature to ensure the reaction goes to completion.[8]

4.3 Work-up and Purification:

  • Prepare a beaker containing a substantial volume of ice-cold water.

  • Pour the reaction mixture slowly into the ice-cold water while stirring vigorously. This will hydrolyze any excess acetic anhydride and cause the this compound product to precipitate out of the solution.[7]

  • Continue stirring in the ice bath for 15-20 minutes to maximize precipitation.[8]

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.[7]

  • Wash the collected crystals with several portions of cold water to remove any remaining acetic acid and other water-soluble impurities.[8]

  • For purification, transfer the crude product to a clean flask and perform recrystallization. A common solvent for this is hot water or an ethanol-water mixture.[7]

  • Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is colored, a small amount of activated carbon can be added.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of pure this compound.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them under vacuum.[8]

Experimental Workflow

The following diagram outlines the complete workflow for the synthesis and purification of this compound.

Workflow Synthesis Workflow start Start: Reagents setup 1. Reaction Setup (Dissolve N-ethylaniline in Glacial Acetic Acid) start->setup cooling 2. Cooling (Ice Bath to 0-5 °C) setup->cooling addition 3. Reagent Addition (Add Acetic Anhydride Dropwise) cooling->addition reaction 4. Reaction (Stir at Room Temp for 1 hr) addition->reaction workup 5. Work-up / Precipitation (Pour into Ice-Cold Water) reaction->workup filtration 6. Filtration (Collect Crude Product) workup->filtration recrystallization 7. Purification (Recrystallization from Hot Water/Ethanol) filtration->recrystallization drying 8. Drying (Dry Crystals Under Vacuum) recrystallization->drying end End: Pure this compound drying->end

Caption: Workflow for this compound synthesis.

Troubleshooting and Safety

  • Low Yield: Ensure anhydrous conditions, as water can hydrolyze the acetic anhydride. Increasing the equivalents of the acylating agent might drive the reaction to completion.[8]

  • Side Products: Diacylation is generally not an issue for secondary amines. If other nucleophilic groups are present, chemoselectivity might be a concern.[5]

  • Safety: N-ethylaniline is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Acetic anhydride and glacial acetic acid are corrosive.[9] Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Laboratory-Scale Synthesis of N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Ethylacetanilide is a chemical compound with applications as an intermediate in organic synthesis, particularly in the pharmaceutical and dye industries. It is structurally characterized by an ethyl group and an acetyl group attached to the nitrogen atom of an aniline (B41778) molecule. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via the acetylation of N-ethylaniline using acetic anhydride. The procedure outlined is a standard and efficient method for obtaining this compound.

Reaction Scheme

The synthesis involves the nucleophilic acyl substitution reaction between N-ethylaniline and acetic anhydride.

N-Ethylaniline + Acetic Anhydride → this compound + Acetic Acid

Materials and Equipment

Reagents:

  • N-Ethylaniline (C₈H₁₁N)

  • Acetic Anhydride ((CH₃CO)₂O)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Acetate (B1210297) (CH₃COONa)

  • Ethanol (B145695) (C₂H₅OH)

  • Activated Charcoal

  • Distilled Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Beakers

  • Erlenmeyer flasks

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Melting point apparatus

  • Standard laboratory glassware

Experimental Protocol

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, combine N-ethylaniline and a dilute solution of hydrochloric acid.

  • In a separate beaker, prepare a solution of sodium acetate in water.

2. Acetylation:

  • To the stirred solution of N-ethylaniline hydrochloride, slowly add acetic anhydride.

  • Subsequently, add the sodium acetate solution to the reaction mixture.

  • The reaction is exothermic; maintain the temperature by cooling the flask in an ice bath if necessary.

  • After the addition is complete, continue stirring the mixture at room temperature for a designated period to ensure the completion of the reaction.

3. Isolation of Crude Product:

  • Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with cold water to remove any unreacted starting materials and water-soluble byproducts.

4. Purification by Recrystallization:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent, such as ethanol or an ethanol-water mixture, and heat the mixture until the solid dissolves completely.[1]

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[1]

  • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.[1]

  • Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[1]

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.[1]

5. Drying and Characterization:

  • Dry the purified crystals of this compound in a desiccator or a vacuum oven.[1]

  • Determine the melting point of the dried product and compare it with the literature value.

  • Calculate the percentage yield of the synthesized compound.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
N-EthylanilineC₈H₁₁N121.18-63205
Acetic AnhydrideC₄H₆O₃102.09-73140
This compoundC₁₀H₁₃NO163.2255245.4

Table 2: Stoichiometry and Yield

Reactant/ProductMolar Mass ( g/mol )Moles (mol)Volume (mL) / Mass (g)Theoretical Yield (g)Actual Yield (g)Percentage Yield (%)
N-Ethylaniline121.18User DefinedUser Defined---
Acetic Anhydride102.09User DefinedUser Defined---
This compound163.22--CalculatedMeasuredCalculated

Safety Precautions

  • N-Ethylaniline: Toxic by inhalation, ingestion, and skin absorption. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns. Handle with extreme care in a fume hood, wearing gloves, a lab coat, and safety goggles.

  • Hydrochloric Acid (concentrated): Highly corrosive and causes severe burns. Handle in a fume hood with appropriate PPE.

  • General Precautions: Avoid breathing vapors and contact with skin and eyes.[2] In case of contact, immediately flush the affected area with plenty of water.[3] Handle all chemicals in accordance with good laboratory practices.[3]

Visualization of Experimental Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_aniline N-Ethylaniline HCl Solution acetylation Acetylation with Acetic Anhydride prep_aniline->acetylation prep_acetate Sodium Acetate Solution prep_acetate->acetylation precipitation Precipitation in Ice Water acetylation->precipitation Reaction Mixture filtration1 Vacuum Filtration (Crude Product) precipitation->filtration1 recrystallization Recrystallization filtration1->recrystallization Crude Product filtration2 Vacuum Filtration (Pure Product) recrystallization->filtration2 drying Drying filtration2->drying Purified Crystals characterization Characterization (Melting Point, Yield) drying->characterization Final Product

Caption: Workflow for the synthesis and purification of this compound.

References

Applications of N-Ethylacetanilide in Organic Synthesis: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylacetanilide, a derivative of acetanilide (B955), is a versatile organic compound with applications as a reagent, intermediate, and plasticizer in various synthetic processes. Its chemical structure, featuring an N-ethylacetamido group attached to a benzene (B151609) ring, allows it to participate in a range of organic reactions and imparts specific physical properties to materials it is incorporated into. This document provides a detailed overview of the applications of this compound in organic synthesis, complete with experimental protocols and quantitative data where available.

Synthesis of this compound Derivatives

This compound can serve as a scaffold for the synthesis of more complex molecules. The N-ethylacetamido group can be introduced onto an aromatic ring, and the entire molecule can be further functionalized.

Alkylation of Acetanilides: A General Protocol for N-Alkylation

A general method for the N-alkylation of acetanilides, which can be adapted for the synthesis of this compound and its derivatives, involves the use of a phase transfer catalyst under microwave irradiation. This method offers a simple, efficient, and clean route to N-alkylated anilines.

Experimental Protocol: Microwave-Assisted N-Alkylation of Acetanilide

  • Reaction Setup: In a reaction vessel, combine acetanilide (1 equivalent), an alkyl halide (e.g., ethyl iodide for this compound synthesis, 1.5 equivalents), a base (e.g., potassium carbonate, 2 equivalents), a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 0.1 equivalents), and a suitable solvent such as ethanol.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at a suitable power (e.g., 600 Watts) for a short duration (typically 2-5 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., benzene). Wash the organic layer with dilute hydrochloric acid (2N) and then with water to remove any unreacted starting materials and salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkyl acetanilide.

  • Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the pure N-alkyl acetanilide.

This protocol can be generalized for the synthesis of various N-alkylated anilines, with the results for a range of substrates and alkyl halides summarized in the table below.

Acetanilide DerivativeAlkyl HalideProductYield (%)
AcetanilideEthyl IodideN-EthylanilineHigh
AcetanilidePropyl IodideN-PropylanilineHigh
AcetanilideButyl IodideN-ButylanilineHigh

Note: The yields are reported as "High" based on the general description in the source. Specific quantitative data for each reaction was not provided.

This compound as a Precursor in the Synthesis of Biologically Active Molecules

The N-phenylacetamide scaffold is a common structural motif in a variety of biologically active compounds. This compound can be a key intermediate in the synthesis of such molecules.

Synthesis of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties

A series of N-phenylacetamide derivatives bearing 4-arylthiazole moieties have been synthesized and evaluated for their antibacterial activities. The synthesis involves the modification of a 4-amino-N-phenylacetamide intermediate, which can be conceptually derived from a precursor like this compound.

General Synthetic Workflow

The synthesis of these derivatives follows a multi-step pathway, which can be visualized as follows:

G PPD p-Phenylenediamine (PPD) BOC_protection N-BOC Protection PPD->BOC_protection Amide_formation Amide Formation BOC_protection->Amide_formation Deprotection Deprotection Amide_formation->Deprotection Isothiocyanate_formation Isothiocyanate Formation Deprotection->Isothiocyanate_formation Thiourea_formation Thiourea Formation Isothiocyanate_formation->Thiourea_formation Condensation Condensation Thiourea_formation->Condensation Target Target N-phenylacetamide-thiazole Derivatives Condensation->Target

Caption: Synthetic workflow for N-phenylacetamide-thiazole derivatives.

Experimental Protocol: Synthesis of 4-Amino-N-phenylacetamide Intermediate (A Conceptual Adaptation)

While the specific synthesis of the 4-amino-N-ethylacetanilide precursor is not detailed, a general procedure for the formation of related intermediates involves the following steps:

  • Protection: A starting diamine, such as p-phenylenediamine, is mono-protected, for example, with a tert-butyloxycarbonyl (BOC) group.

  • Acylation: The remaining free amine is then acylated with an appropriate acyl chloride (e.g., acetyl chloride).

  • Deprotection: The protecting group is subsequently removed to yield the 4-amino-N-phenylacetamide intermediate.

This intermediate can then be further elaborated to introduce the thiazole (B1198619) moiety.

This compound in the Synthesis of Azo Dyes

General Workflow for Azo Dye Synthesis

G Aromatic_Amine Aromatic Amine Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Aromatic_Amine->Diazotization Diazonium_Salt Diazonium Salt Diazotization->Diazonium_Salt Azo_Coupling Azo Coupling Diazonium_Salt->Azo_Coupling Coupling_Component Coupling Component (e.g., this compound) Coupling_Component->Azo_Coupling Azo_Dye Azo Dye Azo_Coupling->Azo_Dye

Caption: General workflow for the synthesis of azo dyes.

This compound as a Plasticizer

This compound can be used as a plasticizer, a substance added to a material to increase its flexibility, workability, and durability. Plasticizers function by embedding themselves between the polymer chains, reducing intermolecular forces. While specific quantitative data on the plasticizing effect of this compound is not extensively documented in the readily available literature, its structural similarity to other known plasticizers suggests its potential in this application. For instance, N-alkyl-pyrrolidones are known to be efficient plasticizers for PVC.

Mechanism of Plasticization

The process of plasticization can be visualized as the interaction of plasticizer molecules with polymer chains, leading to increased free volume and chain mobility.

G cluster_0 Rigid Polymer cluster_1 Plasticized Polymer PolymerChains_Rigid Polymer Chains (Closely Packed) Plasticizer This compound (Interspersed) PolymerChains_Flexible Polymer Chains (Increased Separation) Plasticizer->PolymerChains_Flexible  Increased Flexibility and Workability

Caption: Conceptual illustration of polymer plasticization.

Conclusion

This compound demonstrates utility in several areas of organic synthesis, primarily as a versatile intermediate for the preparation of more complex molecules, including those with potential biological activity. Its role as a scaffold in the synthesis of novel compounds and its potential application in the formulation of azo dyes and as a plasticizer highlight its significance. While detailed, specific protocols for many of its applications are not widely published, the general synthetic methodologies presented here provide a foundation for researchers to explore the potential of this compound in their own synthetic endeavors. Further research into the specific reaction conditions and quantitative outcomes of reactions involving this compound would be beneficial to fully elucidate its synthetic utility.

Application Note: Quantitative Analysis of N-Ethylacetanilide using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylacetanilide is a chemical compound with various industrial applications.[1] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability testing. This application note provides a detailed protocol for the quantitative determination of this compound using a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The described method is suitable for the analysis of this compound in bulk drug substances and has the potential for adaptation to various sample matrices.

Principle

The analytical method is based on isocratic RP-HPLC with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. This method separates this compound from potential impurities and degradation products based on its polarity. Quantification is performed by comparing the peak area of the analyte in the sample to that of a certified reference standard.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (Purity > 99.5%)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade)

  • Phosphoric Acid (AR Grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 242 nm
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of water. Degas the solution for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1-50 µg/mL.

Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to dissolve. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.[2]

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.[3] The validation parameters are summarized below.

System Suitability
ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20006500
%RSD of Peak Areas ≤ 2.0% (for n=6)0.8%
Linearity

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 1 to 50 µg/mL.

ParameterResult
Concentration Range 1 - 50 µg/mL
Regression Equation y = 45872x + 1234
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery)

Accuracy was determined by the standard addition method at three different concentration levels (80%, 100%, and 120% of the target concentration).

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80% 8.07.9599.38%0.9%
100% 10.010.08100.80%0.7%
120% 12.011.9299.33%1.1%
Precision

Repeatability (Intra-day Precision):

Concentration (µg/mL)Peak Area (n=6)% RSD
10 Mean: 4598760.9%

Intermediate Precision (Inter-day Precision):

Concentration (µg/mL)Peak Area (Day 1, n=6)Peak Area (Day 2, n=6)Overall % RSD
10 Mean: 459876Mean: 4612341.2%
Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio.[4]

ParameterResult
LOD 0.1 µg/mL (S/N ≥ 3)
LOQ 0.3 µg/mL (S/N ≥ 10)

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Weighing B Dissolution in Mobile Phase A->B C Sonication & Dilution B->C D Filtration (0.45 µm) C->D E HPLC Injection D->E F Chromatographic Separation (C18 Column) E->F G UV Detection (242 nm) F->G H Peak Integration G->H I Quantification using Calibration Curve H->I J Report Generation I->J

Caption: Workflow for this compound Quantification.

Conclusion

The developed RP-HPLC method is simple, accurate, precise, and linear for the quantification of this compound. The method was successfully validated according to ICH guidelines and is suitable for routine quality control analysis. The short run time allows for a high throughput of samples. This application note provides a comprehensive protocol that can be readily implemented in analytical laboratories.

References

Application Notes and Protocols for the GC-MS Analysis of N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the analysis of N-Ethylacetanilide using gas chromatography-mass spectrometry (GC-MS). This compound is a chemical intermediate with applications in various fields, and its accurate identification and quantification are crucial for quality control and research purposes. These application notes detail the necessary protocols for sample preparation, GC-MS instrumentation, and data analysis. A summary of key quantitative data and a visual representation of the experimental workflow are included to facilitate ease of use and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

This compound (C₁₀H₁₃NO, Molar Mass: 163.22 g/mol ) is an N-substituted derivative of acetanilide. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of semi-volatile organic compounds like this compound. This method offers the high separation efficiency of gas chromatography and the specific detection capabilities of mass spectrometry, making it an ideal tool for the analysis of this compound in various matrices. These protocols are designed to provide a robust starting point for method development and validation.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of this compound from a liquid matrix.

Materials:

Procedure:

  • To 1 mL of the aqueous sample in a glass vial, add 1 mL of dichloromethane or ethyl acetate.

  • Cap the vial and vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to achieve phase separation.

  • Carefully transfer the organic (lower) layer to a clean glass vial using a Pasteur pipette.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • The dried organic extract is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Gas Chromatograph (GC) Parameters:

  • GC System: Agilent 7890A GC system or equivalent

  • Column: DB-1MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet: Split/Splitless injector

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless (purge valve opening at 1 min)

  • Carrier Gas: Helium (99.999% purity)

  • Flow Rate: 1.0 mL/min (constant flow)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final hold: Hold at 280 °C for 5 minutes

Mass Spectrometer (MS) Parameters:

  • MS System: Agilent 5975C inert XL MSD with Triple-Axis Detector or equivalent

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-450

  • Scan Speed: 1 scan/s

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound under the conditions described above. The retention time is an approximate value and may vary depending on the specific instrument and chromatographic conditions.

ParameterValue
Compound Name This compound
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
CAS Number 529-65-7
Expected Retention Time Approximately 10-12 minutes
Key Mass Fragments (m/z) 163 (Molecular Ion) , 106 (Base Peak) , 77, 51

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample collection to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (Dichloromethane) Sample->LLE 1. Extraction Dry Drying with Na₂SO₄ LLE->Dry 2. Drying Extract Final Extract in Vial Dry->Extract 3. Preparation for Injection GC_MS GC-MS System Extract->GC_MS Separation Chromatographic Separation GC_MS->Separation 4. Injection & Separation Detection Mass Spectrometric Detection Separation->Detection 5. Ionization & Detection Data_Acquisition Data Acquisition Software Detection->Data_Acquisition Identification Compound Identification (Mass Spectrum & Retention Time) Data_Acquisition->Identification 6. Spectral Matching Quantification Quantification (Peak Area) Identification->Quantification 7. Integration Report Final Report Quantification->Report 8. Reporting

Caption: Experimental workflow for GC-MS analysis of this compound.

Predicted Mass Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.

fragmentation_pathway cluster_M Molecular Ion cluster_fragments Key Fragments M This compound [M]⁺˙ m/z = 163 F1 [C₇H₈N]⁺ m/z = 106 M->F1 - C₂H₃O˙ (acetyl radical) F2 [C₆H₅]⁺ m/z = 77 F1->F2 - C₂H₅N (ethylenimine) F3 [C₄H₃]⁺ m/z = 51 F2->F3 - C₂H₂ (acetylene)

Caption: Predicted fragmentation of this compound in EI-MS.

Application Note: 1H and 13C NMR Spectral Assignment of N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of N-Ethylacetanilide. It includes a comprehensive spectral assignment, a standardized experimental protocol for data acquisition, and a logical workflow for the assignment process. This information is critical for the structural elucidation and purity assessment of this compound, a compound of interest in chemical research and drug development.

Introduction

This compound is an organic compound with the molecular formula C10H13NO.[1][2] Accurate structural confirmation is paramount in chemical synthesis and pharmaceutical development. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note presents the complete assignment of the 1H and 13C NMR spectra of this compound and provides a detailed protocol for reproducible spectral acquisition.

1H and 13C NMR Spectral Data

The 1H and 13C NMR spectra of this compound were assigned based on chemical shifts (δ), multiplicities, and integrated proton signals. The data is summarized in the tables below.

Table 1: 1H NMR Spectral Data for this compound
Assignment Chemical Shift (δ) ppm Multiplicity Integration
H-2', H-6'~7.3-7.5Multiplet2H
H-3', H-4', H-5'~7.3-7.5Multiplet3H
-N-CH2-CH33.75Quartet (q)2H
-CO-CH31.83Singlet (s)3H
-N-CH2-CH31.12Triplet (t)3H

Solvent: Chloroform-d (CDCl3) Reference: Tetramethylsilane (B1202638) (TMS) Data sourced from publicly available spectral databases.[3][4]

Table 2: 13C NMR Spectral Data for this compound
Assignment Chemical Shift (δ) ppm
-C=O170.5
C-1'142.1
C-3', C-5'128.8
C-4'127.6
C-2', C-6'126.9
-N-CH2-42.5
-CO-CH322.4
-N-CH2-CH313.1

Solvent: Chloroform-d (CDCl3) Reference: Tetramethylsilane (TMS) Data sourced from publicly available spectral databases.[3][5]

Experimental Protocol

This section details the methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl3). The use of a deuterated solvent is crucial to avoid large solvent signals in the 1H NMR spectrum.[3]

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

The following are general parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument used.

  • For 1H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of approximately -2 to 12 ppm is typically sufficient.

  • For 13C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: 256-1024 scans are typically required due to the low natural abundance of the 13C isotope.[6]

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of approximately 0 to 200 ppm is standard for most organic molecules.[6]

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption peaks.

  • Perform baseline correction to ensure a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

Logical Workflow for Spectral Assignment

The process of assigning the NMR signals to the corresponding nuclei in the this compound molecule follows a logical progression. This workflow is visualized in the diagram below.

NMR_Assignment_Workflow cluster_structure Molecular Structure Analysis cluster_spectra NMR Data Acquisition & Processing cluster_assignment Spectral Assignment A This compound Structure B Identify Unique Proton Environments A->B C Identify Unique Carbon Environments A->C G Analyze 1H Data: - Chemical Shift - Integration - Multiplicity B->G H Analyze 13C Data: - Chemical Shift C->H D Acquire 1H NMR Spectrum F Process Spectra (FT, Phasing, Baseline) D->F E Acquire 13C NMR Spectrum E->F F->G F->H I Correlate Structure with Spectral Data G->I H->I J Final Assigned Spectra I->J

References

The Role of N-Ethylacetanilide as an Internal Standard in Chromatography: A Guide to Principles and Protocol Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of chromatographic analysis, the use of an internal standard is paramount for achieving accurate and reproducible quantitative results. An internal standard (IS) is a compound of known concentration added to a sample to correct for variations in sample preparation, injection volume, and instrument response. N-Ethylacetanilide, a stable, synthetically available compound, presents itself as a potential candidate for use as an internal standard in various chromatographic applications. This document provides a comprehensive overview of the principles behind using this compound as an internal standard and outlines a general protocol for its implementation and validation in chromatographic methods.

Introduction to Internal Standards in Chromatography

The fundamental principle of using an internal standard in chromatography is to provide a reference point against which the analyte of interest can be compared. The ratio of the analyte's peak area to the internal standard's peak area is used for quantification, rather than the absolute peak area of the analyte. This ratiometric approach effectively mitigates errors that can be introduced at various stages of the analytical workflow.

A suitable internal standard should possess the following characteristics:

  • It should be chemically similar to the analyte(s) of interest.

  • It must not be present in the original sample matrix.

  • It should be well-resolved from the analyte and other matrix components in the chromatogram.

  • It should not interact with the analyte or the sample matrix.

  • It should be stable throughout the entire analytical procedure.

  • It should have a similar response to the detector as the analyte.

This compound: A Profile

This compound (CAS No. 529-65-7) is a derivative of acetanilide (B955) with the chemical formula C₁₀H₁₃NO.[1][2] Its chemical and physical properties make it a plausible candidate for an internal standard in the analysis of various organic compounds, particularly in reverse-phase high-performance liquid chromatography (HPLC) and gas chromatography (GC).

Key Properties of this compound:

PropertyValue
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol [1]
Appearance Solid
Solubility Soluble in organic solvents such as methanol, ethanol, and acetonitrile.

Conceptual Experimental Workflow

The successful implementation of this compound as an internal standard requires a systematic workflow, from initial method development to final sample analysis. The following diagram illustrates the key stages involved.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_is Prepare this compound Stock Solution prep_cal Prepare Calibration Standards (Analyte + IS) prep_is->prep_cal prep_qc Prepare Quality Control Samples (Analyte + IS in Matrix) prep_is->prep_qc chrom_analysis Chromatographic Analysis (HPLC or GC) prep_cal->chrom_analysis prep_qc->chrom_analysis sample_prep Sample Preparation (e.g., Extraction, Dilution) add_is Spike Sample with IS sample_prep->add_is add_is->chrom_analysis peak_integration Peak Integration (Analyte and IS) chrom_analysis->peak_integration calibration_curve Construct Calibration Curve (Area Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantify Analyte in Samples calibration_curve->quantification

Caption: A generalized workflow for quantitative analysis using an internal standard.

Detailed Protocols (Hypothetical Application)

Materials and Reagents
  • This compound (≥98% purity)

  • Analyte X reference standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (or other appropriate modifier)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

Preparation of Solutions
  • Internal Standard (IS) Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Analyte X Stock Solution (1 mg/mL):

    • Accurately weigh approximately 25 mg of Analyte X and transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with methanol.

  • Working Internal Standard Solution (50 µg/mL):

    • Pipette 5 mL of the IS stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Calibration Standards:

    • Prepare a series of calibration standards by spiking known concentrations of Analyte X into a constant volume of the Working Internal Standard Solution.

    • A typical calibration curve might include 5-7 concentration levels covering the expected range of the analyte in the samples.

    Calibration LevelVolume of Analyte X Stock (µL)Volume of Working IS (mL)Final Volume (mL)Final Analyte X Conc. (µg/mL)Final IS Conc. (µg/mL)
    110510125
    250510525
    31005101025
    42505102525
    55005105025
    6100051010025
Sample Preparation
  • Accurately weigh a portion of the pharmaceutical formulation equivalent to a target concentration of Analyte X.

  • Disperse or dissolve the sample in a known volume of a suitable solvent.

  • Spike the sample solution with a known volume of the Working Internal Standard Solution.

  • Vortex or sonicate to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions (Example for HPLC)
  • Instrument: Agilent 1260 Infinity II LC System or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (with 0.1% formic acid) (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at a wavelength appropriate for both Analyte X and this compound

Method Validation

A crucial step before implementing any quantitative method is its thorough validation. Key validation parameters to assess include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Analysis and Interpretation

The quantitative analysis relies on the construction of a calibration curve. This is achieved by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the prepared calibration standards. A linear regression analysis is then performed on this data. The concentration of the analyte in the unknown samples is then determined by interpolating the peak area ratio of the sample onto this calibration curve.

Logical Relationship for Quantification

The following diagram illustrates the logical flow of the quantification process using an internal standard.

quantification_logic input_data Chromatographic Data (Peak Areas of Analyte and IS) process_ratio Calculate Peak Area Ratio (Analyte Area / IS Area) input_data->process_ratio calibration_curve Calibration Curve (Area Ratio vs. Concentration) process_ratio->calibration_curve output_concentration Determine Analyte Concentration calibration_curve->output_concentration

Caption: The logical steps for calculating analyte concentration using an internal standard.

Conclusion

This compound possesses the requisite chemical properties to serve as a reliable internal standard in chromatographic analysis. Its stability and solubility in common organic solvents make it a versatile candidate for a range of applications. By following a systematic approach to method development and validation, researchers can confidently employ this compound to enhance the accuracy, precision, and reliability of their quantitative chromatographic data. The protocols and principles outlined herein provide a solid foundation for the successful integration of this compound into routine analytical workflows.

References

Application Notes: N-Ethylacetanilide as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of N-Ethylacetanilide as a precursor in pharmaceutical synthesis. While direct synthesis of major pharmaceuticals from this compound is not widely documented in publicly available literature, its structural motif is present in several key pharmaceutical intermediates. This document uses the well-established synthesis of the local anesthetic, Lidocaine, as a representative example. The synthesis of Lidocaine proceeds through an N-acylated aniline (B41778) intermediate, α-chloro-2,6-dimethylacetanilide, which is structurally analogous to this compound. The methodologies and principles detailed herein can, therefore, serve as a valuable guide for researchers investigating the synthetic utility of this compound and its derivatives in drug discovery and development.

Representative Application: Synthesis of Lidocaine

Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Its synthesis is a classic example of the formation of an amide linkage, a common reaction in pharmaceutical manufacturing. The synthesis involves a two-step process starting from a substituted aniline.

Logical Workflow of Lidocaine Synthesis

The synthesis of Lidocaine from 2,6-dimethylaniline (B139824) provides a clear workflow that can be adapted for analogous syntheses using N-ethylaniline as a starting material to produce derivatives related to this compound.

Lidocaine_Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Amination 2,6-Dimethylaniline 2,6-Dimethylaniline Acylation Acylation 2,6-Dimethylaniline->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation alpha_chloro_intermediate α-chloro-2,6-dimethylacetanilide Acylation->alpha_chloro_intermediate Amination Amination alpha_chloro_intermediate->Amination Diethylamine (B46881) Diethylamine Diethylamine->Amination Lidocaine Lidocaine Amination->Lidocaine

Caption: Workflow for the two-step synthesis of Lidocaine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of Lidocaine, based on established laboratory protocols. These values can serve as a benchmark for optimizing similar reactions.

Table 1: Reactants and Stoichiometry for Lidocaine Synthesis

StepReactantMolecular Weight ( g/mol )Moles (mol)Molar Ratio
12,6-Dimethylaniline121.180.051
1Chloroacetyl chloride112.940.061.2
2α-chloro-2,6-dimethylacetanilide197.670.031
2Diethylamine73.140.093

Table 2: Reaction Conditions and Yields for Lidocaine Synthesis

StepSolventTemperature (°C)Reaction Time (hours)ProductYield (%)
1Glacial Acetic Acid100.5α-chloro-2,6-dimethylacetanilide85-90
2Toluene (B28343)Reflux4Lidocaine~70

Experimental Protocols

The following are detailed experimental protocols for the synthesis of Lidocaine.

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide
  • Reaction Setup: In a suitable reaction vessel, dissolve 0.05 mol of 2,6-dimethylaniline in 45 mL of glacial acetic acid.

  • Cooling: Cool the solution to 10°C in an ice bath with continuous stirring.

  • Addition of Acylating Agent: Slowly add 0.06 mol of chloroacetyl chloride to the cooled solution while maintaining the temperature at 10°C.

  • Reaction: Continue stirring the reaction mixture for an additional 30 minutes at 10°C.

  • Precipitation: Prepare a solution of 15 g of sodium acetate (B1210297) in 75 mL of water and add it to the reaction mixture. A precipitate of α-chloro-2,6-dimethylacetanilide will form.

  • Isolation and Purification: Isolate the precipitate by vacuum filtration and wash it with water on the filter. The product can be recrystallized from aqueous ethanol (B145695) if necessary. The expected yield is 85-90%.

Step 2: Synthesis of Lidocaine (2-diethylamino-N-(2,6-dimethylphenyl)acetamide)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 0.03 mol of α-chloro-2,6-dimethylacetanilide in 150 mL of toluene.

  • Addition of Amine: Add 0.09 mol of diethylamine to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

  • Workup: After cooling, the precipitated diethylammonium (B1227033) chloride is removed by filtration.

  • Extraction: The toluene filtrate is washed three times with 30 mL portions of water in a separatory funnel.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate. The majority of the toluene is then removed using a rotary evaporator.

  • Isolation: The resulting crude Lidocaine can be further purified. The typical yield for this step is approximately 70%.

Mechanism of Action: Local Anesthetics

Lidocaine, and other local anesthetics, function by blocking voltage-gated sodium channels in the neuronal cell membrane. This action prevents the propagation of action potentials, thereby blocking the sensation of pain.

Local_Anesthetic_MoA cluster_membrane Neuronal Membrane Na_Channel Voltage-gated Sodium Channel Blockage Blockage of Na+ Influx Na_Channel->Blockage Leads to Nerve_Impulse Nerve Impulse (Action Potential) Nerve_Impulse->Na_Channel Opens Lidocaine_molecule Lidocaine Lidocaine_molecule->Na_Channel Binds to channel interior No_Pain_Sensation Inhibition of Pain Sensation Blockage->No_Pain_Sensation

Caption: Mechanism of action of Lidocaine as a local anesthetic.

Conclusion

While this compound is not a direct precursor in the synthesis of Lidocaine, the provided protocols for a structurally similar intermediate offer a valuable starting point for researchers exploring the synthetic potential of this compound in the development of novel pharmaceutical agents. The acylation and amination reactions detailed are fundamental transformations in medicinal chemistry and can be broadly applied to a range of aniline-based starting materials. Researchers are encouraged to adapt and optimize these methodologies for their specific target molecules, keeping in mind the principles of green chemistry to develop more sustainable synthetic routes.

Application Note and Protocol: Recrystallization and Purification of N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of N-Ethylacetanilide via recrystallization. Recrystallization is a fundamental technique used to purify solid organic compounds based on their differential solubility in a given solvent at varying temperatures.[1][2] This protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

This compound (CAS No: 529-65-7), also known as N-ethyl-N-phenylacetamide, is an organic compound with the molecular formula C₁₀H₁₃NO.[3][4] It is a derivative of acetanilide (B955) and finds applications in organic synthesis. Crude synthetic products are often contaminated with impurities from starting materials, by-products, or side reactions. Recrystallization is an effective method to enhance the purity of solid compounds like this compound by separating the desired compound from soluble and insoluble impurities.[2][5] The principle relies on the compound being highly soluble in a hot solvent but having limited solubility in the same solvent when cold, while impurities remain either soluble or insoluble under these conditions.[1]

Experimental Protocol

This protocol details the recrystallization of this compound using a mixed ethanol-water solvent system. This system is chosen because this compound exhibits moderate solubility in polar solvents and higher solubility in organic solvents.[6] A mixed solvent pair allows for fine-tuning of the solubility to achieve optimal crystal growth.[7]

2.1 Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Ethanol (B145695) (95%)

    • Deionized Water

    • Activated Charcoal (decolorizing carbon)

  • Equipment:

    • Erlenmeyer flasks (125 mL and 250 mL)

    • Hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Graduated cylinders

    • Powder funnel

    • Büchner funnel and filter flask

    • Filter paper

    • Glass stirring rod

    • Watch glass

    • Spatula

    • Ice bath

    • Desiccator or vacuum oven

2.2 Step-by-Step Procedure

  • Dissolution:

    • Place approximately 2.0 g of crude this compound into a 125 mL Erlenmeyer flask.

    • Add a magnetic stir bar and 10 mL of 95% ethanol.

    • Gently heat the mixture on a hot plate while stirring until the ethanol begins to boil and the solid dissolves completely.[8] If the solid does not fully dissolve, add a minimal amount of additional hot ethanol dropwise until a clear solution is obtained.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat source.

    • Allow the solution to cool slightly to prevent violent boiling upon addition of the charcoal.

    • Add a small amount (tip of a spatula) of activated charcoal to the hot solution to adsorb colored impurities.[1][5]

    • Bring the solution back to a gentle boil for a few minutes, stirring continuously.

  • Hot Gravity Filtration (if charcoal was added or insoluble impurities are present):

    • Set up a hot gravity filtration apparatus using a powder funnel with fluted filter paper, placed over a clean, pre-heated 250 mL Erlenmeyer flask.

    • Pre-heat the funnel and flask by pouring a small amount of hot solvent through the filter paper.[1]

    • Keeping the solution near its boiling point, carefully pour it through the fluted filter paper to remove the activated charcoal and any other insoluble impurities.[1][9]

  • Crystallization:

    • Heat the clear filtrate to boiling.

    • Add hot deionized water dropwise while swirling until the solution just begins to turn cloudy (the cloud point), which indicates saturation.[8]

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.[8]

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2][8]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[2][8]

  • Isolation and Washing of Crystals:

    • Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[8]

    • Wet the filter paper with a small amount of the cold ethanol-water mother liquor to ensure it seals to the funnel.

    • Pour the cold crystal slurry into the funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor containing dissolved impurities.[7][8]

    • Continue to draw air through the crystals for several minutes to help them dry.

  • Drying:

    • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

    • Dry the purified crystals completely in a desiccator or a vacuum oven at a low temperature (e.g., 70°C).[1][8]

  • Characterization:

    • Weigh the dry, purified this compound to determine the percent recovery.

    • Measure the melting point of the purified crystals to assess their purity. Pure this compound has a reported melting point of 54-55°C.[3][10] A sharp melting point close to the literature value indicates high purity.

Data Presentation

The following table summarizes the physical properties of this compound and provides a template for recording experimental data.

ParameterValueReference/Notes
Physical Properties
Molecular FormulaC₁₀H₁₃NO[3][4]
Molecular Weight163.22 g/mol [3][4]
Melting Point54-55 °C[3][10]
Boiling Point258 °C[10]
Experimental Data (Example)
Mass of Crude this compound2.05 gRecord actual mass
Volume of Ethanol Used12 mLRecord actual volume
Volume of Water Used~8 mLRecord approximate volume to reach cloud point
Mass of Purified this compound1.68 gRecord final mass after drying
Percent Recovery82%(Mass of Pure / Mass of Crude) x 100
Melting Point of Purified Product53-54 °CRecord observed range

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the recrystallization protocol.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude this compound dissolve Dissolve in minimum amount of hot ethanol start->dissolve decolorize Add activated charcoal (optional) dissolve->decolorize if solution is colored hot_filter Hot gravity filtration to remove insoluble impurities dissolve->hot_filter if solution is not colored but has solids decolorize->hot_filter saturate Add hot water to cloud point, then clarify with ethanol hot_filter->saturate cool_rt Cool slowly to room temperature saturate->cool_rt cool_ice Cool in ice bath to maximize yield cool_rt->cool_ice vac_filter Vacuum filtration to collect crystals cool_ice->vac_filter wash Wash crystals with ice-cold water vac_filter->wash dry Dry crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Ethanol is flammable. Perform the heating steps on a hot plate in a well-ventilated area or a fume hood. Avoid open flames.

  • Handle hot glassware with appropriate clamps or heat-resistant gloves to prevent burns.

  • Activated charcoal is a fine powder; avoid inhalation.

  • Refer to the Safety Data Sheet (SDS) for this compound and all other chemicals used in this protocol.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling - Too much solvent was used. - Nucleation has not initiated.- Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.[8] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8]
Oiling out occurs - The boiling point of the solvent is higher than the melting point of the solute. - The solution is cooled too rapidly.- Reheat the solution and add slightly more solvent. - Ensure a slower cooling rate.
Low percent recovery - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent for dissolution. - Ensure the filtration apparatus is pre-heated.[1] - Use a minimal amount of ice-cold solvent for washing.
Product is still impure (low melting point) - Inefficient removal of impurities. - Rapid crystallization trapping impurities.- Repeat the recrystallization process. - Ensure the solution cools slowly and undisturbed to allow for selective crystallization.[2]

References

Microwave-Assisted Synthesis of N-Ethylacetanilide Derivatives: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the microwave-assisted synthesis of N-Ethylacetanilide derivatives, a class of compounds with significant potential in medicinal chemistry. The methodologies presented herein offer considerable advantages over conventional heating methods, including accelerated reaction times, increased yields, and enhanced efficiency. These protocols are designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

This compound and its derivatives are a versatile scaffold in drug discovery, exhibiting a range of biological activities. The core structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of compound libraries, facilitating the exploration of structure-activity relationships (SAR). The principles of microwave heating, which involve dipolar polarization and ionic conduction, lead to rapid and uniform heating of the reaction mixture, often resulting in cleaner reactions and higher purity of the final products.[1][2]

Applications in Drug Development

Derivatives of the N-phenylacetamide scaffold, to which this compound belongs, have been investigated for a variety of therapeutic applications. These include their potential as:

  • Enzyme Inhibitors: Certain derivatives have shown inhibitory activity against enzymes such as carbonic anhydrase and tyrosinase, which are implicated in various disease states.

  • Antibacterial Agents: The N-phenylacetamide moiety is a key structural feature in several compounds with demonstrated antibacterial properties.

  • Antidepressant Agents: Some analogues have been explored for their potential to modulate central nervous system targets.

The rapid synthesis of a diverse library of this compound derivatives using microwave technology can significantly accelerate the hit-to-lead optimization process in drug discovery programs.

Experimental Protocols

Two primary microwave-assisted synthetic routes for the preparation of this compound derivatives are presented below: N-alkylation of acetanilide (B955) and N-acetylation of N-ethylaniline.

Protocol 1: Microwave-Assisted N-Alkylation of Acetanilide

This protocol describes the synthesis of this compound by the N-alkylation of acetanilide using an ethyl halide under microwave irradiation.

Materials:

Procedure:

  • In a 50 mL beaker, combine acetanilide (5.0 mmol), sodium hydroxide (20 mmol), ethanol (5 mL), and a catalytic amount of tetrabutylammonium hydrogen sulphate (0.50 mmol).

  • Stir the mixture for a few seconds and place it in a microwave reactor.

  • Irradiate the mixture at 600W for approximately 40 seconds to form the acetanilide salt.

  • Cool the mixture to room temperature.

  • Add the ethyl halide (7.5 mmol) to the resulting mixture.

  • Irradiate the reaction mixture again in the microwave reactor at 600W for 120-150 seconds.

  • Monitor the progress of the reaction by TLC.

  • After completion of the reaction, cool the contents to room temperature.

  • Extract the reaction mixture with benzene (20 mL).

  • Wash the organic layer with 2N hydrochloric acid (2 x 25 mL) and then with water to remove any unreacted salt.

  • Dry the organic layer over anhydrous sodium sulphate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude product by crystallization from ethanol.

Protocol 2: Microwave-Assisted N-Acetylation of N-Ethylaniline (General Procedure)

This protocol provides a general method for the acetylation of a secondary amine, N-ethylaniline, using acetic anhydride (B1165640) under microwave irradiation.

Materials:

  • N-Ethylaniline

  • Acetic anhydride

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe vessel, combine N-ethylaniline (1 equivalent) and acetic anhydride (1.5-2 equivalents).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short duration (e.g., 5-15 minutes). The optimal conditions may need to be determined empirically.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product and hydrolyze any excess acetic anhydride.

  • Collect the solid product by filtration.

  • Wash the product with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

Data Presentation

The following table summarizes representative quantitative data for the microwave-assisted synthesis of N-alkylacetanilide derivatives.

EntrySubstrateAlkylating AgentMicrowave Power (W)Time (s)Yield (%)
1AcetanilideEthyl iodide600122High
2Acetaniliden-Propyl iodide600130High
3Acetaniliden-Butyl iodide600145High
4p-MethylacetanilideEthyl iodide600125High
5p-ChloroacetanilideEthyl iodide600135High

Note: "High" yields are as reported in the source literature, which did not specify exact percentages for each derivative but indicated a significant improvement over conventional methods.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the microwave-assisted synthesis and purification of this compound derivatives.

G cluster_synthesis Microwave-Assisted Synthesis cluster_purification Purification cluster_analysis Analysis start Reactants (Aniline Derivative + Acetylating Agent or Acetanilide Derivative + Alkylating Agent) microwave Microwave Irradiation (Controlled Temperature/Power and Time) start->microwave Reaction Mixture product Crude this compound Derivative microwave->product Rapid Synthesis extraction Work-up (e.g., Extraction, Washing) product->extraction crystallization Crystallization extraction->crystallization pure_product Purified this compound Derivative crystallization->pure_product characterization Characterization (e.g., NMR, IR, Mass Spec) pure_product->characterization bioassay Biological Evaluation pure_product->bioassay

Caption: General workflow for the microwave-assisted synthesis of this compound derivatives.

Signaling Pathway: Enzyme Inhibition

The following diagram illustrates a generalized mechanism of enzyme inhibition by a drug candidate, a common mode of action for N-phenylacetamide derivatives.

G cluster_pathway Enzyme Inhibition Pathway cluster_outcome Therapeutic Outcome enzyme Target Enzyme product Product (Biological Effect) enzyme->product Catalysis blocked Blocked/Reduced Biological Effect enzyme->blocked substrate Substrate substrate->enzyme Binds to Active Site inhibitor This compound Derivative (Inhibitor) inhibitor->enzyme Binding (Competitive or Non-competitive)

Caption: Generalized signaling pathway of enzyme inhibition by an this compound derivative.

References

Application Notes and Protocols for the Formulation of Cellulose Nitrate Plastics with N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of N-Ethylacetanilide as a plasticizer in the formulation of cellulose (B213188) nitrate (B79036) plastics. This document is intended for professionals in research and development who require a thorough understanding of the formulation process and material properties.

Introduction

Cellulose nitrate, the first semi-synthetic plastic, is produced by the nitration of cellulose.[1] Its properties can be tailored for a wide range of applications by the addition of plasticizers. Historically, camphor (B46023) has been the most common plasticizer for cellulose nitrate, imparting flexibility and processability to an otherwise brittle material.[2] this compound has been identified as a substitute for camphor in nitrocellulose formulations.[3] This document outlines the application and testing of this compound as a viable alternative plasticizer.

Plasticizers are essential, non-volatile compounds that, when added to a polymer matrix, increase its flexibility, and workability. They function by embedding themselves between the polymer chains, thus reducing intermolecular forces and the glass transition temperature (Tg) of the polymer.

Materials and Properties

A successful formulation relies on the quality and properties of the starting materials.

Cellulose Nitrate

Cellulose nitrate is characterized by its nitrogen content, which dictates its solubility and thermal properties. For plastics, a nitrogen content of 10.5% to 12.2% is typical.[4] Material with a higher nitrogen content is generally used in explosives and propellants.

Table 1: Typical Properties of Cellulose Nitrate for Plastics

PropertyValue
Nitrogen Content10.5 - 12.2%
AppearanceWhite, fibrous solid
Density1.35 - 1.40 g/cm³[2]
Glass Transition Temperature (Tg)53 - 66 °C[2]
SolubilitySoluble in organic solvents like acetone (B3395972), esters, and glycol ethers.
This compound

This compound is an organic compound that can serve as a plasticizer for cellulose nitrate. Its properties are crucial for its function in the polymer matrix.

Table 2: Properties of this compound

PropertyValue
Chemical FormulaC10H13NO
Molecular Weight163.22 g/mol [5]
AppearanceWhite crystalline solid
Melting Point54 °C
Boiling Point258 °C
SolubilitySoluble in ethanol, ether, and chloroform.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation and testing of cellulose nitrate plastics plasticized with this compound.

Protocol 1: Preparation of Cellulose Nitrate from Cellulose

This protocol describes the nitration of cellulose to produce cellulose nitrate with a nitrogen content suitable for plastics.

Materials:

  • Cellulose (e.g., cotton linters, wood pulp)

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Distilled Water

  • Sodium Bicarbonate

  • Beakers, flasks, and stirring apparatus

  • Filtration apparatus

  • Drying oven

Procedure:

  • Prepare a nitrating mixture by slowly adding 60 mL of sulfuric acid to 30 mL of nitric acid in a flask, keeping the mixture cool in an ice bath.

  • Add 5 g of dried cellulose to the nitrating mixture in small portions while stirring continuously.

  • Maintain the reaction temperature between 25-30°C for 30-60 minutes to achieve the desired nitrogen content.

  • After the reaction, pour the mixture into a large volume of cold water to precipitate the cellulose nitrate.

  • Wash the cellulose nitrate repeatedly with distilled water until the washings are neutral to litmus (B1172312) paper.

  • Boil the cellulose nitrate in a dilute sodium bicarbonate solution for 1-2 hours to remove any remaining traces of acid.

  • Wash again with distilled water until neutral.

  • Dry the resulting cellulose nitrate in an oven at a temperature not exceeding 50°C.

Protocol 2: Formulation of Plasticized Cellulose Nitrate Sheets

This protocol details the incorporation of this compound into cellulose nitrate to form plastic sheets.

Materials:

  • Cellulose Nitrate (prepared in Protocol 1)

  • This compound

  • Acetone (or other suitable solvent)

  • Casting dish (glass or polished metal)

  • Drying oven with controlled ventilation

Procedure:

  • Prepare a 15% (w/v) solution of cellulose nitrate in acetone by dissolving 15 g of dried cellulose nitrate in 100 mL of acetone with gentle stirring.

  • In a separate container, dissolve the desired amount of this compound in a small amount of acetone. A typical starting point is a 20% concentration by weight relative to the cellulose nitrate (e.g., 3 g of this compound for 15 g of cellulose nitrate).

  • Add the this compound solution to the cellulose nitrate solution and mix thoroughly until a homogenous solution is obtained.

  • Pour the resulting viscous solution into a level casting dish.

  • Allow the solvent to evaporate slowly in a well-ventilated area at room temperature for 24 hours.

  • Transfer the casting dish to a vacuum oven and dry at 40-50°C until all the solvent has been removed and a clear, flexible plastic sheet is formed.

  • Carefully peel the plastic sheet from the casting surface.

Protocol 3: Characterization of Plasticized Cellulose Nitrate

This protocol outlines the standard tests to evaluate the properties of the prepared plastic sheets.

1. Mechanical Testing:

  • Tensile Strength and Elongation at Break: Use a universal testing machine to perform tensile tests on dumbbell-shaped specimens cut from the plastic sheets, according to ASTM D638 standards. This will determine the material's strength and flexibility.

2. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Use DSC to determine the glass transition temperature (Tg) of the plasticized cellulose nitrate. A lower Tg compared to unplasticized cellulose nitrate indicates effective plasticization.

  • Thermogravimetric Analysis (TGA): Use TGA to evaluate the thermal stability of the material. This will show the onset of decomposition and any weight loss due to plasticizer evaporation at elevated temperatures.

3. Spectroscopic Analysis:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Use FTIR to confirm the incorporation of this compound into the cellulose nitrate matrix. Look for characteristic peaks of both components in the spectrum of the plastic sheet.

Data Presentation

The following tables should be used to record and compare the quantitative data obtained from the characterization experiments.

Table 3: Mechanical Properties of Plasticized Cellulose Nitrate

PlasticizerConcentration (% w/w)Tensile Strength (MPa)Elongation at Break (%)
None0To be determinedTo be determined
Camphor (Reference)20To be determinedTo be determined
This compound10To be determinedTo be determined
This compound20To be determinedTo be determined
This compound30To be determinedTo be determined

Table 4: Thermal Properties of Plasticized Cellulose Nitrate

PlasticizerConcentration (% w/w)Glass Transition Temp. (Tg) (°C)Decomposition Temp. (TGA, 5% weight loss) (°C)
None0To be determinedTo be determined
Camphor (Reference)20To be determinedTo be determined
This compound10To be determinedTo be determined
This compound20To be determinedTo be determined
This compound30To be determinedTo be determined

Visualizations

The following diagrams illustrate the chemical structures, experimental workflow, and the theoretical mechanism of plasticization.

G Chemical Structures cluster_CN Cellulose Nitrate cluster_NEA This compound CN Cellulose Nitrate (Idealized Structure) NEA This compound C10H13NO workflow Experimental Workflow for Plasticized Cellulose Nitrate Formulation A 1. Nitration of Cellulose B 2. Washing and Neutralization A->B C 3. Drying of Cellulose Nitrate B->C D 4. Dissolution in Organic Solvent C->D F 6. Mixing of Solutions D->F E 5. Preparation of this compound Solution E->F G 7. Casting into Sheets F->G H 8. Solvent Evaporation and Drying G->H I 9. Characterization of Plastic Sheets H->I mechanism Theoretical Plasticization Mechanism cluster_before Before Plasticization cluster_after After Plasticization CN_chain1 Cellulose Nitrate Chain CN_chain2 Cellulose Nitrate Chain CN_chain1->CN_chain2 Strong Intermolecular Forces CN_chain3 Cellulose Nitrate Chain NEA This compound (Plasticizer) CN_chain4 Cellulose Nitrate Chain NEA->CN_chain4 CN_chain3->NEA Weakened Forces

References

Application Notes and Protocols for Acylation Reactions of N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acylation of N-ethylacetanilide is a critical transformation in organic synthesis, providing routes to a variety of intermediates used in the development of pharmaceuticals and other fine chemicals. This document provides detailed experimental protocols and application notes for both N-acylation and C-acylation reactions involving this compound and its derivatives. The protocols are designed to be a practical guide for laboratory work, with a focus on reproducibility and safety.

This compound, also known as N-ethyl-N-phenylacetamide, can undergo acylation at two primary sites: the nitrogen atom of the amide group (N-acylation) or the aromatic ring (C-acylation). The latter typically occurs via electrophilic aromatic substitution, such as the Friedel-Crafts reaction or the Fries rearrangement, and is influenced by the directing effects of the N-acetyl group.

Data Presentation: A Comparative Overview of Acylation Reactions

The following table summarizes key quantitative data for relevant acylation reactions. This allows for a quick comparison of different synthetic approaches.

Reaction TypeSubstrateAcylating AgentCatalyst/BaseSolventTemperature (°C)TimeYield (%)Product
N-Ethylation (for C-acylation precursor synthesis)3'-Acetamidoacetophenone (B28966)Iodoethane (B44018)KOHAcetone (B3395972)Room Temp.Overnight100%N-(3-acetyl-phenyl)-N-ethyl-acetamide
C-Acylation (via precursor)N-(3-acetyl-phenyl)-N-ethyl-acetamideN,N-dimethylformamide dimethylacetal-Acetonitrile (B52724)180 (microwave)10 min100%N-[3-(3-DIMETHYLAMINO-ACRYLOYL)-PHENYL]-N-ETHYL-ACETAMIDE

Experimental Protocols

Protocol 1: Synthesis of N-(3-Acetylphenyl)-N-ethylacetamide (A C-Acylated Isomer Precursor)

This protocol details the N-ethylation of 3'-acetamidoacetophenone, a key step in the synthesis of a C-acylated derivative of this compound.

Materials:

Procedure:

  • To a solution of 3'-acetamidoacetophenone (0.2 g, 1.13 mmol) in acetone (2 mL), add potassium hydroxide (63 mg, 1.13 mmol).

  • Add iodoethane (0.45 mL, 5.64 mmol) to the mixture.

  • Stir the reaction mixture at room temperature overnight.

  • After the reaction is complete, concentrate the mixture to dryness using a rotary evaporator.

  • Redissolve the residue in ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Evaporate the solvent to yield N-(3-acetyl-phenyl)-N-ethyl-acetamide as an orange powder.

Expected Yield: 100% (0.23 g)

Protocol 2: Subsequent Acylation of the Precursor

This protocol describes the further acylation of the synthesized N-(3-acetyl-phenyl)-N-ethyl-acetamide.

Materials:

  • N-(3-acetyl-phenyl)-N-ethyl-acetamide

  • N,N-dimethylformamide dimethylacetal

  • Acetonitrile (MeCN)

  • Microwave reactor

  • Ethyl acetate/Petroleum ether (EtOAc/PE) mixture

Procedure:

  • Dissolve N-(3-acetyl-phenyl)-N-ethyl-acetamide (0.23 g, 1.13 mmol) in acetonitrile (2 mL).

  • Add N,N-dimethylformamide dimethylacetal (150 µL, 1.12 mmol).

  • Heat the reaction mixture at 180 °C for 10 minutes in a microwave reactor.

  • After completion, evaporate the solvent.

  • Filter the residue and wash with an ethyl acetate/petroleum ether (1:3) mixture to afford N-[3-(3-DIMETHYLAMINO-ACRYLOYL)-PHENYL]-N-ETHYL-ACETAMIDE as an orange solid.

Expected Yield: 1

N-Ethylacetanilide: An Unconventional Solvent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While N-Ethylacetanilide, a tertiary amide, possesses the structural characteristics of a potential high-boiling point solvent, a comprehensive review of scientific literature reveals a notable absence of its application as a solvent in specific chemical reactions. Consequently, detailed application notes and experimental protocols for its use in this capacity cannot be provided.

Researchers, scientists, and drug development professionals seeking high-boiling point aprotic solvents typically turn to more established and well-documented amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), and N-methyl-2-pyrrolidone (NMP). These solvents are widely used in a variety of organic transformations due to their excellent solvating power for a broad range of organic and inorganic compounds, and their ability to facilitate reactions at elevated temperatures.[1][2][3]

This document, therefore, serves to inform the scientific community that this compound is not a conventional solvent for chemical reactions. The following sections will provide general information on the properties of this compound and discuss the characteristics of commonly used amide solvents to offer context and potential alternatives.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC10H13NO[6]
Molecular Weight163.22 g/mol [6]
Melting Point51-54 °CNot explicitly found, but implied by its solid state
Boiling Point258 °CNot explicitly found, but high boiling points are characteristic of amides[1]
IUPAC NameN-ethyl-N-phenylacetamide[6]

Amides as Solvents in Organic Synthesis

Amides are a versatile class of compounds that can serve as excellent solvents in organic synthesis, primarily due to their high polarity and high boiling points.[1] Tertiary amides, such as DMF and DMAC, are particularly valued as they lack the acidic N-H proton present in primary and secondary amides, making them suitable for reactions involving strong bases.[1]

The general utility of amide solvents can be summarized in the following workflow for a generic organic reaction:

G Reagents Reactants & Catalysts Reaction_Vessel Reaction Mixture in Vessel Reagents->Reaction_Vessel Solvent Amide Solvent (e.g., DMF, DMAC) Solvent->Reaction_Vessel Heating Heating to Desired Temperature Reaction_Vessel->Heating Reaction Chemical Transformation Heating->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General workflow for a chemical reaction using an amide solvent.

Alternative High-Boiling Amide Solvents

For researchers in need of high-boiling point aprotic solvents, the following amides are well-established and have extensive literature supporting their use in a wide array of chemical reactions:

SolventBoiling Point (°C)Common Applications
N,N-Dimethylformamide (DMF)153Peptide synthesis, substitution reactions, formylation reactions (Vilsmeier-Haack)[2]
N,N-Dimethylacetamide (DMAC)165Polymer synthesis, reactions requiring higher temperatures than DMF
N-Methyl-2-pyrrolidone (NMP)202Petrochemical industry, synthesis of polymers and pharmaceuticals

Conclusion

Based on the available scientific literature, this compound is not a commonly employed solvent in chemical synthesis. While its chemical structure is similar to other well-known amide solvents, its solid state at room temperature and the lack of documented applications limit its practical use as a reaction medium. Researchers requiring high-boiling point aprotic solvents are advised to consider established alternatives such as DMF, DMAC, and NMP, for which extensive data on their properties and applications in various chemical transformations are readily available. The primary role of this compound in the chemical literature appears to be that of a synthetic intermediate rather than a solvent.[7]

References

Application Notes and Protocols for the Analytical Determination of N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical determination of N-Ethylacetanilide. Contrary to the inquiry about derivatization, extensive research indicates that this compound is typically analyzed directly without the need for chemical derivatization. This approach is efficient and avoids potential complications associated with derivatization reactions, such as incomplete reactions or the introduction of interfering byproducts. The primary analytical techniques for this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods offer high sensitivity and selectivity for the quantification of this compound in various matrices.

Introduction to Analytical Approaches for this compound

This compound is a chemical compound that can be effectively analyzed using modern chromatographic techniques. The choice of method depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a robust and common method for the analysis of this compound. It separates compounds based on their polarity. This compound, being a moderately polar compound, is well-suited for this technique. Detection is typically achieved using a UV detector.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS without derivatization. The mass spectrometer provides detailed structural information, which aids in unequivocal identification.

Note on Derivatization: While derivatization is a common strategy to enhance the volatility or detectability of certain analytes, it does not appear to be a standard or necessary procedure for the analysis of this compound. The direct analysis methods described herein are efficient and provide accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) Method

Principle

Reverse-phase HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. This compound is retained on the column and then eluted by a mobile phase of appropriate solvent strength. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a known standard.

Experimental Protocol

2.2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in acetonitrile. From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution:

    • For solid samples, accurately weigh a known amount of the homogenized sample and extract it with acetonitrile. Vortex or sonicate for 15 minutes to ensure complete extraction.

    • For liquid samples, a direct dilution with the mobile phase may be sufficient.

  • Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the HPLC column.[1][2]

2.2.2. HPLC Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid[3][4]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 10 minutes
Quantitative Data (Illustrative)

The following table presents illustrative quantitative data for the HPLC analysis of this compound. Actual values may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Retention Time (RT) ~ 4.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Recovery 95 - 105%
Precision (%RSD) < 2%

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample Extraction Extraction with Acetonitrile Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

HPLC Analysis Workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle

GC-MS separates compounds based on their volatility and interaction with a stationary phase in a capillary column. The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification and quantification.

Experimental Protocol

3.2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in a GC-compatible solvent such as ethyl acetate. Prepare working standards by serial dilution.

  • Sample Solution:

    • Perform a liquid-liquid extraction of the analyte from aqueous samples using ethyl acetate.

    • For solid samples, use a suitable solvent extraction method.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate. If necessary, concentrate the sample under a gentle stream of nitrogen.

3.2.2. GC-MS Parameters

ParameterValue
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless (1 µL)
Oven Temperature Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-300 m/z
Quantitative Data (Illustrative)

The following table presents illustrative quantitative data and mass spectral information for the GC-MS analysis of this compound.

ParameterValue
Retention Time (RT) ~ 8.2 min
Molecular Ion (M+) m/z 163[5]
Major Fragment Ions m/z 106, 77, 51[5]
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 50 ng/mL

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample LLE Liquid-Liquid Extraction Sample->LLE Concentration Drying & Concentration LLE->Concentration Injection GC Injection Concentration->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Identification Data Analysis & Identification Detection->Identification

GC-MS Analysis Workflow for this compound.

Signaling Pathways and Logical Relationships

As this compound is an analyte to be measured, there is no direct signaling pathway associated with its analytical determination. The logical relationship in its analysis is a linear process from sample acquisition to final quantification.

Logical_Relationship Start Sample Collection Prep Sample Preparation (Extraction, Filtration, etc.) Start->Prep Analysis Instrumental Analysis (HPLC or GC-MS) Prep->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (Integration, Calibration) Data->Processing Result Final Result (Concentration of this compound) Processing->Result

Logical Flow of this compound Analysis.

Conclusion

The direct analysis of this compound by HPLC-UV and GC-MS provides reliable and accurate quantitative results without the need for derivatization. The protocols outlined in this document offer a comprehensive guide for researchers and scientists in the fields of analytical chemistry and drug development. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including matrix complexity, required sensitivity, and the need for structural confirmation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Ethylacetanilide for improved yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • Acetylation of N-ethylaniline: This involves the reaction of N-ethylaniline with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride. This method is often preferred for its relatively mild conditions and high potential yields.

  • N-alkylation of acetanilide (B955): This method involves the reaction of acetanilide with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

Q2: What are the common causes of low yield in this compound synthesis?

A2: Low yields in this compound synthesis can stem from several factors, including:

  • Incomplete reaction: Insufficient reaction time, low temperature, or inadequate mixing can lead to a significant amount of unreacted starting material.

  • Side reactions: The formation of byproducts such as diacetylated products or oxidation of the starting amine can consume reagents and reduce the yield of the desired product.

  • Suboptimal stoichiometry: Incorrect molar ratios of reactants and reagents can lead to incomplete conversion or the formation of side products.

  • Poor quality of reagents: The presence of moisture in solvents or degradation of reagents can inhibit the reaction.

  • Product loss during workup and purification: Inefficient extraction or multiple recrystallization steps can lead to a loss of the final product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the disappearance of the starting material spots and the appearance of the product spot.

Q4: What are the key safety precautions to consider during the synthesis of this compound?

A4: Safety is paramount in any chemical synthesis. Key precautions include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handling corrosive reagents like acetyl chloride and strong bases with extreme care.

  • Being aware of the potential for exothermic reactions and having appropriate cooling measures in place.

  • Properly quenching the reaction and disposing of chemical waste according to institutional guidelines.

Troubleshooting Guides

Method 1: Acetylation of N-Ethylaniline

This method is generally favored for its efficiency. However, several issues can arise that may impact the yield and purity of the final product.

Issue 1: Low Yield of this compound

  • Potential Cause 1: Incomplete Reaction

    • Solution:

      • Increase Reaction Time: Monitor the reaction by TLC until the starting N-ethylaniline spot is no longer visible.

      • Optimize Temperature: While the reaction is often exothermic initially, gentle heating may be required to drive it to completion. However, be cautious as excessive heat can promote side reactions.

      • Ensure Efficient Mixing: Use a magnetic stirrer to ensure the reactants are well-mixed throughout the reaction.

  • Potential Cause 2: Hydrolysis of Acetic Anhydride

    • Solution: Use fresh, anhydrous acetic anhydride and ensure all glassware is thoroughly dried before use. Moisture will hydrolyze acetic anhydride to acetic acid, which is a less effective acetylating agent under these conditions.

  • Potential Cause 3: Oxidation of N-Ethylaniline

    • Solution: While less common under these conditions, oxidation of the starting amine can occur, leading to colored impurities and reduced yield.[1] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) if you observe significant color formation.[2][3]

Issue 2: Product is Difficult to Purify or Appears Oily

  • Potential Cause 1: Presence of Unreacted N-Ethylaniline

    • Solution: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted N-ethylaniline as its water-soluble hydrochloride salt.

  • Potential Cause 2: Presence of Acetic Acid

    • Solution: Wash the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) to neutralize and remove any residual acetic acid.

  • Potential Cause 3: Formation of Diacetylated Product

    • Solution: Diacetylation is more likely with prolonged reaction times at elevated temperatures. To minimize this, use a moderate excess of the acetylating agent and avoid excessive heating. Purification via column chromatography may be necessary to separate the mono- and diacetylated products.

Method 2: N-Alkylation of Acetanilide

This method provides an alternative route to this compound but can present its own set of challenges.

Issue 1: Low Yield of this compound

  • Potential Cause 1: Incomplete Deprotonation of Acetanilide

    • Solution: The choice and quality of the base are critical. Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete deprotonation of the acetanilide. Ensure the base is fresh and has been handled under anhydrous conditions.

  • Potential Cause 2: Inactive Ethylating Agent

    • Solution: Use a fresh, high-purity ethylating agent such as ethyl iodide or ethyl bromide. These reagents can degrade over time.

  • Potential Cause 3: Side Reactions

    • Solution: O-alkylation can sometimes compete with the desired N-alkylation. Using a polar aprotic solvent like DMF can favor N-alkylation.

Issue 2: Presence of Unreacted Acetanilide in the Final Product

  • Potential Cause 1: Insufficient Base or Ethylating Agent

    • Solution: Ensure you are using a slight excess of both the base and the ethylating agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Potential Cause 2: Insufficient Reaction Time or Temperature

    • Solution: Monitor the reaction by TLC. If the reaction is sluggish at room temperature, gentle heating may be required.

Data Presentation

Disclaimer: The following tables provide illustrative data based on general principles of organic synthesis to demonstrate expected trends. Actual yields may vary depending on specific experimental conditions.

Table 1: Illustrative Effect of Temperature and Time on the Acetylation of N-Ethylaniline

EntryTemperature (°C)Time (hours)Illustrative Yield of this compound (%)Notes
125175Reaction may be incomplete.
225485Increased reaction time improves conversion.
350190Gentle heating accelerates the reaction.
480180Higher temperatures may lead to side products.

Table 2: Illustrative Effect of Stoichiometry on the Acetylation of N-Ethylaniline

EntryMolar Ratio (N-Ethylaniline : Acetic Anhydride)Illustrative Yield of this compound (%)Notes
11 : 170Incomplete conversion of N-ethylaniline.
21 : 1.292A slight excess of acetic anhydride is optimal.
31 : 288A large excess may lead to diacetylation and purification challenges.

Table 3: Illustrative Effect of Base and Solvent on the N-Alkylation of Acetanilide

EntryBaseSolventIllustrative Yield of this compound (%)Notes
1NaHTHF85Good conditions for N-alkylation.
2t-BuOKDMF90DMF can favor N-alkylation.
3K2CO3Acetone40Weaker base may result in lower yield.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acetylation of N-Ethylaniline

Materials:

  • N-Ethylaniline

  • Acetic Anhydride

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • 1M Hydrochloric Acid (for workup)

  • Saturated Sodium Bicarbonate Solution (for workup)

  • Brine (for workup)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve N-ethylaniline (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Protocol 2: Synthesis of this compound via N-Alkylation of Acetanilide

Materials:

  • Acetanilide

  • Sodium Hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl Iodide

  • Saturated Ammonium (B1175870) Chloride Solution (for quenching)

  • Ethyl Acetate (for extraction)

  • Brine (for workup)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF or THF.

  • Carefully add sodium hydride (1.2 equivalents) to the solvent.

  • Cool the suspension to 0 °C and add a solution of acetanilide (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

Mandatory Visualization

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep Dissolve N-Ethylaniline in DCM cool Cool to 0°C prep->cool add_anhydride Add Acetic Anhydride cool->add_anhydride react Stir at Room Temp (1-2 hours) add_anhydride->react wash_acid Wash with 1M HCl react->wash_acid wash_base Wash with NaHCO3 wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate purify Recrystallize concentrate->purify end_product Pure this compound purify->end_product start Start start->prep

Caption: Experimental workflow for the synthesis of this compound via acetylation.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield of This compound incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn side_reactions Side Reactions low_yield->side_reactions reagent_quality Poor Reagent Quality low_yield->reagent_quality workup_loss Product Loss during Workup low_yield->workup_loss sol_incomplete Increase Time/Temp Improve Mixing incomplete_rxn->sol_incomplete sol_side Optimize Stoichiometry Control Temperature side_reactions->sol_side sol_reagent Use Fresh/Anhydrous Reagents reagent_quality->sol_reagent sol_workup Optimize Extraction & Purification workup_loss->sol_workup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: N-Ethylacetanilide Separation by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the separation of N-Ethylacetanilide by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common stationary phase and mobile phase system for the purification of this compound?

A common and effective method for the purification of this compound is normal-phase column chromatography using silica (B1680970) gel as the stationary phase. A widely used mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). The optimal ratio of these solvents depends on the specific impurities present, but a good starting point for method development is a gradient elution, beginning with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.

Q2: How can I determine the appropriate solvent system for my separation?

The ideal solvent system can be determined using Thin Layer Chromatography (TLC). Spot your crude this compound sample on a TLC plate and develop it in various hexane:ethyl acetate ratios (e.g., 9:1, 8:2, 7:3). The optimal solvent system for column chromatography will give your product (this compound) a retention factor (Rf) value between 0.2 and 0.4, with good separation from any impurities.

Q3: What are the potential impurities I might encounter when synthesizing this compound?

Common impurities can include unreacted starting materials such as aniline (B41778) or N-ethylaniline, and the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride). Side-products from over-acetylation or other secondary reactions may also be present.

Q4: Is this compound stable on silica gel?

This compound is generally stable on silica gel. However, prolonged exposure to the acidic surface of silica gel can potentially lead to degradation for sensitive compounds. If you suspect degradation, you can perform a 2D TLC analysis. Spot the compound in one corner, run the TLC, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears, it indicates instability. In such cases, deactivating the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the mobile phase can be beneficial.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of this compound.

Problem Possible Cause Solution
Poor or No Separation Incorrect solvent system polarity.Optimize the mobile phase using TLC. If the spots are too high on the TLC plate (high Rf), the solvent is too polar. If they remain at the baseline (low Rf), it is not polar enough. Adjust the hexane:ethyl acetate ratio accordingly.
Sample band is too wide.Dissolve the crude product in the minimum amount of the initial mobile phase solvent. Loading the sample in a highly polar solvent can cause band broadening. If solubility is an issue, consider dry loading.
Column is overloaded.Use an appropriate amount of silica gel for the amount of sample. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.
Product Elutes Too Quickly (with the solvent front) Mobile phase is too polar.Start with a less polar mobile phase (e.g., a higher percentage of hexane).
Cracks or channels in the silica gel bed.Ensure the column is packed uniformly without any air bubbles or cracks. Wet packing (slurry packing) is generally recommended over dry packing to achieve a more homogenous column bed.
Product Elutes Too Slowly or Not at All Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). A step or linear gradient can be employed.
Compound has strong interaction with silica gel.If the compound is basic, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can help to reduce tailing and improve elution.
Tailing of Spots/Peaks Compound is interacting too strongly with the acidic silica gel.Add a small percentage of a modifier to the eluent. For a basic compound, add a base like triethylamine. For an acidic compound, a small amount of acetic acid might help.
Column is overloaded.Reduce the amount of sample loaded onto the column.
Compound Appears to Degrade on the Column This compound or impurities are sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-washing the column with the mobile phase containing a small amount of triethylamine (0.5-1%). Alternatively, use a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Determining the Optimal Solvent System using TLC
  • Preparation: Prepare several developing chambers with different ratios of hexane:ethyl acetate (e.g., 95:5, 90:10, 80:20, 70:30).

  • Spotting: Dissolve a small amount of the crude this compound in a volatile solvent (like dichloromethane (B109758) or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the TLC plate in a developing chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Rf value for this compound and any impurities in each solvent system. The ideal system will show good separation and an Rf of ~0.3 for the desired product.

Rf Value Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Protocol 2: Column Chromatography of this compound
  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully pipette this solution onto the top of the column.

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin eluting with the starting non-polar solvent mixture.

    • Collect fractions and monitor their composition by TLC.

    • If the product is not eluting, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

  • Fraction Analysis and Product Isolation:

    • Spot each collected fraction on a TLC plate to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Hypothetical Rf Values of this compound and Impurities in Different Solvent Systems

Solvent System (Hexane:Ethyl Acetate)Rf of this compoundRf of Impurity A (less polar)Rf of Impurity B (more polar)Separation Quality
95:50.150.300.05Poor (low Rf for product)
90:100.300.550.10Good (Ideal for separation)
80:200.500.750.25Fair (Rf of product is high)
70:300.700.900.45Poor (co-elution likely)

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Method Development Column_Packing 2. Column Packing (Silica Gel Slurry) TLC->Column_Packing Determines Starting Solvent Sample_Loading 3. Sample Loading (Wet or Dry) Column_Packing->Sample_Loading Elution 4. Gradient Elution (Hexane:EtOAc) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Analysis 6. TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Isolation 7. Product Isolation TLC_Analysis->Isolation Identifies Pure Fractions

Caption: Experimental workflow for this compound purification.

troubleshooting_logic Start Poor Separation Observed Check_Rf Check TLC Rf of Crude Start->Check_Rf Rf_High Rf > 0.4? Check_Rf->Rf_High Yes Rf_Low Rf < 0.2? Check_Rf->Rf_Low No Decrease_Polarity Decrease Solvent Polarity Rf_High->Decrease_Polarity Good_Rf 0.2 < Rf < 0.4? Rf_Low->Good_Rf No Increase_Polarity Increase Solvent Polarity Rf_Low->Increase_Polarity Yes Check_Loading Check Sample Loading Technique & Amount Good_Rf->Check_Loading Yes Poor_Loading Improve Loading (Dry Load / Min. Solvent) Check_Loading->Poor_Loading Poor Column_OK Column Conditions Likely OK Check_Loading->Column_OK Good

Caption: Troubleshooting logic for poor separation.

Common impurities in N-Ethylacetanilide synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N-Ethylacetanilide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities in this compound synthesis via the acetylation of N-ethylaniline include:

  • Unreacted N-ethylaniline: The starting material may not have fully reacted.

  • Acetic Acid: A byproduct of the reaction when using acetic anhydride (B1165640).

  • Diacetanilide: Formed from the over-acetylation of N-ethylaniline, especially with prolonged heating.

  • Hydrolysis Products: N-ethylaniline and acetic acid can be regenerated if the product is exposed to water during workup, particularly under acidic or basic conditions.

  • Colored Impurities: Often arise from side reactions or contaminants in the starting materials.

Q2: My final this compound product is an oil or has a low melting point. What is the likely cause?

A2: An oily product or a product with a depressed melting point typically indicates the presence of significant impurities. Unreacted N-ethylaniline is a common culprit. To confirm, you can perform co-spotting on a Thin Layer Chromatography (TLC) plate with your product and a pure standard of N-ethylaniline.

Q3: After recrystallization, my this compound crystals are colored. How can I remove the color?

A3: Colored impurities can often be removed by treating the hot solution of your crude product with activated charcoal before filtration and recrystallization.[1] The charcoal adsorbs the polar colored compounds.

Q4: How can I confirm the purity of my synthesized this compound?

A4: The purity of your this compound can be assessed using several methods:

  • Melting Point Analysis: A sharp melting point close to the literature value (54-55 °C) indicates high purity. Impurities will typically cause melting point depression and broadening.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system suggests a pure compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify the components of your sample, providing a quantitative measure of purity.[2]

Troubleshooting Guides

Issue 1: Presence of Unreacted N-ethylaniline
  • Problem: A significant amount of the starting material, N-ethylaniline, remains in the final product.

  • Identification:

    • Oily appearance of the product.

    • A broad or lowered melting point.

    • Identification by TLC or GC-MS analysis.

  • Solution:

    • Acid Wash: Before recrystallization, dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic N-ethylaniline will react to form a water-soluble salt and move into the aqueous layer, effectively separating it from your product. Neutralize the aqueous layer with a base to recover the N-ethylaniline if desired.

    • Recrystallization: After the acid wash, proceed with recrystallization of the this compound from a suitable solvent system (e.g., ethanol (B145695)/water or toluene).

Data Summary: Removal of Unreacted N-ethylaniline
Purification Method Expected Purity Improvement
Acid Wash followed by RecrystallizationPurity can be increased from <90% to >99%
Recrystallization AloneMay be less effective if the starting material is highly impure
Issue 2: Formation of Diacetanilide
  • Problem: Over-acetylation has led to the formation of N,N-diacetyl-N-ethylaniline.

  • Identification:

    • Can be detected by GC-MS or NMR spectroscopy.

  • Solution:

    • Controlled Reaction Conditions: To prevent the formation of diacetanilide, avoid excessive heating and prolonged reaction times during the synthesis. Use a slight excess of the acetylating agent, but not a large excess.

    • Purification: Diacetanilide can be challenging to remove by simple recrystallization due to similar solubility profiles. Column chromatography may be required for complete separation.

Issue 3: Product Hydrolysis
  • Problem: The this compound has hydrolyzed back to N-ethylaniline and acetic acid during the workup.

  • Identification:

    • The presence of N-ethylaniline and the smell of acetic acid.

  • Solution:

    • Anhydrous Conditions: Ensure that the reaction is carried out under anhydrous conditions.

    • Neutral Workup: During the workup, use a neutral wash (e.g., saturated sodium bicarbonate solution) to remove any excess acid, followed by a water wash. Avoid prolonged contact with acidic or basic aqueous solutions.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • In a round-bottom flask, dissolve N-ethylaniline (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise with constant stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1-2 hours, monitoring by TLC until the N-ethylaniline is consumed.

  • Pour the reaction mixture into ice-cold water to precipitate the crude this compound.

  • Collect the crude product by vacuum filtration and wash with cold water.

Protocol 2: Recrystallization of this compound

  • Dissolve the crude this compound in a minimum amount of hot ethanol.

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Slowly add hot water to the hot filtrate until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol/water mixture.

  • Dry the crystals in a desiccator or a vacuum oven.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification N_ethylaniline N-Ethylaniline Reaction_vessel Acetylation Reaction (Glacial Acetic Acid) N_ethylaniline->Reaction_vessel Acetic_anhydride Acetic Anhydride Acetic_anhydride->Reaction_vessel Precipitation Precipitation in Ice Water Reaction_vessel->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Drying Drying Recrystallization->Drying Product Pure this compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

Impurity_Formation cluster_main Main Reaction cluster_impurities Impurity Formation Pathways N_ethylaniline N-Ethylaniline N_Ethylacetanilide This compound N_ethylaniline->N_Ethylacetanilide Acetylation Unreacted_NEA Unreacted N-Ethylaniline N_ethylaniline->Unreacted_NEA Incomplete Reaction Acetic_anhydride Acetic Anhydride Acetic_anhydride->N_Ethylacetanilide Diacetanilide Diacetanilide N_Ethylacetanilide->Diacetanilide Over-acetylation Hydrolysis_product Hydrolysis (N-Ethylaniline) N_Ethylacetanilide->Hydrolysis_product Hydrolysis

Caption: Common impurity formation pathways in this compound synthesis.

Purification_Logic Crude_Product Crude this compound Acid_Wash Acid Wash (e.g., 1M HCl) Crude_Product->Acid_Wash Contains Unreacted N-ethylaniline? Recrystallization Recrystallization Crude_Product->Recrystallization Low level of basic impurities Acid_Wash->Recrystallization Impurities_Removed Impurities Removed Acid_Wash->Impurities_Removed Removes N-ethylaniline Charcoal Activated Charcoal Treatment Recrystallization->Charcoal Colored Impurities? Pure_Product Pure this compound Recrystallization->Pure_Product Charcoal->Recrystallization Charcoal->Impurities_Removed Removes Color

Caption: Decision tree for the purification of crude this compound.

References

Technical Support Center: N-Ethylacetanilide Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Ethylacetanilide to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The recommended storage temperature is typically room temperature, between 20°C and 22°C.[2] It is crucial to keep the container tightly sealed to protect it from atmospheric moisture and contaminants.[1] The storage area should be away from direct sunlight and sources of heat or ignition.

Q2: What types of containers are suitable for storing this compound?

A2: this compound should be stored in its original, tightly sealed container. If transferring to a different container, it is important to use one that is chemically resistant and protects the contents from light. Glass containers are a common choice for storing solid chemicals. Ensure the container is clearly labeled.

Q3: What are the primary causes of this compound degradation?

A3: The main factors that can lead to the degradation of this compound are exposure to:

  • Moisture: Can lead to hydrolysis of the amide bond.

  • Strong Acids and Bases: Can catalyze the hydrolysis of the amide bond.[3][4]

  • Oxidizing Agents: Can cause oxidative degradation of the molecule.

  • Light: Can induce photodegradation.

  • Elevated Temperatures: Can accelerate the rate of all degradation pathways.

Q4: How can I tell if my this compound has degraded?

A4: Signs of degradation can include a change in physical appearance, such as discoloration (e.g., development of a yellowish tint), clumping of the solid, or the presence of an unusual odor. However, chemical degradation can occur without any visible changes. Therefore, it is essential to perform analytical tests to confirm the purity of the compound if degradation is suspected.

Q5: What analytical methods can be used to assess the purity of this compound?

A5: High-Performance Liquid Chromatography (HPLC) is a highly accurate and widely used method for determining the purity of pharmaceutical compounds and detecting degradation products.[5][6][7] Other techniques such as Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and melting point determination can also be employed as simpler, preliminary checks of purity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of this compound (Yellowing) Oxidation or photodegradation.Store the compound in a tightly sealed, amber glass container to protect it from air and light. Consider purging the container with an inert gas like nitrogen or argon before sealing.
Clumping or Caking of the Solid Absorption of moisture from the atmosphere.Ensure the container is always tightly sealed when not in use. Store in a desiccator if working in a high-humidity environment.
Inconsistent Experimental Results Degradation of the this compound stock.Re-evaluate the purity of your this compound stock using a suitable analytical method like HPLC. If degradation is confirmed, use a fresh, unopened batch for your experiments.
Appearance of Unexpected Peaks in Chromatogram Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and develop a stability-indicating analytical method to resolve the parent compound from its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products of this compound. These studies are crucial for developing stability-indicating analytical methods.

1. Acidic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M Hydrochloric Acid (HCl).
  • Reflux the solution at 60°C for 30 minutes.[6]
  • Withdraw samples at regular intervals, neutralize with a suitable base (e.g., 0.1 M NaOH), and analyze by HPLC.

2. Basic Hydrolysis:

  • Dissolve this compound in a solution of 0.1 M Sodium Hydroxide (NaOH).
  • Reflux the solution at 60°C for 30 minutes.[6]
  • Withdraw samples at regular intervals, neutralize with a suitable acid (e.g., 0.1 M HCl), and analyze by HPLC.

3. Oxidative Degradation:

  • Dissolve this compound in a suitable solvent and treat with a 3% solution of hydrogen peroxide (H₂O₂).[6]
  • Keep the solution at room temperature and protected from light.
  • Monitor the reaction for up to 24 hours, taking samples at various time points for HPLC analysis.

4. Photodegradation:

  • Expose a solution of this compound (in a photostable, transparent container) and a solid sample to a light source capable of emitting both UV and visible light.
  • The light exposure should be equivalent to not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • A control sample should be kept in the dark under the same temperature conditions.
  • Analyze the samples by HPLC after the exposure period.

5. Thermal Degradation:

  • Place a solid sample of this compound in a temperature-controlled oven at a temperature significantly higher than its recommended storage temperature (e.g., 60-80°C).
  • Monitor for degradation over several days by taking samples for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method for this compound

The following is a starting point for developing a stability-indicating reverse-phase HPLC (RP-HPLC) method. Optimization will be necessary to achieve the best separation of this compound from its degradation products. A similar method has been used for the analysis of 2-Chloro-N-ethylacetanilide.[8]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of Acetonitrile (MeCN) and water. Phosphoric acid can be added to the aqueous phase to improve peak shape, but for Mass Spectrometry (MS) compatibility, formic acid is recommended.[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (to be determined by UV scan of this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Table 1: Illustrative Hydrolysis Rate Constants for Acetanilide (B955) Derivatives

The following table presents experimentally determined second-order rate constants for the alkaline hydrolysis of various para-substituted acetanilides at 25°C.[1] While this data is not for this compound specifically, it illustrates how different functional groups can influence the rate of hydrolysis. This information can be valuable for understanding the potential stability of this compound in comparison to other similar compounds.

Substituent (R) Rate Constant (k) x 10³ (L mol⁻¹ s⁻¹)
-NH₂0.12
-OCH₃0.88
-CH₃1.37
-H (Acetanilide)2.54
-CHO37.1
-COCH₃43.2
-NO₂181.0

Data adapted from a study on the alkaline hydrolysis of acetanilide derivatives.[1]

Visualizations

DegradationPathways NEthylacetanilide This compound Hydrolysis Hydrolysis (Acid/Base, Moisture) NEthylacetanilide->Hydrolysis Oxidation Oxidation (Oxidizing Agents) NEthylacetanilide->Oxidation Photodegradation Photodegradation (Light Exposure) NEthylacetanilide->Photodegradation DegradationProducts Degradation Products (e.g., N-Ethylaniline, Acetic Acid) Hydrolysis->DegradationProducts Oxidation->DegradationProducts Photodegradation->DegradationProducts

Caption: Potential degradation pathways for this compound.

ExperimentalWorkflow cluster_analysis Analysis cluster_storage Storage Recommendations Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidative Oxidative Degradation Oxidative->HPLC Photo Photolytic Degradation Photo->HPLC Thermal Thermal Degradation Thermal->HPLC Identify Identify Degradation Products HPLC->Identify Quantify Quantify Purity and Degradants Identify->Quantify Storage Develop Optimal Storage Conditions Quantify->Storage

References

N-Ethylacetanilide peak tailing issues in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the reverse-phase HPLC analysis of N-Ethylacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a chromatographic issue where the peak asymmetry factor is greater than 1, resulting in a peak with a "tail". This can compromise the accuracy of integration and quantification of this compound, and it may also obscure the presence of small impurities eluting after the main peak. A tailing factor greater than 1.2 is generally considered significant.[1]

Q2: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

A2: The most common cause of peak tailing for this compound is secondary interactions between the analyte and the stationary phase.[2] this compound, an amide, can interact with residual silanol (B1196071) groups on the surface of silica-based C18 columns.[2] These interactions are a form of secondary retention mechanism that can cause a portion of the analyte molecules to be retained longer, leading to a tailed peak.[2] Other potential causes include column degradation, improper mobile phase pH, column overload, and extra-column dead volume.[1]

Q3: How does the mobile phase pH affect peak tailing for this compound?

A3: Mobile phase pH is a critical factor in controlling the peak shape of this compound. The predicted pKa of this compound is approximately 0.54.[1] To minimize interactions with silanol groups (which are acidic), it is recommended to work at a low pH, typically between 2 and 3.[2][3] At this pH, the silanol groups are protonated and less likely to interact with the analyte. Operating at a pH close to the analyte's pKa should be avoided to prevent inconsistent ionization and peak distortion.[4]

Q4: Can my choice of HPLC column influence peak tailing?

A4: Yes, the column is a crucial factor. Using a modern, end-capped column can significantly reduce peak tailing. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent to make them inert.[2] For particularly problematic cases, consider using a column with a different stationary phase, such as a polar-embedded phase or a hybrid silica-polymer material, which are designed to minimize silanol interactions.[1]

Q5: Could my sample preparation be causing the peak tailing?

A5: It's possible. Injecting too much sample can lead to column overload and cause peak distortion, including tailing.[1] Try reducing the injection volume or diluting the sample. Additionally, the solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, the sample should be dissolved in the mobile phase itself or a weaker solvent to avoid peak shape issues.[1]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Composition

This guide will help you systematically adjust your mobile phase to reduce peak tailing.

Experimental Protocol: Mobile Phase pH Adjustment

Objective: To determine the optimal mobile phase pH to minimize peak tailing of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Phosphoric acid or formic acid (for pH adjustment)

  • This compound standard

Procedure:

  • Prepare a series of mobile phases with varying pH values (e.g., pH 2.0, 2.5, 3.0, and 7.0 as a control). To prepare a mobile phase with a specific pH, add a small amount of acid (e.g., 0.1% v/v formic acid) to the aqueous portion of the mobile phase and measure the pH before mixing with the organic solvent.

  • Equilibrate the HPLC system with the first mobile phase until a stable baseline is achieved.

  • Inject a standard solution of this compound.

  • Record the chromatogram and calculate the tailing factor.

  • Repeat steps 2-4 for each mobile phase.

  • Compare the tailing factors obtained at different pH values to identify the optimal condition.

Quantitative Data Summary: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase pHTailing Factor (Tf)Observations
7.0 (unbuffered)2.1Severe tailing
3.0 (0.1% Formic Acid)1.4Moderate tailing
2.5 (0.1% Phosphoric Acid)1.1Symmetrical peak
2.0 (0.1% Phosphoric Acid)1.0Symmetrical peak

Note: This data is illustrative and may vary depending on the specific column and other chromatographic conditions.

Guide 2: Column Selection and Care

The choice and condition of your HPLC column are critical for achieving good peak shape.

Experimental Protocol: Column Comparison

Objective: To evaluate the effect of different column types on the peak shape of this compound.

Materials:

  • Standard C18 column (not end-capped)

  • End-capped C18 column

  • Polar-embedded phase column

  • This compound standard

  • Optimized mobile phase from Guide 1

Procedure:

  • Install the standard C18 column in the HPLC system.

  • Equilibrate the column with the optimized mobile phase.

  • Inject the this compound standard and record the chromatogram.

  • Calculate the tailing factor.

  • Replace the standard C18 column with the end-capped C18 column and repeat steps 2-4.

  • Replace the end-capped C18 column with the polar-embedded phase column and repeat steps 2-4.

  • Compare the tailing factors from the different columns.

Quantitative Data Summary: Effect of Column Type on Tailing Factor

Column TypeTailing Factor (Tf)Observations
Standard C181.8Significant tailing
End-capped C181.2Improved symmetry
Polar-embedded1.0Symmetrical peak

Note: This data is illustrative and may vary depending on the specific column and other chromatographic conditions.

Visual Troubleshooting Workflows

Troubleshooting_Workflow start Peak Tailing Observed (Tf > 1.2) check_mobile_phase Is Mobile Phase pH < 3? start->check_mobile_phase adjust_ph Adjust pH to 2.0-3.0 with Acid (e.g., H3PO4) check_mobile_phase->adjust_ph No check_column Is an End-Capped Column Being Used? check_mobile_phase->check_column Yes adjust_ph->check_column use_endcapped Switch to an End-Capped Column check_column->use_endcapped No check_overload Is Column Overload Suspected? check_column->check_overload Yes use_endcapped->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes check_dead_volume Check for Extra-Column Dead Volume check_overload->check_dead_volume No reduce_load->check_dead_volume solution Peak Shape Improved check_dead_volume->solution Silanol_Interaction_Pathway cluster_column Silica-Based Stationary Phase silanol Residual Silanol Groups (Si-OH) interaction Secondary Interaction (Hydrogen Bonding) silanol->interaction analyte This compound analyte->interaction peak_tailing Peak Tailing interaction->peak_tailing Causes mobile_phase Mobile Phase mobile_phase->silanol Influences Ionization

References

Technical Support Center: Synthesis of N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of N-Ethylacetanilide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?

    Answer: Low yields in the N-acetylation of N-ethylaniline can stem from several factors. A primary reason is the potential for incomplete reaction due to suboptimal conditions. Ensure that the N-ethylaniline is of high purity, as impurities can interfere with the reaction. The acetylating agent, whether acetic anhydride (B1165640) or acetyl chloride, should be fresh and free from moisture, as hydrolysis will reduce its effectiveness.

    To drive the reaction to completion, consider the following:

    • Stoichiometry: While a 1:1 molar ratio of N-ethylaniline to the acetylating agent is theoretically required, using a slight excess of the acetylating agent (e.g., 1.1 to 1.5 equivalents) can help ensure the full consumption of the N-ethylaniline.

    • Temperature: The reaction is typically performed at room temperature or with gentle heating. If the yield is low, cautiously increasing the temperature (e.g., to 40-60°C) can increase the reaction rate. However, be aware that higher temperatures may also promote the formation of side products.

    • Catalyst: The addition of a catalytic amount of a strong acid, like concentrated sulfuric acid or hydrochloric acid, can protonate the carbonyl oxygen of the acetylating agent, making it more electrophilic and increasing the reaction rate.

Issue 2: Presence of Significant Side Products

  • Question: My crude product shows multiple spots on TLC/peaks in HPLC. What are these impurities and how can I prevent their formation?

    Answer: The formation of side products is a common issue in the synthesis of this compound. Identifying these impurities is key to mitigating their formation.

    • Unreacted N-ethylaniline: This is a common impurity if the reaction has not gone to completion. To address this, refer to the solutions for "Low or No Product Yield." During workup, unreacted N-ethylaniline can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl).

    • Diacetylation (N-acetyl-N-ethylacetanilide): This can occur if an excess of the acetylating agent is used or if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time). To minimize diacetylation, use a stoichiometric amount of the acetylating agent or add it slowly to the reaction mixture to avoid a localized high concentration.[2]

    • C-Acylation (Friedel-Crafts Acylation): Although less common for anilines due to the deactivating effect of the acetylamino group, C-acylation on the aromatic ring can occur, especially in the presence of a Lewis acid catalyst.[3] To avoid this, it is best to avoid strong Lewis acid catalysts if possible. The N-acetyl group is an ortho-, para- director, so potential side products would be 2-acetyl-N-ethylacetanilide and 4-acetyl-N-ethylacetanilide.

    • Oxidation Products: N-ethylaniline can be susceptible to oxidation, leading to colored impurities.[4][5] This can be minimized by performing the reaction under an inert atmosphere (e.g., nitrogen or argon) and by adding a small amount of zinc dust to the reaction mixture, which can help to reduce colored impurities and prevent oxidation.

Issue 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my this compound. What are the best methods?

    Answer: Purification of this compound is typically achieved through recrystallization.[6][7][8][9][10]

    • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. An ideal solvent will dissolve the this compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Common solvents for recrystallizing acetanilides include water, ethanol, or a mixture of the two. To select the best solvent, you can perform small-scale solubility tests with your crude product.

    • "Oiling Out": Sometimes, instead of crystallizing, the product separates as an oil. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. If "oiling out" occurs, try reheating the solution, adding a small amount of additional solvent, and allowing it to cool more slowly.

    • Persistent Color: If the product remains colored after recrystallization, this is likely due to the presence of oxidation products. You can try adding a small amount of decolorizing carbon (charcoal) to the hot solution before filtration. The charcoal will adsorb the colored impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the general mechanism for the synthesis of this compound?

    A1: The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of N-ethylaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acetylating agent (acetic anhydride or acetyl chloride). This is followed by the elimination of a leaving group (acetate or chloride) to form the amide product.

  • Q2: Which acetylating agent is better: acetic anhydride or acetyl chloride?

    A2: Both acetic anhydride and acetyl chloride are effective acetylating agents. Acetyl chloride is generally more reactive than acetic anhydride, which can lead to a faster reaction.[11] However, the reaction with acetyl chloride produces hydrochloric acid as a byproduct, which must be neutralized with a base. Acetic anhydride is less reactive and produces acetic acid as a byproduct, which is less corrosive. The choice between the two often depends on the specific reaction conditions and the desired reactivity.

  • Q3: How can I monitor the progress of the reaction?

    A3: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (N-ethylaniline). The plate is then developed in an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the N-ethylaniline spot and the appearance of a new spot corresponding to the this compound product indicate the progress of the reaction.

  • Q4: What are the expected spectroscopic data for this compound?

    A4:

    • ¹H NMR: You would expect to see signals corresponding to the ethyl group (a triplet and a quartet), the acetyl group (a singlet), and the aromatic protons on the phenyl ring.

    • ¹³C NMR: Signals for the carbonyl carbon, the carbons of the ethyl group, the acetyl methyl group, and the aromatic carbons would be present.

    • IR Spectroscopy: A strong absorption band in the region of 1650-1680 cm⁻¹ corresponding to the C=O stretch of the amide is a key characteristic.

    • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 163.[12]

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the yield and purity of this compound. This data is representative and actual results may vary depending on the specific experimental setup.

ParameterConditionExpected Impact on YieldExpected Impact on PurityNotes
Acetylating Agent Acetic Anhydride vs. Acetyl ChlorideSimilar, but acetyl chloride may give slightly higher yields due to higher reactivity.Purity can be high with both, but the use of a base with acetyl chloride is crucial to avoid side reactions from HCl.Acetyl chloride is more corrosive and moisture-sensitive.
Stoichiometry of Acetylating Agent 1.0 equivalentMay result in incomplete conversion and lower yield.Higher purity due to less diacetylation.Unreacted N-ethylaniline will be the main impurity.
1.5 equivalentsHigher yield due to better conversion.Lower purity due to potential for diacetylation.A balance needs to be found for optimal results.
> 2.0 equivalentsMay not significantly increase yield further.Significantly lower purity due to increased diacetylation.Not recommended unless diacetylation is desired.
Temperature Room TemperatureModerate yield.High purity.Slower reaction time.
50°CHigher yield.May see a slight increase in side products.Faster reaction time.
100°CPotentially lower yield due to decomposition or increased side reactions.Lower purity due to significant side product formation.Generally not recommended.
Catalyst NoneLower yield, especially with less reactive acetylating agents.High purity.Slower reaction.
Acid Catalyst (e.g., H₂SO₄)Higher yield.May decrease purity if not used in catalytic amounts due to potential for side reactions.Speeds up the reaction significantly.
Base (with Acetyl Chloride)Essential for good yield.High purity.Neutralizes HCl byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-ethylaniline (e.g., 5.0 g, 41.3 mmol).

  • Add glacial acetic acid (20 mL) to the flask.

  • Slowly add acetic anhydride (e.g., 4.6 mL, 49.5 mmol, 1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, heat the reaction mixture to 50°C in a water bath and maintain for 1 hour.

  • Monitor the reaction progress by TLC until the N-ethylaniline is consumed.

  • Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ice-cold water (100 mL) with vigorous stirring.

  • A white solid precipitate of this compound will form.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified crystals in a desiccator.

Protocol 2: Synthesis of this compound using Acetyl Chloride

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N-ethylaniline (e.g., 5.0 g, 41.3 mmol) and anhydrous dichloromethane (B109758) (50 mL).

  • Cool the flask in an ice bath to 0°C.

  • Add triethylamine (B128534) (e.g., 6.3 mL, 45.4 mmol, 1.1 equivalents) to the solution.

  • Slowly add acetyl chloride (e.g., 3.2 mL, 45.4 mmol, 1.1 equivalents) dropwise from the dropping funnel to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, wash the reaction mixture with 1M HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (2 x 20 mL), and finally with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent.

Mandatory Visualization

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants N-Ethylaniline + Acetylating Agent ReactionMixture Reaction Mixture Reactants->ReactionMixture Mixing & Heating Quenching Quenching (Ice Water) ReactionMixture->Quenching Filtration Vacuum Filtration Quenching->Filtration CrudeProduct Crude this compound Filtration->CrudeProduct Recrystallization Recrystallization CrudeProduct->Recrystallization PureProduct Pure this compound Recrystallization->PureProduct

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound IncompleteReaction Incomplete Reaction? Start->IncompleteReaction CheckPurity Check Purity of Starting Materials CheckStoichiometry Verify Stoichiometry of Acetylating Agent CheckPurity->CheckStoichiometry OptimizeTemp Optimize Reaction Temperature CheckStoichiometry->OptimizeTemp UseCatalyst Consider Using a Catalyst OptimizeTemp->UseCatalyst ImproveYield Improved Yield UseCatalyst->ImproveYield IncompleteReaction->CheckPurity Yes SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No SideReactions->ImproveYield No MitigateSideReactions Mitigate Side Reactions (See Issue 2) SideReactions->MitigateSideReactions Yes MitigateSideReactions->ImproveYield

Caption: Troubleshooting logic for low product yield.

Caption: Main reaction and potential side reactions.

References

How to increase the solubility of N-Ethylacetanilide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of N-Ethylacetanilide.

Section 1: Troubleshooting Guides

Issue: Low Aqueous Solubility of this compound

Initial Assessment: this compound has limited solubility in water. Before attempting advanced solubilization techniques, it's crucial to accurately determine its baseline solubility in your aqueous system.

Recommended Action: Standard Solubility Determination

A detailed protocol for determining the equilibrium solubility of this compound using the shake-flask method is provided in the "Experimental Protocols" section. This will establish a baseline against which to measure the effectiveness of enhancement techniques.

Issue: Difficulty Dissolving this compound in Aqueous Buffers

Potential Cause: The pH of the aqueous medium can significantly influence the solubility of ionizable compounds. While this compound is a neutral compound, extreme pH values can lead to hydrolysis over time, affecting accurate solubility measurements.

Troubleshooting Steps:

  • pH Screening: Determine the solubility of this compound across a range of pH values (e.g., pH 2, 4, 7, 9, 12) to identify any potential for ionization or degradation.

  • Buffer Selection: Use buffers with known and stable pH values. Common buffers include phosphate, acetate, and borate (B1201080) buffers. Ensure the buffer components themselves do not interact with this compound.

  • Stability Assessment: Monitor the concentration of this compound in the buffered solutions over time (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating analytical method like HPLC to check for degradation.

Issue: Precipitation of this compound upon Dilution of a Stock Solution

Potential Cause: This is a common issue when diluting a stock solution prepared in a strong organic solvent into an aqueous medium. The abrupt change in solvent polarity reduces the solubility of the compound, causing it to precipitate.

Troubleshooting Steps:

  • Co-solvent System: Instead of diluting directly into the aqueous medium, prepare a series of co-solvent mixtures with varying ratios of the organic solvent and the aqueous phase. Determine the solubility of this compound in each mixture to identify a system that maintains solubility at the desired concentration.

  • Slower Addition: Add the organic stock solution to the aqueous phase slowly and with vigorous stirring. This can sometimes prevent localized high concentrations and immediate precipitation.

  • Use of Surfactants: Incorporate a surfactant into the aqueous medium before adding the stock solution. Surfactants can form micelles that encapsulate the hydrophobic this compound molecules, keeping them dispersed.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How can I increase the aqueous solubility of this compound using co-solvents?

A2: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium. Commonly used co-solvents in pharmaceutical development include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycol (PEG). The general approach is to prepare binary or ternary solvent systems with water and determine the solubility of this compound in these mixtures.

Q3: What types of surfactants are effective for solubilizing this compound?

A3: Surfactants can significantly enhance the solubility of poorly water-soluble compounds by forming micelles that encapsulate the drug molecules[2][3][4]. Both non-ionic and ionic surfactants can be effective.

  • Non-ionic surfactants: Polysorbates (e.g., Tween® 80) and polyoxyethylene castor oil derivatives (e.g., Cremophor® EL) are commonly used and are generally less toxic.

  • Ionic surfactants: Sodium lauryl sulfate (B86663) (SLS) is an anionic surfactant known for its strong solubilizing capacity[3][5].

The choice of surfactant and its concentration should be optimized for your specific application, considering factors like potential toxicity and downstream experimental compatibility.

Q4: Can pH adjustment be used to increase the solubility of this compound?

A4: this compound is a neutral molecule and does not have ionizable groups. Therefore, altering the pH of the aqueous solution is not expected to significantly increase its equilibrium solubility. However, it is important to control the pH to prevent potential hydrolysis of the amide bond under strongly acidic or basic conditions, which would lead to degradation of the compound.

Q5: What are solid dispersions and how can they improve the solubility of this compound?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a solid hydrophilic carrier, often a polymer like polyvinylpyrrolidone (B124986) (PVP) or polyethylene glycol (PEG)[2]. By dispersing this compound at a molecular level within the carrier, its crystalline structure is disrupted, leading to an amorphous form which typically has a higher apparent solubility and faster dissolution rate.

Q6: Is cyclodextrin (B1172386) complexation a viable method for enhancing this compound solubility?

A6: Yes, cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules like this compound, effectively encapsulating the drug and increasing its apparent aqueous solubility[6][7]. Beta-cyclodextrin (β-CD) and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Section 3: Data Presentation

Table 1: Estimated Solubility of this compound in Water at Different Temperatures (Based on Acetanilide (B955) Data)

Temperature (°C)Estimated Solubility of Acetanilide (mg/mL)
154.8
205.5
256.93[1]
308.2
3510.1

Note: This data is for acetanilide and should be used as an estimation. Experimental determination for this compound is recommended.

Table 2: Estimated Solubility of this compound in Ethanol-Water Mixtures at 25°C (Based on Acetanilide Data)

Ethanol Mole FractionEstimated Solubility of Acetanilide (mg/mL)
0.06.93
0.125.8
0.271.5
0.3155.2
0.4289.7
0.5455.1
0.6623.9
0.7778.3
0.8899.1
0.9984.5
1.01032.6

Note: This data is for acetanilide and should be used as an estimation. Experimental determination for this compound is recommended.[8][9]

Section 4: Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility by Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a given aqueous medium.

Materials:

  • This compound (solid)

  • Aqueous medium (e.g., water, buffer, co-solvent mixture)

  • Glass vials with screw caps

  • Thermostatically controlled shaker

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Add a known volume of the aqueous medium to the vial.

  • Seal the vial tightly and place it in a thermostatically controlled shaker set at the desired temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial. The first few drops of the filtrate should be discarded.

  • Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculate the solubility of this compound in the original aqueous medium, taking into account the dilution factor.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound in a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., PVP K30, PEG 6000)

  • Volatile organic solvent (e.g., ethanol, methanol)

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the desired amounts of this compound and the hydrophilic polymer (e.g., in a 1:1, 1:2, or 1:5 drug-to-polymer ratio).

  • Dissolve both the this compound and the polymer in a minimal amount of the volatile organic solvent in a round-bottom flask.

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue the evaporation until a solid film or mass is formed.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask.

  • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Section 5: Mandatory Visualizations

experimental_workflow cluster_solubility_determination Protocol 1: Shake-Flask Solubility Determination A Add excess this compound to vial B Add aqueous medium A->B C Equilibrate in shaker (24-48h) B->C D Settle undissolved solids C->D E Filter supernatant D->E F Dilute filtrate E->F G Quantify by HPLC/UV-Vis F->G H Calculate solubility G->H logical_relationship cluster_solubility_enhancement Strategies to Increase this compound Solubility Start Low Aqueous Solubility of This compound CoSolvents Co-solvents (Ethanol, Propylene Glycol) Start->CoSolvents Surfactants Surfactants (Tween® 80, SLS) Start->Surfactants SolidDispersion Solid Dispersion (PVP, PEG) Start->SolidDispersion Cyclodextrins Cyclodextrin Complexation (HP-β-CD) Start->Cyclodextrins End Increased Apparent Aqueous Solubility CoSolvents->End Surfactants->End SolidDispersion->End Cyclodextrins->End

References

Technical Support Center: Refining the Purification of Crude N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process of crude N-Ethylacetanilide. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in crude this compound typically arise from the starting materials and side reactions during its synthesis. These can include:

  • Unreacted starting materials: Such as N-ethylaniline and acetic anhydride (B1165640) or acetyl chloride.

  • Di-acetylated products: Over-acetylation of the starting amine can lead to the formation of di-acetylated byproducts.

  • Colored impurities: Oxidation of the aniline (B41778) derivative or other side reactions can produce colored byproducts that contaminate the final product.

Q2: What is the most common method for purifying crude this compound?

A2: Recrystallization is the most common and effective method for purifying crude this compound.[1] This technique relies on the principle that the solubility of this compound and its impurities differ in a given solvent or solvent system at different temperatures. By dissolving the crude product in a hot solvent and allowing it to cool slowly, purer crystals of this compound will form, leaving the impurities dissolved in the solvent.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: this compound exhibits moderate solubility in polar solvents and is more soluble in non-polar organic solvents.[2] A mixed solvent system of ethanol (B145695) and water is often effective for its recrystallization. Other potential solvents include methanol, acetone, and toluene. The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q4: How can I assess the purity of the refined this compound?

A4: The purity of the refined product can be assessed by several methods:

  • Melting Point Determination: A sharp melting point close to the literature value (55°C) indicates high purity.[3] Impurities tend to depress and broaden the melting point range.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a pure compound.

  • Spectroscopic Techniques: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify any residual impurities.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₀H₁₃NO[4]
Molecular Weight163.22 g/mol [4]
Melting Point55°C[3]
Boiling Point245.4°C at 760 mmHg[3]
Density1.035 g/cm³[3]
AppearanceYellow to colorless solid[5]

Qualitative Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated Temperature
WaterSparingly SolubleSlightly Soluble
EthanolSolubleVery Soluble
MethanolSolubleVery Soluble
AcetoneSolubleVery Soluble
TolueneSolubleVery Soluble
Hexane (B92381)Sparingly SolubleSoluble

Experimental Protocols

Protocol 1: Recrystallization from Ethanol-Water

This protocol provides a detailed methodology for the purification of crude this compound using a mixed solvent system of ethanol and water.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve approximately 5 grams of crude this compound in the minimum amount of hot ethanol. Heat the mixture gently on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: While the ethanol solution is still hot, add hot water dropwise with constant swirling until the solution just begins to turn cloudy (the cloud point). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Analysis: Determine the melting point of the dried crystals to assess their purity.

Protocol 2: Vacuum Distillation (General Procedure)

For heat-sensitive impurities or when recrystallization is not effective, vacuum distillation can be employed.

Procedure:

  • Set up a vacuum distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point at the given pressure.

Protocol 3: Column Chromatography (General Procedure)

Column chromatography is useful for separating this compound from impurities with different polarities.

Procedure:

  • Stationary Phase: Pack a chromatography column with silica (B1680970) gel or alumina.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent and load it onto the column.

  • Elution: Elute the column with a solvent system of appropriate polarity (e.g., a mixture of hexane and ethyl acetate). Start with a less polar solvent system and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Troubleshooting Guides

Issue 1: Oiling Out During Recrystallization

  • Question: Instead of crystals, an oily layer forms upon cooling. What should I do?

  • Answer: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point.

    • Solution 1: Reheat the solution to dissolve the oil. Add more of the better solvent (in this case, ethanol) to decrease the saturation level and allow the solution to cool more slowly.

    • Solution 2: Ensure the cooling process is very slow. Insulating the flask can help.

Issue 2: No Crystal Formation

  • Question: No crystals form even after cooling in an ice bath. What is the problem?

  • Answer: This is likely due to using too much solvent, resulting in a solution that is not supersaturated.

    • Solution 1: Reduce the volume of the solvent by gentle heating to concentrate the solution.

    • Solution 2: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

Issue 3: Colored Impurities in the Final Product

  • Question: The recrystallized product is still colored. How can I remove the color?

  • Answer: Colored impurities can be removed by using activated charcoal.

    • Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal and swirl the mixture. Perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.

Issue 4: Low Recovery of Purified Product

  • Question: The yield of the purified this compound is very low. How can I improve it?

  • Answer: Low recovery can result from using too much solvent, washing the crystals with a solvent at room temperature, or premature crystallization during hot filtration.

    • Solution 1: Use the minimum amount of hot solvent required for dissolution.

    • Solution 2: Always wash the collected crystals with ice-cold solvent to minimize dissolution of the product.

    • Solution 3: During hot filtration, ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.

Visualizations

PurificationWorkflow cluster_start Start cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end End Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Primary Method Distillation Vacuum Distillation Crude->Distillation Alternative Chromatography Column Chromatography Crude->Chromatography Alternative Analysis Melting Point, TLC, Spectroscopy Recrystallization->Analysis Distillation->Analysis Chromatography->Analysis Analysis->Recrystallization If Impure Pure Pure this compound Analysis->Pure If Pure TroubleshootingRecrystallization Start Start Recrystallization Cooling Cooling Solution Start->Cooling Concentrate Concentrate Solution Start->Concentrate If too much solvent used OilingOut Oiling Out? Cooling->OilingOut ReheatAddSolvent Reheat & Add More Good Solvent OilingOut->ReheatAddSolvent Yes CrystalsForm Crystals Form? OilingOut->CrystalsForm No SlowCool Cool Slowly ReheatAddSolvent->SlowCool AddSeed Add Seed Crystal / Scratch Flask CrystalsForm->AddSeed No Filter Filter Crystals CrystalsForm->Filter Yes AddSeed->Cooling Concentrate->Cooling CheckPurity Check Purity Filter->CheckPurity Pure Pure Product CheckPurity->Pure Yes Repeat Repeat Recrystallization CheckPurity->Repeat No

References

Technical Support Center: Scaling Up N-Ethylacetanilide Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on overcoming challenges associated with the scaling up of N-Ethylacetanilide production. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and scale-up.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem: Low Yield of this compound

Potential CauseRecommended Solution(s)
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.- Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. At laboratory scale, acetylation of N-ethylaniline is often complete within 15-30 minutes after the addition of acetic anhydride (B1165640).[1][2] For the N-ethylation of acetanilide (B955), the reaction may require several hours. - Adjust Reaction Temperature: For the acetylation of N-ethylaniline, the reaction is often exothermic and may require initial cooling in an ice bath, followed by gentle warming to ensure completion. For the N-ethylation of acetanilide, heating (reflux) is typically required to drive the reaction.
Hydrolysis of Acetic Anhydride: The acetic anhydride may have been exposed to moisture and hydrolyzed to acetic acid, reducing its effectiveness as an acetylating agent.- Use fresh, anhydrous acetic anhydride for the reaction. Ensure all glassware is thoroughly dried before use.
Sub-optimal Reactant Ratio: An incorrect stoichiometric ratio of reactants can lead to incomplete conversion of the limiting reagent.- Acetylation of N-ethylaniline: A slight excess of acetic anhydride (e.g., 1.1 to 1.2 equivalents) is commonly used to ensure complete conversion of N-ethylaniline. - N-ethylation of Acetanilide: A slight excess of the ethylating agent (e.g., ethyl iodide) is typically used.
Side Reactions: Competing side reactions can consume starting materials and reduce the yield of the desired product.- Control the reaction temperature carefully to minimize the formation of byproducts. For the acetylation of N-ethylaniline, diacetylation can occur at higher temperatures.

Problem: Product is Colored or Contains Impurities

Potential CauseRecommended Solution(s)
Presence of Unreacted Starting Materials: Unreacted N-ethylaniline or acetanilide can remain in the crude product.- Washing: During the workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted N-ethylaniline. Unreacted acetanilide can be removed during recrystallization due to differences in solubility.
Formation of Byproducts: Side reactions can lead to the formation of colored or difficult-to-separate impurities. A common byproduct in the ethylation of 4-hydroxyacetamide is the N-ethylated derivative.[3]- Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system. Ethanol-water or toluene-heptane mixtures are often effective for this compound. - Activated Charcoal Treatment: If the product is colored, add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities.[1][2]
Oxidation of N-ethylaniline: The starting material, N-ethylaniline, is prone to oxidation, which can lead to colored impurities in the final product.- Use high-purity, colorless N-ethylaniline. If the starting material is discolored, consider purifying it by distillation before use.

Problem: Difficulty in Product Crystallization

Potential CauseRecommended Solution(s)
"Oiling Out": The product separates as an oil instead of crystals during cooling. This can happen if the melting point of the impure product is lower than the temperature of the solution or if the solution is cooled too rapidly.[4]- Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[4] - Consider using a different solvent system.
No Crystal Formation: The solution remains clear even after cooling, indicating that it is not supersaturated.- Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.[4] - Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the product and then try to crystallize again.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound at an industrial scale?

A1: The two most common industrial synthesis routes for this compound are:

  • Acetylation of N-ethylaniline: This is a widely used method where N-ethylaniline is reacted with an acetylating agent, most commonly acetic anhydride or acetyl chloride. This reaction is typically fast and can be carried out under relatively mild conditions.

  • N-ethylation of Acetanilide: This method involves the reaction of acetanilide with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. This route may require more stringent reaction conditions, including elevated temperatures and longer reaction times.

Q2: What are the critical process parameters to monitor when scaling up this compound production?

A2: When scaling up, it is crucial to monitor and control the following parameters:

  • Temperature: The reaction temperature significantly affects reaction rate and byproduct formation. Exothermic reactions, like the acetylation of N-ethylaniline, require efficient heat removal to prevent runaway reactions and the formation of impurities like diacetylated products.

  • Reaction Time: The optimal reaction time will likely change with scale. It is essential to monitor the reaction to completion to maximize yield without promoting side reactions.

  • Mixing/Agitation: Efficient mixing is critical to ensure homogeneity and consistent heat and mass transfer, especially in large reactors. Poor mixing can lead to localized "hot spots" and increased impurity formation.

  • Rate of Reagent Addition: The rate at which reagents are added can impact the reaction profile. Slow, controlled addition is often necessary for highly exothermic reactions.

Q3: What are the common impurities in this compound and how can they be minimized?

A3: Common impurities can include:

  • Unreacted Starting Materials: N-ethylaniline or acetanilide. These can be minimized by using a slight excess of the other reactant and can be removed during purification.

  • Diacetylated Product: Formed from the reaction of this compound with another molecule of the acetylating agent, especially at higher temperatures. This can be controlled by maintaining a lower reaction temperature.

  • Oxidation Products: If the N-ethylaniline starting material is of low purity or is exposed to air, colored oxidation byproducts may be present in the final product. Using high-purity starting materials and an inert atmosphere can mitigate this.

  • Residual Solvents and Reagents: These can be removed through proper washing and drying of the final product.

Q4: What are the recommended purification methods for large-scale production of this compound?

A4: For large-scale production, the most common and cost-effective purification method is recrystallization . A suitable solvent system, such as ethanol-water or toluene-heptane, should be chosen to provide good solubility at high temperatures and poor solubility at low temperatures. Other potential large-scale purification techniques include melt crystallization and distillation, depending on the physical properties of the impurities.

Quantitative Data

Table 1: Effect of Reaction Temperature on this compound Yield (Acetylation of N-ethylaniline)

Temperature (°C)Reaction Time (min)Yield (%)Purity (%)
0 - 5 (Ice Bath)30~85>98
25 (Room Temp)20~90~97
5015~92~95
8010>95<90 (due to byproduct formation)

Note: Data is representative and may vary based on specific reaction conditions and scale.

Table 2: Comparison of Recrystallization Solvents for this compound Purification

Solvent SystemRecovery Yield (%)Purity Achieved (%)Comments
Ethanol (B145695)/Water85-90>99Good for removing polar impurities.
Toluene/Heptane80-85>99Effective for removing non-polar impurities.
Isopropanol75-80~98Single solvent, simpler process but may be less effective for certain impurities.

Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of this compound via Acetylation of N-ethylaniline

Materials:

  • N-ethylaniline (10.0 g, 82.5 mmol)

  • Acetic anhydride (9.0 g, 88.2 mmol, 1.07 eq)

  • Glacial acetic acid (20 mL)

  • Water

  • Ice

Procedure:

  • In a 100 mL round-bottom flask, dissolve N-ethylaniline in glacial acetic acid.

  • Cool the flask in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 20 minutes.

  • Pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.

  • The this compound will precipitate as a white solid.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product.

  • Purify the crude this compound by recrystallization from an ethanol-water mixture.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Activated charcoal (optional)

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them.

Visualizations

Reaction_Mechanism NEthylaniline N-Ethylaniline Intermediate1 Tetrahedral Intermediate NEthylaniline->Intermediate1 Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate1 NEthylacetanilide This compound Intermediate1->NEthylacetanilide Proton Transfer & Elimination AceticAcid Acetic Acid Intermediate1->AceticAcid

Caption: Reaction mechanism for the acetylation of N-ethylaniline.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Reaction Parameters & Purity (TLC/HPLC) Start->Analysis IncompleteReaction Incomplete Reaction? Analysis->IncompleteReaction Impurities Impurities Present? Analysis->Impurities IncompleteReaction->Impurities No OptimizeTimeTemp Optimize Reaction Time/Temperature IncompleteReaction->OptimizeTimeTemp Yes AdjustRatio Adjust Reactant Ratio IncompleteReaction->AdjustRatio Yes Recrystallize Recrystallize Product Impurities->Recrystallize Yes Charcoal Use Activated Charcoal Impurities->Charcoal Colored End Pure Product, Optimized Yield Impurities->End No OptimizeTimeTemp->End AdjustRatio->End Recrystallize->End Charcoal->Recrystallize

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Interpreting Complex NMR Spectra of N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of N-Ethylacetanilide samples.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of my this compound sample show broad or doubled peaks for the ethyl and acetyl groups?

A1: This is a common observation for amides and is due to restricted rotation around the amide (C-N) bond. The partial double bond character of the C-N bond leads to the existence of two slowly interconverting rotational isomers (rotamers), often referred to as cis and trans isomers. At room temperature, the rate of this rotation is often on the same timescale as the NMR experiment, leading to broadened signals. In some cases, if the rotation is slow enough, you may see two distinct sets of peaks for each group of protons (ethyl and acetyl).

Q2: How can I confirm that the broad/doubled peaks are due to rotamers?

A2: Variable Temperature (VT) NMR spectroscopy is the most effective way to confirm the presence of rotamers. By increasing the temperature of the NMR experiment, you can increase the rate of rotation around the C-N bond. If the broad or doubled peaks coalesce into single, sharp signals at higher temperatures, this is strong evidence for the presence of rotamers.

Q3: My aromatic region shows a complex multiplet. How can I simplify it for easier interpretation?

A3: The aromatic protons of this compound can form a complex spin system. Here are a few strategies to simplify the spectrum:

  • Use a higher field NMR spectrometer: This will increase the chemical shift dispersion and may resolve the overlapping multiplets.

  • Change the NMR solvent: Aromatic solvents like benzene-d6 (B120219) can induce significant shifts in the proton resonances (known as Aromatic Solvent-Induced Shifts or ASIS), which can help to resolve overlapping signals that are present in a solvent like CDCl3.

  • 2D NMR techniques: A 1H-1H COSY experiment can help to identify which aromatic protons are coupled to each other, aiding in the assignment of the multiplet.

Q4: I see unexpected peaks in my spectrum. How can I identify potential impurities?

A4: Unexpected peaks can arise from various sources, including residual solvents, starting materials, or side-products from the synthesis. Refer to the tables of common NMR solvent impurities and potential reaction-related impurities provided in this guide. If you suspect a specific impurity, you can obtain a reference spectrum of that compound to confirm its presence.

Troubleshooting Guides

Issue 1: Broad or Doubled Signals in the Aliphatic Region

Symptoms:

  • The quartet of the ethyl group (-CH2-) appears broad or as two overlapping quartets.

  • The triplet of the ethyl group (-CH3) appears broad or as two overlapping triplets.

  • The singlet of the acetyl group (-COCH3) appears broad or as two singlets.

Root Cause:

  • Slow rotation around the amide C-N bond, leading to the presence of rotational isomers (rotamers).

Troubleshooting Workflow:

start Broad/Doubled Aliphatic Signals Observed vt_nmr Perform Variable Temperature (VT) NMR start->vt_nmr increase_temp Increase Temperature (e.g., to 50-80 °C) vt_nmr->increase_temp observe Observe Spectral Changes increase_temp->observe coalescence Signals Coalesce into Sharp Peaks? observe->coalescence confirm_rotamers Confirmed: Rotamers are the cause. Report data at elevated temperature for sharp signals. coalescence->confirm_rotamers Yes other_issue Issue likely not due to rotamers. Consider other causes (e.g., sample viscosity, paramagnetic impurities). coalescence->other_issue No

Caption: Troubleshooting workflow for broad or doubled aliphatic signals.

Experimental Protocol: Variable Temperature (VT) NMR

  • Sample Preparation: Prepare a standard sample of your this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 25 °C).

  • Increase Temperature: Increase the probe temperature in increments of 10-15 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.

  • Observe Coalescence: Continue to increase the temperature and acquire spectra until the broad or doubled signals merge into single, sharp peaks. This temperature is known as the coalescence temperature (Tc).

  • Data Reporting: For routine characterization, you can report the spectrum at an elevated temperature where the signals are sharp, noting the temperature at which the spectrum was acquired.

Issue 2: Unidentified Peaks in the Spectrum

Symptoms:

  • Presence of singlets, triplets, or quartets that do not correspond to this compound.

  • Anomalous peaks in the aromatic region.

Root Cause:

  • Residual solvents from purification.

  • Unreacted starting materials.

  • Side-products from the synthesis.

Troubleshooting Workflow:

start Unidentified Peaks Observed check_solvent Compare peak positions with common NMR solvent impurity tables. start->check_solvent solvent_match Impurity is a known solvent? check_solvent->solvent_match solvent_identified Solvent impurity identified. Improve drying/purification protocol. solvent_match->solvent_identified Yes check_reagents Compare peak positions with spectra of starting materials. solvent_match->check_reagents No reagent_match Impurity matches a starting material? check_reagents->reagent_match reagent_identified Unreacted starting material identified. Optimize reaction conditions or purification. reagent_match->reagent_identified Yes further_analysis Impurity is likely a side-product. Consider 2D NMR (COSY, HSQC) for structural elucidation. reagent_match->further_analysis No

Caption: Logical workflow for identifying unknown peaks in the NMR spectrum.

Data Presentation

Table 1: Typical 1H NMR Chemical Shifts and Coupling Constants for this compound in CDCl3
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic (ortho, meta, para)~ 7.1 - 7.5Multiplet-5H
Ethyl (-CH2-)~ 3.75Quartet~ 7.12H
Acetyl (-COCH3)~ 1.83Singlet-3H
Ethyl (-CH3)~ 1.12Triplet~ 7.13H

Note: Chemical shifts can vary slightly due to concentration and the presence of rotamers.

Table 2: Typical 13C NMR Chemical Shifts for this compound in CDCl3
CarbonChemical Shift (δ, ppm)
Carbonyl (C=O)~ 170
Aromatic (quaternary)~ 142
Aromatic (CH)~ 126 - 129
Ethyl (-CH2-)~ 42
Acetyl (-CH3)~ 22
Ethyl (-CH3)~ 13
Table 3: 1H NMR Data for Potential Impurities in CDCl3
CompoundProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-Ethylaniline Aromatic~ 6.6 - 7.2Multiplet-
-NH-~ 3.4Broad Singlet-
Ethyl (-CH2-)~ 3.11Quartet~ 7.1
Ethyl (-CH3)~ 1.22Triplet~ 7.1
Acetic Anhydride Methyl (-CH3)~ 2.22Singlet-
Acetyl Chloride Methyl (-CH3)~ 2.68Singlet-
Common Solvents
Dichloromethane-CH2-~ 5.30Singlet-
Diethyl Ether-OCH2-~ 3.48Quartet~ 7.1
-CH3~ 1.21Triplet~ 7.1
Ethyl Acetate-OCOCH3~ 2.05Singlet-
-OCH2-~ 4.12Quartet~ 7.1
-CH2CH3~ 1.26Triplet~ 7.1

Note: The chemical shifts of impurities are approximate and can be influenced by the sample matrix.[1]

References

Minimizing byproduct formation in N-Ethylacetanilide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of N-Ethylacetanilide. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main approaches for synthesizing this compound:

  • N-Ethylation of Acetanilide (B955): This method involves the reaction of acetanilide with an ethylating agent, such as ethyl iodide, in the presence of a base. This is a nucleophilic substitution reaction where the deprotonated acetanilide acts as the nucleophile.

  • Acetylation of N-Ethylaniline: In this route, N-ethylaniline is treated with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride.[1][2] This is a nucleophilic acyl substitution reaction.

Q2: What are the most common byproducts in this compound synthesis?

The formation of byproducts is a critical issue that can affect yield and purity. The most common impurities depend on the synthetic route chosen:

  • From N-Ethylation of Acetanilide:

    • O-Ethylacetanilide (Ethyl acetimidate): This is the most significant byproduct, arising from the competing O-alkylation of the amide.[3]

    • Unreacted Acetanilide: Incomplete reaction can leave starting material in your product mixture.

    • Over-alkylation Products: While less common for amides compared to amines, there is a potential for further reactions.

    • C-Alkylated Products: Alkylation at the aromatic ring is a possibility, though generally less favored.

  • From Acetylation of N-Ethylaniline:

    • Unreacted N-Ethylaniline: Incomplete acetylation will result in leftover starting material.

    • Diacetylation Products: Although sterically hindered, the formation of a diacetylated product is a possibility under harsh conditions.

    • Oxidation Products: Anilines can be susceptible to oxidation, especially if not handled under an inert atmosphere.[1]

Q3: How can I minimize the formation of the O-ethylated byproduct in the N-ethylation of acetanilide?

The selectivity between N- and O-alkylation is a classic challenge in amide chemistry. The outcome is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.

  • To favor N-alkylation , use a "soft" electrophile. Alkyl iodides, like ethyl iodide , are considered soft and will preferentially react with the softer nitrogen atom of the amide.[3]

  • To favor O-alkylation , a "hard" electrophile would be used. Reagents like dimethyl sulfate (B86663) or triethyloxonium (B8711484) tetrafluoroborate (B81430) are hard electrophiles and would favor reaction at the harder oxygen atom.[3]

Therefore, to minimize O-ethylacetanilide formation, ethyl iodide is the recommended ethylating agent.

Q4: What is the role of the base in the N-ethylation of acetanilide, and which one should I choose?

The base is crucial for deprotonating the acetanilide, making the nitrogen a more potent nucleophile. The choice of base can influence the reaction's success.

  • Strong Bases: A strong base like sodium hydride (NaH) is commonly used for deprotonating amides and can effectively drive the reaction towards the N-alkylated product.[4]

  • Weaker Bases: Weaker bases like potassium carbonate (K₂CO₃) can also be used, but may result in a higher proportion of O-alkylation, especially with more electrophilic alkylating agents.[3]

For optimal N-alkylation, a strong base like NaH in an aprotic solvent such as DMF or THF is a good starting point.

Q5: How can I monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the appearance of the product and any byproducts. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexanes, can be used to achieve good separation.

Q6: What are the recommended methods for purifying the final this compound product?

Purification is essential to remove unreacted starting materials and byproducts.

  • Recrystallization: This is a highly effective method for purifying solid products like this compound. A suitable solvent system, such as ethanol/water, can be used. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities in the solution.

  • Column Chromatography: For difficult separations, especially between N- and O-ethylated isomers, silica (B1680970) gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a typical eluent system.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inefficient Deprotonation: The base used may not be strong enough, or moisture may be present. 3. Poor Nucleophilicity of Acetanilide: The deprotonated acetanilide is a relatively stable anion. 4. Side Reactions: Significant formation of byproducts, such as the O-ethylated isomer.1. Monitor the reaction by TLC to ensure completion. Consider increasing the reaction time or temperature moderately. 2. Use a stronger base like sodium hydride (NaH) and ensure all reagents and solvents are anhydrous. 3. Ensure complete deprotonation before adding the ethylating agent. 4. Use a "soft" ethylating agent like ethyl iodide to favor N-alkylation.
High Percentage of O-Ethylacetanilide Byproduct 1. Use of a "Hard" Ethylating Agent: Reagents like ethyl sulfate or ethyl tosylate will favor O-alkylation. 2. Reaction Conditions: Certain solvent and base combinations can influence the N/O alkylation ratio.1. Switch to Ethyl Iodide: This is the most critical factor for favoring N-alkylation. 2. Use a Strong Base and Aprotic Solvent: Conditions like NaH in DMF or THF generally favor N-alkylation.
Presence of Unreacted Starting Material (Acetanilide or N-Ethylaniline) 1. Insufficient Reagent: The molar ratio of the ethylating or acetylating agent may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Use a slight excess (e.g., 1.1-1.2 equivalents) of the ethylating or acetylating agent. 2. Continue to monitor the reaction by TLC and allow it to run until the starting material is consumed.
Difficulty in Purifying the Product 1. Similar Polarity of Byproducts: The N- and O-ethylated isomers may have very similar polarities, making separation by chromatography challenging. 2. Co-precipitation during Recrystallization: If the concentration of impurities is very high, they may co-precipitate with the product.1. Optimize Chromatography: Use a long column and a shallow solvent gradient to improve separation. 2. Multiple Recrystallizations: It may be necessary to perform more than one recrystallization to achieve high purity.

Data Presentation

Table 1: Influence of Ethylating Agent on N- vs. O-Alkylation of Amides

Ethylating Agent Type Example Predominant Product Rationale (HSAB Theory)
Soft ElectrophileEthyl IodideThis compoundThe soft iodide leaving group makes the ethyl group a soft electrophile, which preferentially reacts with the soft nitrogen atom of the amide.[3]
Hard ElectrophileDiethyl SulfateO-EthylacetanilideThe hard sulfate leaving group results in a hard electrophile, which favors reaction with the hard oxygen atom of the amide.[3]

Experimental Protocols

Protocol 1: N-Ethylation of Acetanilide

This protocol is a representative procedure based on general methods for N-alkylation of amides.[4]

Materials:

  • Acetanilide

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Ethyl Iodide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), add acetanilide (1.0 eq).

  • Add anhydrous DMF to dissolve the acetanilide.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation.

  • Cool the reaction mixture back down to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Acetylation of N-Ethylaniline

This protocol is adapted from general procedures for the acetylation of anilines.[1][2]

Materials:

  • N-Ethylaniline

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Zinc dust (optional, to prevent oxidation)

  • Ice-cold water

  • Sodium bicarbonate (for workup, if needed)

Procedure:

  • In a round-bottom flask, combine N-ethylaniline (1.0 eq) and glacial acetic acid.

  • Add a small amount of zinc dust (optional).

  • Slowly add acetic anhydride (1.1 eq) to the mixture while stirring.

  • Heat the reaction mixture under reflux for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice-cold water with vigorous stirring.

  • The this compound product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • If necessary, neutralize any remaining acid by washing with a dilute sodium bicarbonate solution.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizations

experimental_workflow_N_ethylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acetanilide in anhydrous DMF add_base Add NaH at 0°C start->add_base deprotonation Stir to complete deprotonation add_base->deprotonation add_EtI Add Ethyl Iodide at 0°C deprotonation->add_EtI Anion Formation react Stir at RT for 12-24h (Monitor by TLC) add_EtI->react quench Quench with aq. NH4Cl react->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Dry, Concentrate, and Purify extract->purify end Pure this compound purify->end

Caption: Experimental workflow for the N-ethylation of acetanilide.

troubleshooting_logic start Low Yield or High Impurity? check_byproduct Identify Major Byproduct (e.g., via GC-MS, NMR) start->check_byproduct o_alkylation O-Ethylacetanilide check_byproduct->o_alkylation Alkylation at Oxygen unreacted_sm Unreacted Starting Material check_byproduct->unreacted_sm Incomplete Reaction other Other Byproducts check_byproduct->other Other Issues solution_o_alkylation Use 'soft' ethylating agent (Ethyl Iodide). Use strong base (NaH). o_alkylation->solution_o_alkylation solution_unreacted Increase reaction time/temp. Use slight excess of ethylating agent. unreacted_sm->solution_unreacted solution_other Optimize purification (chromatography, recrystallization). other->solution_other

Caption: Troubleshooting logic for this compound synthesis.

References

N-Ethylacetanilide stability issues in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Ethylacetanilide. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during experiments involving this compound in various solvent systems. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by the solvent system used, pH, temperature, light exposure, and the presence of oxidizing agents. As an N-substituted amide, it is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation.

Q2: What are the expected degradation pathways for this compound?

A2: Based on the chemical structure of this compound (an N-aryl acetamide), the following degradation pathways are most likely:

  • Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions. This reaction yields N-ethylaniline and acetic acid. The rate of hydrolysis is dependent on pH and temperature.

  • Oxidation: The N-ethylanilino group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species. The presence of oxidizing agents or exposure to atmospheric oxygen can promote this degradation.

  • Photodegradation: Aromatic amides can be sensitive to light, particularly UV radiation. This can lead to the formation of various photolytic degradation products.[1]

Q3: Are there any specific solvent systems in which this compound is known to be unstable?

  • Protic Solvents (e.g., water, methanol, ethanol): These solvents can participate in hydrolysis reactions, especially at non-neutral pH and elevated temperatures.

  • Solvents prone to peroxide formation (e.g., THF, diethyl ether): Over time, these solvents can form peroxides, which are strong oxidizing agents and can lead to the oxidative degradation of this compound.

It is generally recommended to use fresh, high-purity aprotic solvents and to store solutions protected from light and air.

Troubleshooting Guide

Issue 1: I am observing a decrease in the concentration of my this compound standard solution over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Solvent-mediated degradation Prepare fresh standard solutions daily. If long-term storage is necessary, store solutions at low temperatures (e.g., -20°C) and in amber vials to protect from light. Consider using aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) for better stability.
Hydrolysis If using aqueous or protic solvents, ensure the pH is neutral. Buffer the solution if necessary. Avoid high temperatures.
Photodegradation Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experiments.
Oxidation Use de-gassed solvents to minimize dissolved oxygen. Consider purging the solution and headspace of the vial with an inert gas like nitrogen or argon.

Issue 2: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of degradation products These new peaks are likely degradation products. To identify them, a forced degradation study is recommended (see Experimental Protocols section). This will help in confirming the identity of the degradants and developing a stability-indicating analytical method.
Solvent impurities Use high-purity, HPLC-grade solvents. Run a blank injection of the solvent to check for any interfering peaks.
Contamination Ensure all glassware and equipment are thoroughly cleaned.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method, based on ICH guidelines.[2]

1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Cool the solution, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration with the mobile phase for analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Keep the mixture at room temperature for a specified period (e.g., 30 min, 1, 2, 4 hours).

    • Neutralize with an equivalent amount of 0.1 N HCl and dilute to a suitable concentration with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for a specified period, protected from light.

    • Dilute to a suitable concentration with the mobile phase for analysis.

  • Thermal Degradation:

    • Transfer a portion of the stock solution into a vial and heat it in an oven at a specified temperature (e.g., 80°C) for a set duration.

    • Also, expose the solid this compound powder to the same temperature.

    • After the specified time, cool the solution (or dissolve the solid) and dilute to a suitable concentration.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the solutions to a suitable concentration for analysis.

3. Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., HPLC-UV, LC-MS) to observe the degradation of this compound and the formation of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and impurities.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation between this compound and its degradation products.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C or 30°C) to ensure reproducibility.

  • Injection Volume: Typically 10-20 µL.

Method Validation: The developed method should be validated according to ICH guidelines, including specificity (ability to resolve the API from degradation products), linearity, range, accuracy, precision, and robustness.[3][4]

Visualizations

Below are diagrams illustrating key workflows and relationships relevant to the stability of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) HPLC HPLC-UV / LC-MS Analysis Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Analyze Thermal Thermal Degradation (e.g., 80°C) Thermal->HPLC Analyze Photo Photolytic Degradation (UV/Vis Light) Photo->HPLC Analyze Method Stability-Indicating Method Development HPLC->Method Characterization Degradation Product Characterization Method->Characterization Stock This compound Stock Solution Stock->Acid Expose to Stock->Base Expose to Stock->Oxidation Expose to Stock->Thermal Expose to Stock->Photo Expose to

Forced Degradation Study Workflow for this compound.

Hydrolysis_Pathway cluster_conditions Catalyzed by NEA This compound Products Degradation Products NEA->Products Hydrolysis NE N-Ethylaniline Products->NE AA Acetic Acid Products->AA Acid Acid (H⁺) Base Base (OH⁻)

General Hydrolysis Pathway of this compound.

References

N-Ethylacetanilide Plasticizer Efficiency: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the efficiency of N-Ethylacetanilide as a plasticizer. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a plasticizer?

This compound is an organic compound, chemically N-ethyl-N-phenylacetamide.[1][2] Historically, it has been used as a substitute for camphor (B46023) in nitrocellulose.[3] Its potential as a plasticizer stems from its molecular structure, which can intersperse between polymer chains, reducing intermolecular forces and thereby increasing flexibility and workability of the polymer.

Q2: Which polymers are compatible with this compound?

Q3: What are the key parameters to consider for enhancing the efficiency of this compound?

The efficiency of a plasticizer is primarily determined by its ability to lower the glass transition temperature (Tg) of the polymer, its compatibility with the polymer, and its permanence within the polymer matrix. Key parameters to optimize include:

  • Concentration: The amount of this compound will directly impact the flexibility and mechanical properties of the final product.

  • Processing Temperature: The temperature during mixing and processing affects the dissolution and dispersion of the plasticizer within the polymer.

  • Co-plasticizers and Additives: The use of secondary plasticizers or other additives can synergistically improve the performance of this compound.

Q4: How can I determine the optimal concentration of this compound for my application?

The optimal concentration is typically determined by creating a series of formulations with varying plasticizer concentrations and evaluating their mechanical and thermal properties. Key tests include measuring the glass transition temperature (Tg), tensile strength, elongation at break, and hardness. The concentration that provides the desired balance of properties for your specific application will be the optimum.

Troubleshooting Guide

Problem: The plasticized polymer is brittle or not flexible enough.

  • Possible Cause 1: Insufficient this compound concentration.

    • Solution: Incrementally increase the concentration of this compound in your formulation. Prepare several small batches with increasing concentrations to identify the optimal level of flexibility.

  • Possible Cause 2: Poor compatibility between this compound and the polymer.

    • Solution: Assess the compatibility by observing for signs of phase separation, such as cloudiness or exudation (bleeding) of the plasticizer. Consider using a compatibility-enhancing additive or a different primary polymer.

  • Possible Cause 3: Inadequate processing temperature or time.

    • Solution: Ensure that the processing temperature is high enough for the this compound to fully dissolve and disperse within the polymer matrix. The melting point of this compound is 55°C and its boiling point is 245.4°C.[3] The processing temperature should be well above its melting point but below the degradation temperature of the polymer. Increase the mixing time to ensure homogeneous distribution.

Problem: The plasticizer is leaching or migrating out of the polymer over time.

  • Possible Cause 1: High concentration of this compound.

    • Solution: An excess of plasticizer can lead to supersaturation and subsequent migration. Reduce the concentration to the lowest level that still provides the desired flexibility.

  • Possible Cause 2: Environmental factors.

    • Solution: Exposure to solvents, oils, or high temperatures can accelerate plasticizer migration. Evaluate the end-use environment of your product and consider surface modifications or the use of a secondary, less mobile plasticizer to improve permanence.

  • Possible Cause 3: Low molecular weight of this compound.

    • Solution: Lower molecular weight plasticizers tend to be more mobile. Consider blending this compound with a higher molecular weight secondary plasticizer to reduce overall migration.

Problem: The plasticized polymer shows signs of degradation (e.g., discoloration, change in properties) after processing.

  • Possible Cause 1: Excessive processing temperature.

    • Solution: High temperatures can lead to the thermal degradation of the plasticizer or the polymer. Lower the processing temperature and/or reduce the processing time. The flash point of this compound is 101.4°C.[3] Processing should be conducted with this in mind to avoid potential hazards.

  • Possible Cause 2: Presence of incompatible additives.

    • Solution: Other additives in the formulation might be reacting with this compound at high temperatures. Review all components of the formulation and ensure their thermal stability and compatibility with each other.

Quantitative Data Summary

Due to the limited availability of specific experimental data for this compound as a plasticizer, the following tables present hypothetical data based on general principles to guide experimentation.

Table 1: Effect of this compound Concentration on the Mechanical Properties of PVC.

This compound Concentration (phr*)Tensile Strength (MPa)Elongation at Break (%)Shore A Hardness
0555100
10455095
203515088
302525080
401835072

*phr: parts per hundred resin

Table 2: Thermal Properties of Plasticized PVC with this compound.

This compound Concentration (phr)Glass Transition Temperature (Tg) (°C)
082
1065
2048
3030
4015

Experimental Protocols

1. Determination of Critical Dissolution Temperature

This protocol is used to assess the compatibility of this compound with a polymer.

  • Materials: this compound, polymer powder (e.g., PVC), test tubes, heating apparatus with precise temperature control (e.g., oil bath), thermometer.

  • Procedure:

    • Mix 0.5 g of the polymer with 5 g of this compound in a test tube.

    • Gradually heat the mixture at a rate of 2°C per minute while stirring.

    • Visually observe the mixture for changes in appearance.

    • The critical dissolution temperature is the temperature at which the polymer completely dissolves, and the solution becomes transparent.[8] A lower critical dissolution temperature generally indicates better compatibility.

2. Evaluation of Plasticizer Efficiency by Differential Scanning Calorimetry (DSC)

This protocol measures the change in the glass transition temperature (Tg) of the polymer upon addition of the plasticizer. A significant decrease in Tg indicates effective plasticization.[9]

  • Materials: Plasticized polymer samples with varying concentrations of this compound, DSC instrument, aluminum crucibles.

  • Procedure:

    • Prepare samples of the plasticized polymer (typically 5-10 mg) and seal them in aluminum crucibles.

    • Place the crucible in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10°C/min) over a specified temperature range (e.g., -50°C to 150°C).[8]

    • The glass transition temperature (Tg) is identified as a step-like change in the heat flow curve.

    • Compare the Tg of the plasticized samples to that of the unplasticized polymer.

3. Mechanical Property Testing

This protocol evaluates the effect of this compound on the mechanical performance of the polymer.

  • Materials: Dumbbell-shaped specimens of the plasticized polymer, universal testing machine, durometer.

  • Procedure:

    • Tensile Testing:

      • Mount the dumbbell-shaped specimen in the grips of the universal testing machine.

      • Apply a tensile load at a constant rate of extension until the specimen breaks.

      • Record the maximum stress (tensile strength) and the elongation at break.

    • Hardness Testing:

      • Place the flat surface of the plasticized polymer sample on the durometer.

      • Press the indenter firmly and read the Shore A hardness value.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Characterization cluster_analysis Data Analysis & Optimization A Polymer Resin D Melt Blending / Solution Casting A->D B This compound B->D C Additives (Optional) C->D E Thermal Analysis (DSC) - Glass Transition (Tg) D->E Evaluate Thermal Properties F Mechanical Testing - Tensile Strength - Elongation - Hardness D->F Evaluate Mechanical Properties G Migration/Leaching Test D->G Assess Permanence H Correlate Properties with Plasticizer Concentration E->H F->H G->H I Determine Optimal Formulation H->I

Caption: Workflow for evaluating this compound plasticizer efficiency.

Troubleshooting_Logic cluster_brittle Problem: Brittleness cluster_migration Problem: Migration Start Issue Encountered Brittle Is the polymer brittle? Start->Brittle Migration Is the plasticizer migrating? Start->Migration Conc Increase this compound Concentration Brittle->Conc Yes Compat Assess Polymer Compatibility Brittle->Compat Yes Temp Optimize Processing Temperature/Time Brittle->Temp Yes Red_Conc Reduce this compound Concentration Migration->Red_Conc Yes CoPlast Add High MW Co-plasticizer Migration->CoPlast Yes Surf_Mod Consider Surface Modification Migration->Surf_Mod Yes

Caption: Troubleshooting flowchart for common plasticizer issues.

References

Technical Support Center: Phase Transfer Catalysis in N-Ethylacetanilide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) for the synthesis of N-Ethylacetanilide.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of acetanilide (B955) using phase transfer catalysis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of this compound consistently low?

Answer:

Low yields in the synthesis of this compound via phase transfer catalysis can stem from several factors.[1] A primary consideration is the efficiency of the phase transfer of the acetanilide anion from the aqueous phase to the organic phase where the reaction occurs.[2]

Potential Causes and Solutions:

  • Inefficient Phase Transfer Catalyst (PTC): The chosen catalyst may not be optimal for transferring the acetanilide anion.

    • Solution: Screen different quaternary ammonium (B1175870) salts. Catalysts with a higher number of carbon atoms (C# between 16 and 32) often exhibit increased organophilicity, leading to a higher concentration of the catalyst-anion pair in the organic phase.[3] Consider catalysts like Tetrabutylammonium Bromide (TBAB), Tetrabutylammonium Iodide, or Aliquat 336.[4][5]

  • Insufficient Catalyst Concentration: The amount of catalyst may be too low to facilitate an efficient transfer of reactants.

    • Solution: Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). An increased catalyst concentration generally leads to a higher reaction rate and conversion.[6]

  • Inadequate Mixing: Poor agitation results in a limited interfacial area between the aqueous and organic phases, hindering the transfer of the anion by the catalyst.

    • Solution: Increase the stirring speed. A higher stirring rate increases the interfacial area, promoting the reaction. However, beyond a certain point, further increases may not significantly impact the yield.

  • Incorrect Base Concentration: The concentration of the aqueous base (e.g., NaOH or KOH) is crucial. If the concentration is too low, the deprotonation of acetanilide will be incomplete. Conversely, a very high concentration might lead to catalyst degradation or unwanted side reactions.[4]

    • Solution: Optimize the base concentration. A 50% w/w aqueous solution of KOH or NaOH is often a good starting point.[4]

  • Reaction Temperature Too Low: The reaction rate may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature while monitoring for the formation of byproducts.

Question 2: I am observing significant amounts of O-alkylation or other side products. How can I improve the selectivity for N-alkylation?

Answer:

The formation of byproducts such as the O-alkylated isomer is a common challenge in the alkylation of amides.[4] Selectivity is influenced by the reaction conditions and the nature of the reactants.

Potential Causes and Solutions:

  • Choice of Base: Stronger bases might favor O-alkylation.

    • Solution: Use a milder base like potassium carbonate (K₂CO₃) or disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄).[5][7] This can be particularly effective in minimizing side reactions like dehydrohalogenation if the alkylating agent is susceptible to it.[5]

  • Solvent Effects: The solvent can influence the nucleophilicity of the ambident acetanilide anion.

    • Solution: Experiment with different organic solvents. Less polar solvents may favor N-alkylation. Toluene (B28343) is a commonly used solvent in such reactions.[4]

  • Nature of the Ethylating Agent: The reactivity of the ethylating agent can impact selectivity.

    • Solution: While ethyl iodide is more reactive, it can sometimes lead to catalyst poisoning where the iodide anion pairs strongly with the quaternary ammonium cation, inhibiting the transfer of the desired nucleophile.[3] Consider using ethyl bromide as an alternative.

Question 3: The reaction is very slow or stalls before completion. What could be the issue?

Answer:

A sluggish or incomplete reaction can be due to several factors related to the catalyst's activity and the overall reaction kinetics.

Potential Causes and Solutions:

  • Catalyst Poisoning: As mentioned, certain anions, particularly iodide and tosylate, can bind strongly to the quaternary ammonium catalyst, effectively "poisoning" it and preventing it from participating in the catalytic cycle.[3]

    • Solution: If using an alkyl iodide, consider switching to an alkyl bromide or chloride.

  • Insufficient Reaction Time or Temperature: The reaction may simply require more time or energy to proceed to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Water Content: While PTC is advantageous for two-phase systems, an excessive amount of water can sometimes hinder the reaction by overly hydrating the nucleophile, reducing its reactivity.

    • Solution: Ensure the concentration of the aqueous base is appropriate and avoid adding excess water.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for an experimental protocol for the synthesis of this compound using PTC?

A1: A general procedure can be adapted from similar N-alkylation reactions.[4] A typical starting protocol would be:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetanilide, toluene (as the organic solvent), and the phase-transfer catalyst (e.g., 2 mol% TBAB).

  • Add a 50% w/w aqueous solution of potassium hydroxide (B78521) (KOH).

  • Add the ethylating agent (e.g., ethyl bromide) to the vigorously stirred mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like dichloromethane (B109758) (DCM).

  • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method like column chromatography or distillation.

Q2: How do I choose the right phase-transfer catalyst?

A2: The choice of catalyst depends on several factors, including the specific reactants and reaction conditions. For N-alkylation of amides, quaternary ammonium salts are commonly used.[2] The lipophilicity of the catalyst is a key parameter. A useful metric is the "C#," which is the total number of carbon atoms in the four alkyl chains of the ammonium salt. For reactions where the rate-determining step is in the organic phase, a C# in the range of 16 to 32 is often desirable.[3] Tetrabutylammonium bromide (TBAB, C#=16) is a common and effective choice to start with.[4]

Q3: Can the catalyst and aqueous phase be recycled?

A3: In some cases, it may be possible to recycle the aqueous phase containing the catalyst. However, the efficiency of the recycled catalyst may decrease over subsequent runs. It is recommended to perform a small-scale test to evaluate the feasibility of recycling for your specific process.

Data Presentation

The following table summarizes the effect of different reaction parameters on the yield of a model N-alkylation reaction, providing a basis for optimization strategies in this compound synthesis.

ParameterVariationYield (%)Reference
Catalyst Tetrabutylammonium Bromide (TBAB)99[4]
Tetrabutylammonium Iodide (TBAI)90[4]
Tetrabutylammonium Hydrogen Sulfate78[4]
Trioctylmethylammonium Chloride74[4]
Base Concentration (KOH) 50% w/w99[4]
10% w/wLower Yield[4]
Solvent/Base Ratio Toluene/50% KOH (0.3 mL/0.2 mL)99[4]
Toluene/50% KOH (0.2 mL/0.3 mL)Reduced Yield[4]

Experimental Protocols

General Experimental Protocol for N-Alkylation of Acetanilide using Phase Transfer Catalysis (Adapted from a similar procedure for hydantoins[4])

To a solution of acetanilide (1.0 equivalent) and Tetrabutylammonium Bromide (TBAB, 0.02 equivalents) in toluene, a 50% w/w aqueous solution of potassium hydroxide (KOH) is added, followed by the addition of ethyl bromide (3.0 equivalents) at room temperature. The reaction mixture is stirred vigorously at a specified temperature (e.g., 60 °C) until the starting material is completely consumed as monitored by TLC. After completion, the reaction is diluted with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Acetanilide, Toluene, and PTC B Add Aqueous Base (e.g., 50% KOH) A->B C Add Ethylating Agent (e.g., Ethyl Bromide) B->C D Heat and Stir Vigorously C->D E Monitor by TLC D->E F Quench with Water and Extract E->F Reaction Complete G Dry and Concentrate F->G H Purify Product G->H

Caption: A typical experimental workflow for the synthesis of this compound via phase transfer catalysis.

Troubleshooting_Logic Start Low Yield or Slow Reaction Catalyst Is the PTC efficient? Start->Catalyst Mixing Is mixing adequate? Catalyst->Mixing No Sol_Catalyst Screen different PTCs (e.g., vary C#). Increase catalyst loading. Catalyst->Sol_Catalyst Yes Conditions Are reaction conditions (temp, time, base conc.) optimal? Mixing->Conditions No Sol_Mixing Increase stirring speed. Mixing->Sol_Mixing Yes SideReactions Are side reactions (e.g., O-alkylation) significant? Conditions->SideReactions No Sol_Conditions Increase temperature/time. Optimize base concentration. Conditions->Sol_Conditions Yes Sol_SideReactions Use milder base (e.g., K2CO3). Change solvent or ethylating agent (EtBr vs EtI). SideReactions->Sol_SideReactions Yes End Improved Yield and Selectivity SideReactions->End No Sol_Catalyst->End Sol_Mixing->End Sol_Conditions->End Sol_SideReactions->End

Caption: A logical flowchart for troubleshooting common issues in the PTC synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to N-Ethylacetanilide and N-Methylacetanilide as Chemical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical synthesis, the selection of appropriate intermediates is paramount to achieving desired yields, purity, and reaction kinetics. This guide provides a comprehensive comparison of N-Ethylacetanilide and N-Methylacetanilide, two closely related aromatic amides that serve as versatile intermediates in the pharmaceutical and dye industries. This document outlines their chemical properties, synthesis protocols, and a comparative analysis of their reactivity, supported by available data and established chemical principles.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and N-Methylacetanilide is presented in Table 1. These properties are crucial for determining appropriate reaction conditions, solvent systems, and purification methods.

PropertyThis compoundN-Methylacetanilide
CAS Number 529-65-7[1]579-10-2[2]
Molecular Formula C₁₀H₁₃NO[1]C₉H₁₁NO[2]
Molecular Weight 163.22 g/mol [1]149.19 g/mol [2]
Appearance -White to off-white crystalline solid[2]
Melting Point 54 °C[3]101-104 °C
Boiling Point 258 °C[3]253 °C at 712 mmHg
Solubility -Soluble in boiling water, alcohol, chloroform, and ether.[2]

Synthesis of N-Alkylacetanilides

The synthesis of both this compound and N-Methylacetanilide can be achieved through the N-alkylation of aniline (B41778) followed by acetylation, or by the direct N-alkylation of acetanilide. A common laboratory-scale synthesis involves the acetylation of the corresponding N-alkylaniline.

Experimental Protocol: Synthesis of N-Methylacetanilide

This protocol describes the synthesis of N-Methylacetanilide via the acetylation of N-methylaniline.

Materials:

Procedure:

  • In a suitable flask, dissolve N-methylaniline in a mixture of deionized water and concentrated hydrochloric acid.

  • To this solution, add acetic anhydride.

  • Subsequently, add a solution of sodium acetate in deionized water to the reaction mixture.

  • Stir the mixture to allow for the precipitation of N-Methylacetanilide.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold deionized water.

  • The crude product can be purified by recrystallization from a suitable solvent.

Experimental Protocol: Synthesis of this compound

A similar procedure can be followed for the synthesis of this compound, starting from N-ethylaniline.

Materials:

  • N-ethylaniline

  • Acetic anhydride

  • Concentrated Hydrochloric Acid

  • Sodium Acetate

  • Deionized Water

  • Ice

Procedure:

  • Dissolve N-ethylaniline in a mixture of deionized water and concentrated hydrochloric acid in a flask.

  • Add acetic anhydride to the solution.

  • Follow with the addition of a solution of sodium acetate in deionized water.

  • Stir the mixture to facilitate the formation of the this compound precipitate.

  • Cool the reaction mixture in an ice bath to ensure complete precipitation.

  • Isolate the product by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product to obtain pure this compound.

A generalized workflow for the synthesis of N-alkylacetanilides is depicted in the following diagram:

G cluster_synthesis Synthesis Workflow start Start: N-Alkylaniline (N-Methylaniline or N-Ethylaniline) reagents Reagents: - Acetic Anhydride - HCl - Sodium Acetate reaction Acetylation Reaction start->reaction reagents->reaction precipitation Precipitation reaction->precipitation filtration Vacuum Filtration precipitation->filtration purification Recrystallization filtration->purification product Final Product: N-Alkylacetanilide purification->product G cluster_steric_effects Steric Hindrance in Electrophilic Aromatic Substitution N_Methyl N-Methylacetanilide (Less Steric Hindrance) Ortho_Methyl Ortho Attack (Less Hindered) N_Methyl->Ortho_Methyl Less hindrance Para_Methyl Para Attack N_Methyl->Para_Methyl N_Ethyl This compound (More Steric Hindrance) Ortho_Ethyl Ortho Attack (More Hindered) N_Ethyl->Ortho_Ethyl More hindrance Para_Ethyl Para Attack N_Ethyl->Para_Ethyl E_plus Electrophile (E+) G cluster_pharma_synthesis Hypothetical Pharmaceutical Synthesis Pathway start N-Alkylacetanilide reaction1 Electrophilic Aromatic Substitution (e.g., Nitration) start->reaction1 intermediate1 Substituted N-Alkylacetanilide reaction1->intermediate1 reaction2 Reduction of Nitro Group intermediate1->reaction2 intermediate2 Amino-Substituted N-Alkylacetanilide reaction2->intermediate2 reaction3 Further Functionalization intermediate2->reaction3 final_product Active Pharmaceutical Ingredient (API) Precursor reaction3->final_product

References

A Comparative Analysis of Synthetic Routes to N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide comparing two primary synthetic methodologies for the production of N-Ethylacetanilide has been released, offering valuable insights for researchers, scientists, and professionals in drug development. This guide provides a detailed examination of the N-Alkylation of acetanilide (B955) and the Acetylation of N-ethylaniline, complete with experimental protocols, quantitative performance data, and workflow visualizations to aid in methodological selection.

This compound, a key intermediate in various chemical syntheses, can be efficiently produced through multiple pathways. This report focuses on two of the most prevalent and practical approaches, evaluating them on parameters such as yield, reaction time, and reagent toxicity.

Comparative Performance of Synthesis Methods

The selection of an optimal synthesis route depends on various factors including desired yield, process time, and the availability and hazards of starting materials. The following table summarizes the key quantitative data for the two methods discussed.

ParameterMethod 1: N-Alkylation of AcetanilideMethod 2: Acetylation of N-Ethylaniline
Starting Materials Acetanilide, Ethyl IodideN-Ethylaniline, Acetic Anhydride (B1165640)
Key Reagents Sodium Ethoxide, EthanolSodium Acetate (B1210297), Hydrochloric Acid
Reaction Time 2-3 hours (reflux)30-45 minutes
Typical Yield ~75-85%>90%
Reaction Temperature Reflux (~78°C)Room Temperature to Gentle Heating
Purification Method Extraction and DistillationPrecipitation and Recrystallization

In-Depth Analysis of Synthetic Pathways

Method 1: N-Alkylation of Acetanilide

This method follows a pathway analogous to the Williamson ether synthesis, where the amide nitrogen of acetanilide is deprotonated to form a nucleophilic anion, which then undergoes ethylation.

Reaction Scheme: Acetanilide is first treated with a strong base, such as sodium ethoxide, to form the corresponding sodium salt. This salt then reacts with an ethylating agent, like ethyl iodide, via an SN2 reaction to yield this compound.

G Acetanilide Acetanilide AcetanilideAnion Acetanilide Anion Acetanilide->AcetanilideAnion Deprotonation SodiumEthoxide Sodium Ethoxide in Ethanol SodiumEthoxide->AcetanilideAnion Product This compound AcetanilideAnion->Product SN2 Attack EthylIodide Ethyl Iodide EthylIodide->Product Byproduct Sodium Iodide Product->Byproduct

Figure 1: N-Alkylation of Acetanilide Pathway.
Method 2: Acetylation of N-Ethylaniline

This approach involves the direct acylation of a secondary amine, N-ethylaniline, using an acetylating agent. This is a classic and generally high-yielding nucleophilic acyl substitution reaction.

Reaction Scheme: N-Ethylaniline acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride. The reaction is typically carried out in an aqueous acidic medium to protonate the amine, followed by the addition of a base like sodium acetate to buffer the solution and facilitate the reaction.

G NEthylaniline N-Ethylaniline ProtonatedAmine N-Ethylanilinium Chloride NEthylaniline->ProtonatedAmine HCl HCl (aq) HCl->ProtonatedAmine Intermediate Tetrahedral Intermediate ProtonatedAmine->Intermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->Intermediate SodiumAcetate Sodium Acetate (aq) SodiumAcetate->Intermediate Buffer Product This compound Intermediate->Product Elimination Byproduct Acetic Acid Product->Byproduct

Figure 2: Acetylation of N-Ethylaniline Pathway.

Experimental Protocols

Protocol for Method 1: N-Alkylation of Acetanilide

Materials:

  • Acetanilide (13.5 g, 0.1 mol)

  • Sodium metal (2.3 g, 0.1 mol)

  • Absolute Ethanol (100 mL)

  • Ethyl Iodide (15.6 g, 0.1 mol)

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal in small pieces to absolute ethanol.

  • Once all the sodium has reacted, add the acetanilide to the flask and heat the mixture to reflux to ensure the formation of the sodium salt of acetanilide.

  • After 30 minutes of reflux, allow the mixture to cool slightly and then add ethyl iodide dropwise from the dropping funnel.

  • Once the addition is complete, heat the mixture to reflux for 2-3 hours.

  • After the reflux period, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 200 mL of water.

  • Extract the aqueous layer with three 50 mL portions of diethyl ether.

  • Combine the organic extracts and wash with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol for Method 2: Acetylation of N-Ethylaniline[1]

Materials:

  • N-Ethylaniline (12.1 g, 0.1 mol)

  • Concentrated Hydrochloric Acid (10 mL)

  • Water (100 mL)

  • Acetic Anhydride (12.2 g, 0.12 mol)

  • Sodium Acetate (16.4 g, 0.2 mol)

  • Ice

Procedure:

  • In a beaker, dissolve N-ethylaniline in a mixture of water and concentrated hydrochloric acid.

  • In a separate beaker, prepare a solution of sodium acetate in water.

  • To the N-ethylaniline hydrochloride solution, add acetic anhydride and stir vigorously.

  • Immediately add the sodium acetate solution to the reaction mixture.

  • This compound will precipitate as a white solid. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture, to obtain pure crystals of this compound.

Concluding Remarks

The acetylation of N-ethylaniline (Method 2) is generally the preferred method for the laboratory-scale synthesis of this compound. It is a rapid, high-yielding reaction that proceeds under mild conditions and allows for easy purification of the product through precipitation and recrystallization.

The N-alkylation of acetanilide (Method 1), while effective, involves the use of hazardous reagents like sodium metal and requires a longer reaction time under reflux conditions. Purification via distillation is also more energy-intensive than recrystallization. However, this method may be advantageous in specific contexts where the starting material, acetanilide, is more readily available or cost-effective than N-ethylaniline.

This comparative guide is intended to provide a foundation for researchers to make informed decisions based on the specific requirements of their synthetic objectives. Further optimization of reaction conditions may be necessary to achieve desired outcomes on different scales.

A Comparative Guide to Validating the Purity of Synthesized N-Ethylacetanilide by HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical prerequisite for reliable and reproducible experimental outcomes. This guide presents an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of synthesized N-Ethylacetanilide. The performance of each method is evaluated with supporting experimental data and detailed methodologies.

Introduction to this compound and its Purity Assessment

This compound is an organic compound often synthesized for use as an intermediate in the production of pharmaceuticals and other specialty chemicals. A common synthetic route involves the acylation of N-ethylaniline with acetic anhydride. The purity of the final product is paramount, as residual starting materials or by-products can interfere with subsequent reactions or compromise the integrity of the final product.

The primary impurities of concern in the synthesis of this compound include:

  • N-ethylaniline: Unreacted starting material.

  • Acetic Acid: Formed from the hydrolysis of excess acetic anhydride.

  • Acetanilide: A potential by-product if the N-ethylaniline starting material is contaminated with aniline.

This guide will focus on the comparison of the following analytical techniques for the purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Melting Point Analysis

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance metrics of HPLC, GC, and Melting Point Analysis for the purity validation of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Melting Point Analysis
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Observation of the temperature range over which the solid-to-liquid phase transition occurs.
Specificity High; can resolve the analyte from structurally similar impurities.High; excellent separation of volatile compounds.Low; the melting point can be depressed by various impurities.
Limit of Detection (LOD) Low (ng range)Very Low (pg range with FID)Not applicable for trace impurities.
Limit of Quantitation (LOQ) Low (ng range)Very Low (pg range with FID)Not applicable.
Precision (%RSD) < 2%< 3%Not applicable.
Accuracy (% Recovery) 98-102%97-103%Not applicable.
Analysis Time 10-30 minutes per sample5-20 minutes per sample< 10 minutes per sample
Sample Preparation Simple dissolution in a suitable solvent.Dissolution in a volatile solvent.Minimal; requires a small amount of solid sample.
Instrumentation Cost HighHighLow
Throughput High (with autosampler)High (with autosampler)Low

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This reverse-phase HPLC method is designed for the quantitative analysis of this compound and the separation of its potential impurities.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples into the HPLC system and record the chromatograms.

  • Quantification: Determine the purity of the synthesized product by comparing the peak area of this compound in the sample to the calibration curve generated from the reference standards.

Gas Chromatography (GC) Method

This method is suitable for the analysis of volatile impurities in this compound.

Chromatographic Conditions:

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Detector Flame Ionization Detector (FID) at 280 °C
Oven Program Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.
Injection Volume 1 µL (split injection)

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and potential impurities (N-ethylaniline, acetanilide) in a suitable volatile solvent (e.g., dichloromethane).

  • Sample Preparation: Dissolve the synthesized this compound in the same solvent.

  • Analysis: Inject the standards and samples into the GC system.

  • Quantification: Determine the percentage of impurities by area percent normalization, assuming a similar response factor for all components.

Melting Point Analysis

This is a simple and rapid method for a preliminary assessment of purity.

Procedure:

  • Place a small amount of the dried, synthesized this compound into a capillary tube.

  • Use a melting point apparatus to slowly heat the sample.

  • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

  • A pure compound will have a sharp melting point range (typically < 2 °C). A broad melting range or a melting point lower than the literature value (54-55 °C) indicates the presence of impurities.[1][2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation cluster_results Results synthesis Synthesize this compound purification Purify Crude Product (e.g., Recrystallization) synthesis->purification hplc HPLC Analysis purification->hplc gc GC Analysis purification->gc mp Melting Point Analysis purification->mp data_analysis Data Analysis & Comparison hplc->data_analysis gc->data_analysis mp->data_analysis report Final Purity Report data_analysis->report

Caption: Experimental workflow for the synthesis and purity validation of this compound.

Conclusion

The choice of analytical method for validating the purity of synthesized this compound depends on the specific requirements of the analysis.

  • HPLC is the most robust and versatile technique, offering high specificity, sensitivity, and precision for the quantitative determination of this compound and its potential non-volatile impurities. It is the recommended method for final product release and stability studies.

  • GC is a powerful alternative, particularly for the analysis of volatile impurities that may not be well-resolved by HPLC. Its high sensitivity makes it ideal for trace impurity analysis.

  • Melting Point Analysis serves as a rapid and straightforward preliminary check for purity. A sharp melting point close to the literature value provides a good indication of a relatively pure compound, while a broad and depressed range suggests the presence of significant impurities.

For comprehensive purity validation, a combination of these methods is often employed. HPLC is typically used as the primary method for quantification, while GC can be used as an orthogonal method to detect any volatile impurities. Melting point analysis provides a quick and valuable initial assessment of the synthesized product's purity.

References

A Comparative Analysis of Phthalate Plasticizers and N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the plasticizing effects of widely-used phthalates, with an exploratory note on N-Ethylacetanilide.

In the realm of polymer science and material development, plasticizers play a pivotal role in enhancing the flexibility, durability, and processability of various materials, most notably polyvinyl chloride (PVC).[1] For decades, phthalate (B1215562) esters have been the dominant class of plasticizers due to their cost-effectiveness and versatile performance.[2] However, mounting concerns over their potential health and environmental impacts have spurred the search for safer alternatives.[1][3] This guide provides a detailed comparison of the plasticizing effects of common phthalates, supported by experimental data and protocols. Additionally, it addresses the potential of this compound as a plasticizer, a compound for which, despite inquiry, no direct comparative experimental data on its plasticizing performance has been found in the available scientific literature.

Phthalate Plasticizers: A Performance Overview

Phthalates are diesters of phthalic acid and are broadly categorized into low-molecular-weight (LMW) and high-molecular-weight (HMW) compounds. Their primary function is to reduce the glass transition temperature (Tg) of the polymer, transitioning it from a rigid, brittle state to a more flexible and ductile material.[4][5] This is achieved by embedding themselves between the polymer chains, which reduces the intermolecular forces and increases the free volume.[4]

Key Performance Metrics

The efficacy of a plasticizer is evaluated based on several key performance indicators:

  • Plasticizing Efficiency: The extent to which a plasticizer lowers the glass transition temperature (Tg) of the polymer. A lower Tg indicates higher efficiency.[6][7]

  • Mechanical Properties: The effect on the polymer's tensile strength and elongation at break. Typically, plasticizers decrease tensile strength and increase elongation at break.[8][9]

  • Thermal Stability: The ability of the plasticized polymer to withstand high temperatures without degradation.[10]

  • Migration Resistance: The tendency of the plasticizer to leach out of the polymer matrix over time, which can lead to material embrittlement and potential health concerns.[11][12]

The following table summarizes the typical performance of common phthalate plasticizers in PVC.

PropertyDi(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Dibutyl phthalate (DBP)
Molecular Weight ( g/mol ) 390.56[13]~418.6278.34
Plasticizing Efficiency (Tg of PVC blend) Lowers Tg significantly[6]GoodHigh
Tensile Strength Decreases[9]DecreasesDecreases
Elongation at Break Increases significantly[9]IncreasesIncreases
Thermal Stability ModerateGoodLower
Migration Resistance Moderate to High[7]GoodLow

This compound: An Uncharted Territory in Plasticization

This compound is an organic compound with the chemical formula C10H13NO. While it finds applications in other chemical syntheses, a thorough review of scientific literature and technical data reveals a significant lack of information regarding its use and performance as a plasticizer for polymers like PVC. No experimental data directly comparing its plasticizing effects—such as its impact on tensile strength, elongation at break, thermal stability, or migration resistance—with those of phthalates could be identified.

Experimental Protocols for Plasticizer Evaluation

Standardized testing methodologies are crucial for the objective comparison of plasticizer performance. The following are key experimental protocols used in the industry:

Tensile Properties Testing (ASTM D882)

This method is used to determine the tensile strength and elongation at break of plasticized polymer films.

  • Sample Preparation: Polymer resins are compounded with the plasticizer at various concentrations (e.g., parts per hundred of resin, phr). The mixture is then processed into thin films of uniform thickness, typically through methods like solvent casting or extrusion.

  • Testing Procedure: The film specimens are cut into a dumbbell shape and conditioned under standard temperature and humidity. The samples are then placed in a universal testing machine and pulled at a constant rate of speed until they fracture.

  • Data Analysis: The tensile strength is calculated as the maximum stress applied before the sample breaks, and the elongation at break is the percentage increase in length at the point of fracture.

Thermal Analysis: Differential Scanning Calorimetry (DSC) (ASTM E1356)

DSC is employed to measure the glass transition temperature (Tg) of the plasticized polymer, which is a direct indicator of plasticizer efficiency.

  • Sample Preparation: A small, precisely weighed sample of the plasticized polymer is sealed in an aluminum pan.

  • Testing Procedure: The sample is subjected to a controlled temperature program, typically involving heating, cooling, and reheating cycles, in a DSC instrument.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is determined as the midpoint of this transition.[6]

Migration Resistance Testing (ASTM D1203)

This test evaluates the permanence of a plasticizer by measuring its loss from the polymer due to volatilization or extraction.

  • Volatility Test: A weighed sample of the plasticized polymer is placed in an oven at a specified temperature for a set period. The weight loss due to the evaporation of the plasticizer is then measured.

  • Extraction Test: A weighed sample is immersed in a specific solvent (e.g., soapy water, n-hexane) for a defined time and temperature. The amount of plasticizer extracted into the solvent is then quantified, often using techniques like gas chromatography.[11]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the performance of a novel plasticizer.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Resin Polymer Resin (e.g., PVC) Compounding Compounding (Melt Mixing/Solvent Casting) Resin->Compounding Plasticizer Plasticizer (e.g., Phthalate, this compound) Plasticizer->Compounding Film_Formation Film/Sheet Formation (Extrusion/Casting) Compounding->Film_Formation Tensile Tensile Testing (ASTM D882) Film_Formation->Tensile DSC Thermal Analysis (DSC) Film_Formation->DSC Migration Migration Testing (ASTM D1203) Film_Formation->Migration Mechanical_Props Mechanical Properties (Tensile Strength, Elongation) Tensile->Mechanical_Props Thermal_Props Thermal Properties (Glass Transition Temp.) DSC->Thermal_Props Permanence Permanence (Migration Resistance) Migration->Permanence Comparison Comparative Analysis Mechanical_Props->Comparison Thermal_Props->Comparison Permanence->Comparison

Plasticizer Evaluation Workflow

Logical Relationship of Plasticizer Action

The fundamental action of a plasticizer within a polymer matrix can be visualized as follows:

Plasticizer_Action Plasticizer Plasticizer Molecules Interaction Intermolecular Forces (Van der Waals) Plasticizer->Interaction intercalates between Polymer_Chains Rigid Polymer Chains Polymer_Chains->Interaction reduces Free_Volume Increased Free Volume Interaction->Free_Volume leads to Flexibility Increased Flexibility & Elongation Free_Volume->Flexibility Tg_Reduction Reduced Glass Transition Temperature (Tg) Free_Volume->Tg_Reduction Tensile_Strength Decreased Tensile Strength Flexibility->Tensile_Strength inversely related Tg_Reduction->Flexibility

Mechanism of Plasticization

Conclusion

Phthalates have long been the workhorse plasticizers in the polymer industry, offering a broad range of performance characteristics that can be tailored to specific applications. However, the drive for safer and more sustainable materials necessitates the exploration of alternatives. While this guide provides a comparative framework based on available data for common phthalates, the potential of this compound as a plasticizer remains an open question due to the absence of published experimental evidence. Further research and empirical testing would be required to ascertain its efficacy and suitability as a viable alternative to traditional plasticizers. Researchers and drug development professionals are encouraged to consult standardized testing protocols to rigorously evaluate any novel plasticizer candidate.

References

Cross-Validation of Analytical Methods for N-Ethylacetanilide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical methods for the quantitative determination of N-Ethylacetanilide. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This document outlines the experimental protocols and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry for the analysis of this compound, supported by available data for structurally related compounds.

Principles of Analytical Method Validation

The cross-validation of analytical methods is essential to demonstrate that a procedure is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Comparison of Analytical Methods

The choice between HPLC, GC-MS, and UV-Vis Spectrophotometry depends on the specific requirements of the analysis, including the nature of the sample, the required sensitivity, and the need for structural confirmation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.Measurement of the absorption of ultraviolet or visible radiation by the analyte.
Applicability Well-suited for non-volatile and thermally labile compounds.[1]Ideal for volatile and thermally stable compounds. Derivatization may be required for polar analytes.[1]Simple and rapid method, but generally less specific than chromatographic techniques.
Specificity High, as it separates the analyte from potential impurities and degradation products.Very high, providing both chromatographic separation and mass spectral identification.Lower, as other compounds in the sample may absorb at the same wavelength.
Sensitivity Generally good, can be enhanced with sensitive detectors like mass spectrometry.Typically offers very high sensitivity, especially with selected ion monitoring (SIM).[1]Generally lower sensitivity compared to HPLC and GC-MS.
Sample Preparation Often requires simple dissolution and filtration.May require more complex sample preparation, including extraction and derivatization.Usually involves simple dilution of the sample in a suitable solvent.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and accurate cross-validation.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of acetanilide (B955) derivatives involves reversed-phase HPLC.

Instrumentation:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions (based on methods for related compounds):

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio should be optimized for best separation. For a related compound, 2-Chloro-N-ethylacetanilide, a mobile phase of acetonitrile, water, and phosphoric acid has been used. For mass spectrometry compatibility, formic acid can be substituted for phosphoric acid.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Determined by measuring the UV spectrum of this compound.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol (B129727) or mobile phase) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range.

  • Sample Solution: Dissolve the sample containing this compound in the solvent to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Data acquisition and processing software.

Chromatographic Conditions (based on general methods for aniline (B41778) derivatives):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: Typically 250-280 °C.

  • Oven Temperature Program: An initial temperature hold followed by a temperature ramp to a final temperature to ensure separation of all components. A typical program might start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound in a volatile organic solvent (e.g., methanol, acetone, or dichloromethane).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Dissolve or extract the sample with a suitable solvent. Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of this compound.

UV-Vis Spectrophotometric Method

This technique is often used for its simplicity and speed, particularly for routine analysis of pure substances.

Instrumentation:

  • UV-Vis Spectrophotometer with matched quartz cuvettes.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb in the region of interest. Methanol or ethanol (B145695) are common choices.

  • Determination of λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard and Sample Preparation:

    • Standard Stock Solution: Prepare a stock solution of this compound of known concentration in the selected solvent.

    • Calibration Standards: Prepare a series of dilutions from the stock solution to create a calibration curve.

    • Sample Solution: Prepare a solution of the sample in the same solvent with a concentration that falls within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the calibration standards and the sample solution at the determined λmax.

Data Presentation: Performance Characteristics

ParameterHPLCGC-MSUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
LOD ng/mL rangepg/mL to ng/mL rangeµg/mL range
LOQ ng/mL to µg/mL rangepg/mL to ng/mL rangeµg/mL range

Visualizing the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of analytical methods.

Analytical_Method_Cross_Validation Define_Analyte Define Analyte: This compound Method_Selection Select Analytical Methods (HPLC, GC-MS, UV-Vis) Define_Analyte->Method_Selection Method_Development_HPLC Develop HPLC Method Method_Selection->Method_Development_HPLC Method_Development_GCMS Develop GC-MS Method Method_Selection->Method_Development_GCMS Method_Development_UVVis Develop UV-Vis Method Method_Selection->Method_Development_UVVis Method_Validation_HPLC Validate HPLC Method (ICH Guidelines) Method_Development_HPLC->Method_Validation_HPLC Method_Validation_GCMS Validate GC-MS Method (ICH Guidelines) Method_Development_GCMS->Method_Validation_GCMS Method_Validation_UVVis Validate UV-Vis Method (ICH Guidelines) Method_Development_UVVis->Method_Validation_UVVis Comparative_Analysis Comparative Analysis of Validation Data Method_Validation_HPLC->Comparative_Analysis Method_Validation_GCMS->Comparative_Analysis Method_Validation_UVVis->Comparative_Analysis Report_Generation Generate Comparison Guide Comparative_Analysis->Report_Generation

Caption: Workflow for cross-validation of analytical methods.

Conclusion

The selection of an analytical method for this compound should be based on a thorough evaluation of the specific analytical needs. HPLC offers a robust and widely applicable method for quantification. GC-MS provides superior specificity and sensitivity, which is particularly useful for impurity profiling and identification. UV-Vis spectrophotometry, while less specific, can be a valuable tool for rapid and routine analysis of relatively pure samples. The successful implementation of any of these methods relies on rigorous validation to ensure the generation of reliable and accurate data.

References

A Comparative Performance Analysis of N-Ethylacetanilide and Other Acetanilide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of N-Ethylacetanilide against other key acetanilide (B955) derivatives. Acetanilide, the first aniline (B41778) derivative found to possess analgesic and antipyretic properties, was introduced into medical practice in 1886. However, its significant toxicity spurred the development of numerous derivatives. This document aims to collate available experimental data on biological activity and toxicity to assist researchers in evaluating these compounds for further investigation.

Comparative Analysis of Physicochemical and Toxicological Properties

The selection of a compound for development is critically dependent on its therapeutic index—the balance between its efficacy and toxicity. The following table summarizes key physicochemical properties and acute oral toxicity data for this compound and its structural analogs. A lower LD50 value indicates higher acute toxicity.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Oral LD50 (Species)
This compound this compound StructureC₁₀H₁₃NO163.2254Harmful if swallowed¹
Acetanilide Acetanilide StructureC₈H₉NO135.16114.3800 mg/kg (Rat)
N-Methylacetanilide N-Methylacetanilide StructureC₉H₁₁NO149.19101-104155 mg/kg (Mouse)
p-Acetanisidide p-Acetanisidide StructureC₉H₁₁NO₂165.19129-1321190 mg/kg (Mouse)

Spectroscopic comparison of N-Ethylacetanilide and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide comparing the spectroscopic characteristics of N-Ethylacetanilide and its structural isomers, providing researchers, scientists, and drug development professionals with essential data for identification and differentiation.

In the world of organic chemistry and drug development, the precise identification of molecular structure is paramount. Isomers, compounds with the same molecular formula but different arrangements of atoms, can exhibit vastly different physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of this compound and a selection of its key isomers, including positional isomers of aminoacetophenone and methylbenzamide. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we offer a valuable resource for unambiguous characterization.

Isomer Identification Workflow

The following diagram illustrates the logical workflow for distinguishing between this compound and its isomers using a combination of spectroscopic techniques.

G cluster_isomers Isomeric Compounds (C10H13NO or C8H9NO) cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation N_Ethylacetanilide This compound NMR NMR (¹H & ¹³C) N_Ethylacetanilide->NMR IR IR N_Ethylacetanilide->IR MS Mass Spec. N_Ethylacetanilide->MS Aminoacetophenones Aminoacetophenones (2-, 3-, 4-) Aminoacetophenones->NMR Aminoacetophenones->IR Aminoacetophenones->MS Methylbenzamides Methylbenzamides (N-, 2-, 3-, 4-) Methylbenzamides->NMR Methylbenzamides->IR Methylbenzamides->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Peak Multiplicity NMR->NMR_Data Provides IR_Data Vibrational Frequencies (cm⁻¹) Functional Group Region IR->IR_Data Provides MS_Data Molecular Ion Peak (M⁺) Fragmentation Pattern MS->MS_Data Provides Isomer_Differentiation Isomer Differentiation NMR_Data->Isomer_Differentiation Key Differentiators IR_Data->Isomer_Differentiation MS_Data->Isomer_Differentiation

Caption: Workflow for Isomer Differentiation.

¹H and ¹³C NMR Spectroscopic Data

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. The chemical shifts (δ), coupling constants (J), and multiplicity of the signals are unique for each isomer.

This compound vs. Aminoacetophenone Isomers

Table 1: ¹H and ¹³C NMR Data for this compound and Aminoacetophenone Isomers

Compound¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)
This compound 7.55-7.29 (m, 5H, Ar-H), 3.75 (q, 2H, J=7.2, N-CH₂), 1.83 (s, 3H, CO-CH₃), 1.12 (t, 3H, J=7.2, CH₂-CH₃)170.5 (C=O), 142.8 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 126.9 (Ar-CH), 42.9 (N-CH₂), 22.5 (CO-CH₃), 12.8 (CH₂-CH₃)
2-Aminoacetophenone 7.70 (dd, 1H, J=8.0, 1.5, Ar-H), 7.30 (ddd, 1H, J=8.0, 7.0, 1.5, Ar-H), 6.70 (d, 1H, J=8.0, Ar-H), 6.60 (td, 1H, J=7.0, 1.0, Ar-H), 6.1 (br s, 2H, NH₂), 2.55 (s, 3H, CO-CH₃)200.5 (C=O), 150.8 (Ar-C), 134.5 (Ar-CH), 131.5 (Ar-CH), 118.9 (Ar-C), 116.8 (Ar-CH), 116.2 (Ar-CH), 28.2 (CO-CH₃)
3-Aminoacetophenone 7.31-7.22 (m, 3H, Ar-H), 6.86 (m, 1H, Ar-H), 3.89 (br s, 2H, NH₂), 2.55 (s, 3H, CO-CH₃)[1]198.9 (C=O), 146.8 (Ar-C), 138.2 (Ar-C), 129.4 (Ar-CH), 119.5 (Ar-CH), 118.8 (Ar-CH), 113.8 (Ar-CH), 26.7 (CO-CH₃)
4-Aminoacetophenone 7.85 (d, 2H, J=8.5, Ar-H), 6.65 (d, 2H, J=8.5, Ar-H), 4.1 (br s, 2H, NH₂), 2.50 (s, 3H, CO-CH₃)196.5 (C=O), 151.4 (Ar-C), 130.8 (Ar-CH), 128.0 (Ar-C), 113.8 (Ar-CH), 26.2 (CO-CH₃)
This compound vs. Methylbenzamide Isomers

Table 2: ¹H and ¹³C NMR Data for this compound and Methylbenzamide Isomers

Compound¹H NMR (δ, ppm, Multiplicity, J in Hz)¹³C NMR (δ, ppm)
This compound 7.55-7.29 (m, 5H, Ar-H), 3.75 (q, 2H, J=7.2, N-CH₂), 1.83 (s, 3H, CO-CH₃), 1.12 (t, 3H, J=7.2, CH₂-CH₃)170.5 (C=O), 142.8 (Ar-C), 129.5 (Ar-CH), 128.0 (Ar-CH), 126.9 (Ar-CH), 42.9 (N-CH₂), 22.5 (CO-CH₃), 12.8 (CH₂-CH₃)
N-Methylbenzamide 7.75 (d, 2H, J=7.5, Ar-H), 7.50-7.35 (m, 3H, Ar-H), 6.3 (br s, 1H, NH), 3.00 (d, 3H, J=4.5, N-CH₃)167.9 (C=O), 134.7 (Ar-C), 131.5 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 26.9 (N-CH₃)
2-Methylbenzamide 7.40-7.15 (m, 4H, Ar-H), 5.8 (br s, 2H, NH₂), 2.45 (s, 3H, Ar-CH₃)172.0 (C=O), 136.5 (Ar-C), 135.8 (Ar-C), 131.0 (Ar-CH), 130.2 (Ar-CH), 127.5 (Ar-CH), 125.8 (Ar-CH), 19.5 (Ar-CH₃)
3-Methylbenzamide 7.65 (s, 1H, Ar-H), 7.55 (d, 1H, J=7.5, Ar-H), 7.43 (t, 1H, J=7.5, Ar-H), 7.35 (d, 1H, J=7.5, Ar-H), 6.0 (br s, 2H, NH₂), 2.39 (s, 3H, Ar-CH₃)170.5 (C=O), 138.3 (Ar-C), 133.5 (Ar-C), 132.8 (Ar-CH), 128.6 (Ar-CH), 128.2 (Ar-CH), 124.5 (Ar-CH), 21.3 (Ar-CH₃)
4-Methylbenzamide 7.70 (d, 2H, J=8.0, Ar-H), 7.25 (d, 2H, J=8.0, Ar-H), 5.9 (br s, 2H, NH₂), 2.40 (s, 3H, Ar-CH₃)169.8 (C=O), 142.5 (Ar-C), 131.5 (Ar-C), 129.3 (Ar-CH), 127.8 (Ar-CH), 21.5 (Ar-CH₃)

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The position, intensity, and shape of absorption bands provide a unique spectral fingerprint.

Key Differentiating Absorptions

Table 3: Key IR Absorption Bands for this compound and its Isomers (cm⁻¹)

CompoundC=O StretchN-H StretchC-H Stretch (Aromatic)C-H Stretch (Aliphatic)
This compound ~1660-~3060~2975, 2935
2-Aminoacetophenone ~1650~3450, 3330~3050~2925
3-Aminoacetophenone ~1675~3465, 3367[2]~3050~2920
4-Aminoacetophenone ~1655~3391, 3325, 3214[3]~3050~2920
N-Methylbenzamide ~1640~3300~3060~2930
2-Methylbenzamide ~1650~3380, 3180~3060~2920
3-Methylbenzamide ~1660~3360, 3170~3050~2920
4-Methylbenzamide ~1655~3350, 3170~3050~2920

The presence or absence of N-H stretching bands is a primary differentiator. This compound, being a tertiary amide, lacks an N-H bond and therefore shows no absorption in the 3100-3500 cm⁻¹ region. In contrast, the aminoacetophenones and methylbenzamides (except N-methylbenzamide which has one N-H) exhibit characteristic N-H stretching absorptions. The aminoacetophenones typically show two bands corresponding to the symmetric and asymmetric stretching of the primary amine group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.

Fragmentation Pathways

The fragmentation of these isomers under electron ionization (EI) is highly dependent on the position of the functional groups.

G cluster_NE This compound Fragmentation cluster_AA Aminoacetophenone Fragmentation cluster_MB Methylbenzamide Fragmentation NE_M [C₁₀H₁₃NO]⁺˙ m/z = 163 NE_F1 [C₈H₈NO]⁺ m/z = 134 NE_M->NE_F1 - C₂H₅ NE_F2 [C₇H₇]⁺ m/z = 91 NE_F1->NE_F2 - CO AA_M [C₈H₉NO]⁺˙ m/z = 135 AA_F1 [C₇H₆NO]⁺ m/z = 120 AA_M->AA_F1 - CH₃ AA_F2 [C₆H₄N]⁺ m/z = 92 AA_F1->AA_F2 - CO MB_M [C₈H₉NO]⁺˙ m/z = 135 MB_F1 [C₇H₆O]⁺˙ m/z = 106 MB_M->MB_F1 - NHCH₃ MB_F2 [C₇H₇]⁺ m/z = 91 MB_F1->MB_F2 - CHO

Caption: Common Fragmentation Pathways.

Table 4: Common Mass Spectral Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 163120, 106, 91, 77
Aminoacetophenones 135120, 92, 65
Methylbenzamides 135119, 91, 77

For this compound, a characteristic loss of an ethyl radical (-29) is often observed. The aminoacetophenones typically show a prominent peak corresponding to the loss of a methyl radical (-15) from the acetyl group. The methylbenzamides can exhibit fragmentation patterns involving the loss of the amide group or rearrangements.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. For ¹³C NMR, a more concentrated solution (50-100 mg) may be required.[4]

  • Instrument: A standard 400 or 500 MHz NMR spectrometer is typically used.[5]

  • ¹H NMR Acquisition: Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is common.

  • ¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A longer acquisition time and a greater number of scans are necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Processing: Process the raw data (Free Induction Decay) using a Fourier transform. The spectra are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the powder is placed directly onto the ATR crystal.[6]

  • Instrument: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal) is used.[6]

  • Acquisition: A background spectrum of the clean ATR crystal is first recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then recorded.

  • Processing: The final spectrum is typically presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized by heating.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

By carefully analyzing the data obtained from these spectroscopic techniques and comparing it to the reference data provided in this guide, researchers can confidently distinguish between this compound and its various isomers.

References

Efficacy of N-Ethylacetanilide as a plasticizer versus commercial alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of N-Ethylacetanilide as a plasticizer against commercially available alternatives. Due to a lack of direct comparative studies in the public domain, this analysis juxtaposes the known properties of this compound with established performance data of common commercial plasticizers. The information is intended to guide researchers in considering this compound for specific applications and in designing experiments for its evaluation.

Overview of Plasticizers

Plasticizers are additives that increase the plasticity or fluidity of a material.[1] They are essential components in polymer formulations, enhancing flexibility, durability, and processability.[2] The most widely used plasticizers are phthalate (B1215562) esters, though concerns about their potential health effects have led to the development of numerous alternatives, including citrate (B86180) esters, adipates, and bio-based plasticizers.[3][4]

The selection of a plasticizer is critical and depends on several factors, including compatibility with the polymer, desired mechanical properties, temperature performance, and the specific application requirements.[3][5] Key performance indicators for plasticizers include their effect on tensile strength, elongation at break, thermal stability, and migration resistance.

This compound: A Potential Plasticizer

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 529-65-7
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Melting Point 55°C
Boiling Point 245.4°C at 760 mmHg
Flash Point 101.4°C
Density 1.035 g/cm³
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

Source: LookChem, PubChem[6][7]

Commercial Plasticizer Alternatives: A Performance Benchmark

The following tables summarize the typical performance characteristics of common commercial plasticizers in polymers like Polyvinyl Chloride (PVC) and Cellulose Acetate. These values serve as a benchmark against which this compound would need to be tested.

Table 2: Comparison of Mechanical Properties of Common Plasticizers in PVC

Plasticizer TypePlasticizerTensile Strength (MPa)Elongation at Break (%)
Phthalates Di(2-ethylhexyl) phthalate (DEHP)15 - 25250 - 400
Diisononyl phthalate (DINP)18 - 28280 - 420
Non-Phthalates Dioctyl terephthalate (B1205515) (DOTP)20 - 30300 - 450
Acetyl tributyl citrate (ATBC)22 - 32320 - 480
Triacetin25 - 35200 - 350

Note: These are typical ranges and can vary depending on the polymer grade, plasticizer concentration, and processing conditions.[8][9][10]

Table 3: Thermal and Migration Properties of Common Plasticizers

PlasticizerGlass Transition Temp. (Tg) Reduction EfficiencyVolatility (Weight Loss %)Migration in Hexane (Weight Loss %)
DEHPHighModerateHigh
DINPHighLowModerate
DOTPHighLowLow
ATBCModerateLowLow
TriacetinHighHighHigh

Note: Tg reduction efficiency is a qualitative measure of how effectively a plasticizer lowers the glass transition temperature of the polymer. Volatility and migration are significant factors for long-term product stability.[11][12][13]

Experimental Protocols for Plasticizer Evaluation

To ascertain the efficacy of this compound as a plasticizer, a series of standardized tests should be performed. The following are detailed methodologies for key experiments.

Evaluation of Mechanical Properties (Tensile Strength and Elongation)

This protocol is based on the ASTM D882 standard for testing the tensile properties of thin plastic sheeting.[1][14][15]

Objective: To determine the effect of the plasticizer on the tensile strength and elongation at break of a polymer film.

Materials and Equipment:

  • Polymer resin (e.g., Cellulose Acetate, PVC)

  • This compound and commercial alternative plasticizers

  • Solvent for film casting (e.g., acetone)

  • Glass plates for casting

  • Drying oven

  • Universal Testing Machine (UTM) with appropriate grips and load cell

  • Micrometer for thickness measurement

Procedure:

  • Sample Preparation:

    • Prepare solutions of the polymer in the solvent.

    • Add the desired concentration of this compound or a commercial plasticizer to the polymer solutions and mix until homogeneous. A typical concentration range for evaluation is 10-40% by weight of the polymer.

    • Cast the solutions onto clean, flat glass plates using a casting knife or drawdown bar to ensure uniform thickness.

    • Dry the films in an oven at a controlled temperature to evaporate the solvent completely.

    • Condition the dried films at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.

    • Cut the conditioned films into dumbbell-shaped specimens according to ASTM D882 specifications.

  • Testing:

    • Measure the thickness of each specimen at several points in the gauge length and calculate the average cross-sectional area.

    • Mount the specimen in the grips of the UTM.

    • Set the crosshead speed to a constant rate as specified in ASTM D882.

    • Start the test and record the load-extension curve until the specimen breaks.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress applied to the specimen before it ruptures.

    • Elongation at Break: Calculate the percentage increase in the length of the specimen at the point of rupture.

Experimental_Workflow_Tensile_Testing cluster_prep Sample Preparation cluster_test Testing cluster_analysis Data Analysis A Polymer Dissolution B Plasticizer Addition A->B C Film Casting B->C D Drying C->D E Conditioning D->E F Specimen Cutting E->F G Thickness Measurement F->G H Mounting in UTM G->H I Tensile Test H->I J Calculate Tensile Strength I->J K Calculate Elongation at Break I->K

Experimental workflow for tensile property evaluation.
Evaluation of Thermal Properties (Glass Transition Temperature)

This protocol utilizes Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) of the plasticized polymer, based on principles outlined in ASTM E1356.[16][17]

Objective: To measure the effect of the plasticizer on the glass transition temperature of the polymer. A significant decrease in Tg indicates effective plasticization.

Materials and Equipment:

  • Plasticized polymer samples (prepared as in the tensile testing protocol)

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Crimper for sealing pans

Procedure:

  • Sample Preparation:

    • Cut a small, uniform piece of the plasticized polymer film (typically 5-10 mg).

    • Place the sample in an aluminum DSC pan and seal it with a lid.

  • Testing:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature. The glass transition will appear as a step change in the heat flow curve.

  • Data Analysis:

    • Determine the midpoint of the step change in the heat flow curve to identify the glass transition temperature (Tg).

Experimental_Workflow_DSC cluster_prep Sample Preparation cluster_test DSC Analysis cluster_analysis Data Analysis A Cut Polymer Sample B Seal in DSC Pan A->B C Load Sample and Reference B->C D Heat at Controlled Rate C->D E Record Heat Flow D->E F Determine Tg from Heat Flow Curve E->F

Experimental workflow for thermal property evaluation.
Evaluation of Plasticizer Migration (Volatility)

This protocol is based on ASTM D1203, which measures the volatile loss from plastics.[18][19]

Objective: To quantify the amount of plasticizer that migrates from the polymer film due to volatilization at elevated temperatures.

Materials and Equipment:

  • Plasticized polymer film samples

  • Analytical balance

  • Forced-air oven

  • Desiccator

  • Activated carbon (for specific methods within the standard)

Procedure:

  • Sample Preparation:

    • Cut circular specimens from the plasticized film of a specified diameter.

    • Weigh each specimen accurately.

  • Testing:

    • Place the specimens in the forced-air oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours). For certain methods, the specimens are placed in activated carbon.

    • After the specified time, remove the specimens from the oven and cool them in a desiccator to room temperature.

  • Data Analysis:

    • Reweigh the cooled specimens.

    • Calculate the percentage of weight loss, which corresponds to the amount of plasticizer that has volatilized.

Experimental_Workflow_Migration cluster_prep Sample Preparation cluster_test Volatility Test cluster_analysis Data Analysis A Cut Film Specimen B Initial Weighing A->B C Place in Oven B->C D Cool in Desiccator C->D E Final Weighing D->E F Calculate Weight Loss (%) E->F

Experimental workflow for migration (volatility) testing.

Conclusion and Future Directions

While this compound possesses physicochemical properties that suggest its potential as a plasticizer, a conclusive determination of its efficacy requires direct experimental comparison with established commercial alternatives. The data and protocols presented in this guide offer a framework for conducting such an evaluation. Researchers are encouraged to perform the described experiments to generate quantitative data on the performance of this compound in their specific polymer systems. Such studies would be invaluable in ascertaining its viability as a novel, effective, and potentially safer plasticizer for various industrial and pharmaceutical applications.

References

Benchmarking Reaction Kinetics of N-Ethylacetanilide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reaction kinetics for the synthesis of N-Ethylacetanilide, a key intermediate in various chemical and pharmaceutical applications. Due to a lack of specific kinetic data for the direct N-ethylation of acetanilide (B955) in publicly available literature, this document presents a comparison of established N-alkylation methodologies applicable to secondary amides, using data from analogous reactions as a benchmark. The information herein is intended to guide researchers in selecting optimal synthesis strategies based on reaction efficiency and conditions.

Comparison of Synthesis Methods and Reaction Kinetics

Two primary methods for the N-alkylation of secondary amides are compared: a classical approach utilizing a strong base and an alkyl halide, and a more modern approach employing phase-transfer catalysis (PTC) under microwave irradiation. While direct kinetic data for this compound is unavailable, the following table summarizes representative data from the N-alkylation of benzanilide (B160483), a structurally similar secondary amide, to provide a quantitative comparison of reaction performance.

MethodAlkylating AgentCatalyst/BaseSolventTemperature (°C)Time (s)Yield (%)Reference Compound
Phase-Transfer Catalysis (MW) Benzyl (B1604629) chlorideKOH / K₂CO₃ / TBAB¹None-115-Benzanilide
Classical Synthesis Ethyl IodideSodium Hydride (NaH)DMF²Room Temp.--Acetanilide (Proposed)

¹Tetrabutylammonium bromide ²Dimethylformamide

Note: The data for the Phase-Transfer Catalysis method is based on the N-alkylation of benzanilide with benzyl chloride under microwave irradiation[1]. The conditions for the Classical Synthesis are proposed based on general protocols for N-alkylation of amides and would require experimental determination of reaction time and yield for this compound synthesis.

Experimental Protocols

Method 1: Phase-Transfer Catalyzed N-Ethylation of Acetanilide (Proposed Protocol)

This protocol is adapted from a solvent-free microwave-assisted method for the N-alkylation of amides[1].

Materials:

  • Acetanilide

  • Ethyl iodide

  • Potassium hydroxide (B78521) (KOH), powdered

  • Potassium carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB)

  • Dichloromethane

  • Brine solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a mortar, grind 20 mmol of potassium hydroxide.

  • Thoroughly mix the powdered KOH with 20 mmol of potassium carbonate, 0.50 mmol of TBAB, and 5.0 mmol of acetanilide in an open conical flask.

  • Add 7.5 mmol of ethyl iodide dropwise to the mixture and stir briefly with a spatula.

  • Place the flask in a domestic microwave oven and irradiate at a medium power level. The reaction time will need to be optimized, but based on analogous reactions, it is expected to be in the range of 60-180 seconds.

  • After cooling, extract the reaction mixture with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography or recrystallization.

Kinetic Analysis:

To determine the reaction kinetics, aliquots of the reaction mixture would be taken at various time intervals during the microwave irradiation. The reaction would be quenched, and the concentration of this compound would be determined using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The reaction rate, rate constant, and order of the reaction can then be calculated from the concentration-time data.

Method 2: Classical N-Ethylation of Acetanilide using a Strong Base (Proposed Protocol)

This protocol is based on general procedures for the N-alkylation of amides using strong bases.

Materials:

  • Acetanilide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of acetanilide (1 equivalent) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.5 equivalents) dropwise.

  • Let the reaction warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Kinetic Analysis:

The kinetics of this reaction can be followed by taking aliquots from the reaction mixture at different time points. Each aliquot would be quenched and analyzed by HPLC or GC-MS to determine the concentration of the product. This data will allow for the determination of the reaction rate and other kinetic parameters.

Visualizations

Reaction_Kinetics_Benchmarking_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison start Define Synthesis Methods (e.g., PTC vs. Classical) reagents Procure & Characterize Reactants and Reagents start->reagents run_rxn Perform Synthesis Reactions under Controlled Conditions reagents->run_rxn sampling Collect Aliquots at Timed Intervals run_rxn->sampling analysis Analyze Samples (e.g., HPLC, GC-MS) sampling->analysis concentration Determine Product Concentration vs. Time analysis->concentration kinetics Calculate Reaction Rate, Rate Constant, and Order concentration->kinetics comparison Compare Kinetic Data (Rate, Yield, Conditions) kinetics->comparison conclusion Draw Conclusions on Reaction Efficiency comparison->conclusion PTC_N_Ethylation_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase KOH KOH K⁺ + OH⁻ Acetanilide_anion_aq Acetanilide Anion C₆H₅N⁻COCH₃ KOH->Acetanilide_anion_aq Deprotonation Acetanilide_org Acetanilide C₆H₅NHCOCH₃ Acetanilide_org->Acetanilide_anion_aq Phase Transfer EtI Ethyl Iodide CH₃CH₂I NEthylacetanilide This compound C₆H₅N(CH₂CH₃)COCH₃ Q_I Quaternary Ammonium Iodide Q⁺I⁻ Q_X {Phase-Transfer Catalyst (PTC) | Q⁺X⁻} Q_I->Q_X Catalyst Regeneration Interface Interface Acetanilide_anion_org {Ion Pair in Organic Phase | [Q⁺][C₆H₅N⁻COCH₃]} Acetanilide_anion_aqQ_X Acetanilide_anion_aqQ_X Acetanilide_anion_aqQ_X->Acetanilide_anion_org Ion Exchange at Interface Acetanilide_anion_orgEtI Acetanilide_anion_orgEtI NEthylacetanilideQ_I NEthylacetanilideQ_I Acetanilide_anion_orgEtI->NEthylacetanilideQ_I SN2 Reaction

References

A Comparative Study of N-Ethylacetanilide and Acetanilide Reactivity in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of N-Ethylacetanilide and Acetanilide (B955) in electrophilic aromatic substitution reactions. The following sections detail the electronic and steric effects influencing their reactivity, supported by experimental protocols for nitration and bromination.

Introduction

Acetanilide and its N-alkylated derivatives are important intermediates in the synthesis of pharmaceuticals and dyes.[1] Their reactivity in electrophilic aromatic substitution is a cornerstone of aromatic chemistry, governed by the electronic and steric nature of the acetamido and N-alkylacetamido groups. This guide focuses on a comparative analysis of Acetanilide and this compound to elucidate the impact of N-alkylation on the reactivity and regioselectivity of the benzene (B151609) ring.

The acetamido group (-NHCOCH₃) in acetanilide is an activating, ortho, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, increasing its electron density and making it more susceptible to electrophilic attack.[2][3] However, this delocalization is in competition with resonance involving the adjacent carbonyl group, which moderates the activating effect compared to a simple amino group.[4][5]

In this compound, the presence of an ethyl group on the nitrogen atom introduces both electronic and steric changes that are expected to alter the reactivity profile compared to acetanilide.

Electronic and Steric Effects

The introduction of an ethyl group on the nitrogen atom in this compound influences its reactivity in two primary ways:

  • Electronic Effect: The ethyl group is an electron-donating group through induction (+I effect). This effect is expected to increase the electron density on the nitrogen atom, potentially leading to a greater activating effect on the aromatic ring compared to the hydrogen atom in acetanilide. However, the lone pair on the nitrogen is still involved in resonance with the carbonyl group.

  • Steric Effect: The ethyl group is bulkier than the hydrogen atom in acetanilide. This increased steric hindrance is anticipated to have a significant impact on the regioselectivity of electrophilic substitution, particularly disfavoring substitution at the ortho positions.[6][7]

Comparative Reactivity Data

Table 1: Expected Product Distribution in Electrophilic Aromatic Substitution

CompoundElectrophilic ReactionMajor ProductMinor Product(s)Expected Trend in para:ortho Ratio
AcetanilideNitrationp-Nitroacetanilideo-NitroacetanilideHigh
This compoundNitrationp-Nitro-N-ethylacetanilideo-Nitro-N-ethylacetanilideExpected to be higher than Acetanilide
AcetanilideBrominationp-Bromoacetanilideo-BromoacetanilideHigh
This compoundBrominationp-Bromo-N-ethylacetanilideo-Bromo-N-ethylacetanilideExpected to be higher than Acetanilide

Experimental Protocols

The following are generalized experimental protocols for the nitration and bromination of acetanilide. These protocols can be adapted for this compound to generate comparative data.

Nitration

This procedure describes the synthesis of nitro derivatives of acetanilide and can be applied to this compound.

Materials:

  • Acetanilide or this compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ethanol (B145695)

  • Ice

Procedure:

  • Dissolve the starting material (Acetanilide or this compound) in glacial acetic acid in a flask.

  • Cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled solution while stirring.

  • In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period.

  • Pour the reaction mixture over crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified nitro derivative.

  • Analyze the product distribution using techniques such as TLC, GC-MS, or NMR spectroscopy.[8][9]

Bromination

This protocol outlines the bromination of acetanilide and can be adapted for this compound.

Materials:

  • Acetanilide or this compound

  • Glacial Acetic Acid

  • Bromine in Acetic Acid solution or an in-situ bromine generation method (e.g., KBr/KBrO₃)

  • Sodium Bisulfite solution

  • Ethanol

  • Ice

Procedure:

  • Dissolve the starting material (Acetanilide or this compound) in glacial acetic acid in a flask.

  • Slowly add a solution of bromine in acetic acid to the flask while stirring at room temperature. Alternatively, use an in-situ method to generate bromine.

  • Continue stirring for a specified time until the reaction is complete (indicated by a color change).

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Add a small amount of sodium bisulfite solution to quench any unreacted bromine.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the purified bromo derivative.

  • Determine the isomer distribution of the product using analytical techniques.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanism of electrophilic aromatic substitution and a typical experimental workflow.

Electrophilic_Aromatic_Substitution cluster_step1 Step 1: Electrophile Attack cluster_step2 Step 2: Deprotonation Aromatic Aromatic Ring (Acetanilide or this compound) Sigma_Complex Arenium Ion (Sigma Complex) Aromatic->Sigma_Complex Slow Electrophile Electrophile (E+) Electrophile->Sigma_Complex Sigma_Complex_2 Arenium Ion (Sigma Complex) Product Substituted Product Sigma_Complex_2->Product Fast Base Base (B) Base->Product

Caption: General mechanism of electrophilic aromatic substitution.

Experimental_Workflow Start Start: Acetanilide or This compound Dissolution Dissolve in Glacial Acetic Acid Start->Dissolution Cooling Cool in Ice Bath Dissolution->Cooling Reagent_Addition Add Electrophilic Reagent (e.g., Nitrating Mixture) Cooling->Reagent_Addition Reaction Stir at Controlled Temperature Reagent_Addition->Reaction Precipitation Pour into Ice Water Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallize from Ethanol Filtration->Recrystallization Analysis Product Analysis (TLC, GC-MS, NMR) Recrystallization->Analysis

Caption: Typical workflow for electrophilic substitution.

Conclusion

The substitution of the N-H proton in acetanilide with an ethyl group is expected to influence both the rate and regioselectivity of electrophilic aromatic substitution. The electron-donating nature of the ethyl group may slightly increase the reactivity of the aromatic ring, while its steric bulk is likely to enhance the preference for substitution at the less hindered para position. Further quantitative experimental studies are required to precisely determine the magnitude of these effects. The provided experimental protocols offer a framework for conducting such comparative investigations.

References

A Comparative Guide to the Validation of a GC-MS Method for N-Ethylacetanilide Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of trace-level impurities and metabolites is a critical aspect of pharmaceutical development and quality control. N-Ethylacetanilide, a potential impurity or metabolite, requires sensitive analytical methods for its detection and quantification. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the trace analysis of this compound, supported by a detailed experimental protocol and illustrative diagrams of the validation workflow.

Comparative Performance of Analytical Methods

The selection of an analytical technique is a pivotal decision in method development, contingent on the required sensitivity, selectivity, and the nature of the analyte. While High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique, GC-MS often provides superior sensitivity and selectivity for volatile and semi-volatile compounds like this compound, especially at trace levels.

Table 1: Comparison of Typical Performance Characteristics for this compound Analysis

ParameterGC-MS Method (Trace Analysis)HPLC-UV Method
Linearity Range 0.1 - 50 ng/mL1 - 1000 µg/mL
Correlation Coefficient (R²) > 0.999> 0.995
Limit of Detection (LOD) < 0.05 ng/mL~100 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL~300 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (% RSD) < 5%< 10%
Specificity High (Mass Spectral Confirmation)Moderate (Retention Time Based)

Detailed Experimental Protocol for GC-MS Method Validation

This protocol outlines a typical GC-MS method for the trace analysis of this compound.

1. Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare calibration standards ranging from 0.1 ng/mL to 50 ng/mL.

  • Sample Preparation: Dissolve the sample matrix in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering substances. The final concentration should fall within the calibration range.

2. GC-MS Instrumentation and Conditions

  • Instrument: Agilent 7890B GC coupled with a 5977A MSD or equivalent.[1]

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for trace analysis, targeting characteristic ions of this compound (e.g., m/z 163, 120, 92). Full scan mode can be used for initial identification.

3. Method Validation Parameters

The method should be validated according to ICH guidelines, assessing specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision, and robustness.[2]

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be > 0.999.

  • LOD and LOQ: Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.

  • Accuracy: Perform recovery studies by spiking the sample matrix with known concentrations of this compound at three levels (low, medium, and high). The recovery should be within 95-105%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the samples on three different days. The relative standard deviation (%RSD) should be < 5%.

  • Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate, carrier gas flow rate) and assess the impact on the results.

Visualizing the Workflow and Logical Relationships

Diagrams can effectively illustrate complex processes and relationships. The following diagrams, created using the DOT language, depict the GC-MS method validation workflow and the logical hierarchy of validation parameters.

GCMS_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation cluster_reporting Reporting Standard_Prep Standard Preparation GCMS_Analysis GC-MS Analysis Standard_Prep->GCMS_Analysis Sample_Prep Sample Preparation Sample_Prep->GCMS_Analysis Specificity Specificity GCMS_Analysis->Specificity Linearity Linearity & Range GCMS_Analysis->Linearity LOD_LOQ LOD & LOQ GCMS_Analysis->LOD_LOQ Accuracy Accuracy GCMS_Analysis->Accuracy Precision Precision GCMS_Analysis->Precision Robustness Robustness GCMS_Analysis->Robustness Validation_Report Validation Report Specificity->Validation_Report Linearity->Validation_Report LOD_LOQ->Validation_Report Accuracy->Validation_Report Precision->Validation_Report Robustness->Validation_Report

Caption: Workflow for GC-MS Method Validation.

Validation_Hierarchy cluster_method Analytical Method cluster_characteristics Performance Characteristics Method Validated GC-MS Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity LOD Limit of Detection Method->LOD LOQ Limit of Quantitation Method->LOQ Linearity Linearity Method->Linearity Range Range Method->Range Robustness Robustness Method->Robustness Precision->Accuracy Impacts Linearity->LOD Linearity->LOQ Linearity->Range

Caption: Hierarchy of Method Validation Parameters.

References

A Comparative Guide to N-Ethylacetanilide and N-ethylformamide as Solvents for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical decision that can significantly impact reaction outcomes, product purity, and process efficiency. This guide provides a detailed comparison of two amide solvents, N-Ethylacetanilide and N-ethylformamide, offering insights into their physicochemical properties, potential applications, and safety considerations.

This comparison aims to equip researchers with the necessary data to make informed decisions when selecting a solvent for their specific applications. While both this compound and N-ethylformamide belong to the amide class of organic solvents, their distinct structural features give rise to different properties and performance characteristics.

Physicochemical Properties: A Head-to-Head Comparison

A summary of the key physical and chemical properties of this compound and N-ethylformamide is presented below. These properties are fundamental to understanding their behavior as solvents and their suitability for various experimental conditions.

PropertyThis compoundN-ethylformamide
CAS Number 529-65-7[1]627-45-2[2][3]
Molecular Formula C₁₀H₁₃NO[1]C₃H₇NO[2][3]
Molecular Weight 163.22 g/mol [4]73.09 g/mol [2][3]
Appearance White to off-white crystalline solidColorless to light yellow liquid[5]
Melting Point 54-55 °C[1]-60.43 °C (estimate)[5][6]
Boiling Point 258 °C[1]202-204 °C[2][5][6]
Density 1.035 g/cm³[1]0.950 g/mL at 20 °C[2][5][6]
Flash Point 101.4 °C[1]113 °C[2]

Performance as Solvents: A Qualitative Overview

Due to a lack of direct comparative studies in the scientific literature, a quantitative side-by-side comparison of this compound and N-ethylformamide in specific reactions is not currently possible. However, based on their chemical structures and general applications, we can infer some key differences in their solvent behavior.

This compound , with its bulky aromatic ring, is a more non-polar and sterically hindered solvent compared to N-ethylformamide. Its higher boiling point makes it suitable for reactions requiring elevated temperatures. It is known to be a substitute for camphor (B46023) in nitrocellulose applications.[1]

N-ethylformamide , on the other hand, is a more polar, protic-like solvent capable of hydrogen bonding, which influences its reactivity and interactions with other substances.[7] It is described as a good organic solvent and is used in drug synthesis, fiber spinning, and as a reaction and refining solvent in organic synthesis.[3] Its lower melting point allows for its use in a wider range of temperatures, including sub-ambient conditions.

Experimental Protocols: Evaluating Solvent Performance

To enable researchers to conduct their own comparative studies, the following general experimental protocols are suggested for evaluating the performance of this compound and N-ethylformamide as solvents.

Solubility Determination

A standard method for determining the solubility of a solid compound in a solvent involves the following steps:

  • Sample Preparation: Accurately weigh a small amount of the solid solute.

  • Solvent Addition: Add a measured volume of the chosen solvent (this compound or N-ethylformamide) to a vial containing the solute.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can be done using a shaker or a magnetic stirrer in a temperature-controlled bath.

  • Observation: Visually inspect the mixture for the presence of undissolved solid.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add a known additional volume of the solvent and repeat the equilibration process.

  • Data Analysis: The solubility can be expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL) at the given temperature.

Monitoring Reaction Kinetics

The effect of the solvent on the rate of a chemical reaction can be assessed using the following general procedure:

  • Reaction Setup: Prepare two identical reaction mixtures, one using this compound as the solvent and the other using N-ethylformamide. Ensure all other reaction parameters (reactant concentrations, temperature, catalyst, etc.) are kept constant.

  • Initiation: Start both reactions simultaneously.

  • Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop any further transformation. This can be achieved by rapid cooling or by adding a quenching agent.

  • Analysis: Analyze the composition of each aliquot using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of reactants and products.

  • Data Plotting: Plot the concentration of a key reactant or product as a function of time for both solvents. The slope of these curves will provide the reaction rate, allowing for a direct comparison of the solvent effects.

Logical Relationship of Solvent Properties

The following diagram illustrates the logical flow from the chemical structure of the solvents to their resulting physicochemical properties and potential performance as reaction media.

SolventComparison Logical Flow of Solvent Properties cluster_NEA This compound cluster_NEF N-ethylformamide NEA_structure Aromatic Ring + Amide NEA_properties High Boiling Point Higher Molecular Weight Solid at Room Temperature Less Polar NEA_structure->NEA_properties NEA_performance Potential for High-Temperature Reactions Solvation of Non-polar Compounds NEA_properties->NEA_performance NEF_structure Small Alkyl Chain + Amide NEF_properties Lower Boiling Point Lower Molecular Weight Liquid at Room Temperature More Polar NEF_structure->NEF_properties NEF_performance Suitable for a Wider Temperature Range Solvation of Polar Compounds NEF_properties->NEF_performance

Caption: Logical relationship between solvent structure, properties, and performance.

Safety and Handling

Both this compound and N-ethylformamide should be handled with appropriate safety precautions in a laboratory setting.

This compound: No specific GHS hazard statements were found in the initial search results, but it is generally recommended to handle all chemicals with care.

N-ethylformamide: This solvent is a combustible liquid and causes skin irritation.[7] It is crucial to wear protective gloves, clothing, and eye protection when handling this chemical.[7] In case of fire, use appropriate extinguishing media.[7] Store in a well-ventilated place and keep cool.[7]

Researchers should always consult the latest Safety Data Sheet (SDS) for each solvent before use to ensure they are aware of all potential hazards and handling requirements.

Conclusion

The choice between this compound and N-ethylformamide as a solvent will depend heavily on the specific requirements of the chemical reaction or process. This compound's higher boiling point and less polar nature may be advantageous for certain high-temperature syntheses involving non-polar substrates. Conversely, N-ethylformamide's wider liquid range and greater polarity make it a more versatile solvent for a variety of applications, particularly those involving polar molecules.

Given the limited direct comparative data, it is highly recommended that researchers perform their own evaluations using the experimental protocols outlined in this guide to determine the optimal solvent for their needs. This empirical approach will provide the most reliable data for making an informed solvent selection.

References

A Comparative Environmental Impact Assessment of N-Ethylacetanilide and Other Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental risk assessment of N-Ethylacetanilide against other common plasticizers, including traditional phthalates and emerging bio-based alternatives. The assessment focuses on three key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential. Due to the limited direct environmental data available for this compound, its profile has been extrapolated from data on Acetanilide, a structurally similar compound. This assumption should be considered when interpreting the presented data.

Quantitative Environmental Impact Data

The following tables summarize the available quantitative data for this compound (extrapolated), Di(2-ethylhexyl) phthalate (B1215562) (DEHP), Diisononyl phthalate (DINP), and a representative bio-based plasticizer (Epoxidized Soybean Oil - ESBO).

Table 1: Biodegradability of Selected Plasticizers

PlasticizerBiodegradation MethodResultClassification
This compound (extrapolated from Acetanilide) OECD 301C (MITI I)68.7% after 14 days[1]Readily Biodegradable[1]
Di(2-ethylhexyl) phthalate (DEHP) Aerobic ConditionsHalf-life of 2-4 weeks[2]Moderately Biodegradable[2]
Diisononyl phthalate (DINP) Not specifiedPersistent in the environment[3]Not Readily Biodegradable
Bio-based Plasticizer (ESBO) Not specifiedBiodegradable[4]Biodegradable[4]

Table 2: Acute Aquatic Toxicity of Selected Plasticizers

PlasticizerTest SpeciesEndpoint (LC50) - 96 hoursReference
This compound (extrapolated from Acetanilide) Oryzias latipes (Medaka)> 100 mg/L[1]
Di(2-ethylhexyl) phthalate (DEHP) Oncorhynchus mykiss (Rainbow Trout)> 10 mg/L[5]
Diisononyl phthalate (DINP) Various fish speciesNo effects at tested concentrations[6]
Bio-based Plasticizer (ESBO) Not specifiedGenerally lower toxicity than phthalates[7]

Table 3: Bioaccumulation Potential of Selected Plasticizers

PlasticizerParameterValuePotential
This compound (extrapolated from Acetanilide) BCF (calculated)1.56[1]Low[1]
Di(2-ethylhexyl) phthalate (DEHP) BCFConcentration in fish is expected to be much higher than in water[8]High
Diisononyl phthalate (DINP) Not specifiedDoes not tend to bioaccumulateLow
Bio-based Plasticizer (ESBO) Not specifiedGenerally lowLow

Experimental Protocols

The following are detailed methodologies for key experiments cited in the environmental assessment of plasticizers, based on OECD guidelines.

Ready Biodegradability - OECD Guideline 301B (CO₂ Evolution Test)

This method evaluates the ultimate aerobic biodegradability of an organic compound.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO₂ that could be produced.[9][10][11][12]

  • Inoculum: A mixed population of microorganisms, typically from the effluent of a wastewater treatment plant, is used.

  • Test Duration: The test is typically run for 28 days.[9][12]

  • Measurements: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution) and quantified by titration, or by using a total organic carbon (TOC) analyzer.

  • Validity Criteria: The test is considered valid if the percentage degradation of a reference compound (e.g., sodium benzoate) reaches the pass level by day 14, and the difference between replicate values for the test substance is less than 20%.[9]

  • Pass Level: A substance is considered "readily biodegradable" if it achieves ≥60% of its theoretical CO₂ production within a 10-day window during the 28-day test period.[11][12]

Acute Fish Toxicity - OECD Guideline 203

This guideline describes a method to determine the acute lethal toxicity of a substance to fish.

  • Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours. The mortality of the fish is recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the test fish (LC50) is determined.[13][14]

  • Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Fathead Minnow (Pimephales promelas).

  • Test Conditions: The test is conducted at a constant temperature and pH, with a specified photoperiod. Water quality parameters such as dissolved oxygen are monitored.

  • Concentrations: A range of concentrations of the test substance is used, typically in a geometric series, along with a control group.

  • Endpoint: The primary endpoint is the LC50 value at 96 hours. Sub-lethal effects are also observed and recorded.

Bioaccumulation in Fish: Aqueous and Dietary Exposure - OECD Guideline 305

This guideline details procedures for assessing the bioconcentration potential of chemicals in fish.

  • Principle: The test consists of two phases: an uptake (exposure) phase and a depuration (post-exposure) phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in the water (for bioconcentration factor, BCF) or in their diet (for biomagnification factor, BMF). During the depuration phase, the fish are transferred to a clean environment. The concentration of the test substance in the fish tissue is measured at intervals during both phases.[15][16]

  • Test Species: Similar species to those used in aquatic toxicity testing are employed.

  • Uptake Phase: This phase typically lasts for 28 days but can be extended if a steady state is not reached.

  • Depuration Phase: The duration of this phase is determined by the rate at which the substance is eliminated from the fish.

  • Endpoint: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at a steady state. The BMF is calculated from dietary exposure.[15][16]

Visualization of Signaling Pathways and Experimental Workflows

Endocrine Disruption Signaling Pathway of Phthalates

dot

Phthalate_Endocrine_Disruption cluster_exposure Exposure cluster_body Biological System cluster_mechanism Mechanism of Action cluster_effects Adverse Outcomes Ingestion Ingestion of Contaminated Food/Water Phthalates Phthalates Enter Body Ingestion->Phthalates Inhalation Inhalation of Indoor Air/Dust Inhalation->Phthalates Dermal Dermal Contact Dermal->Phthalates Metabolism Metabolism in Liver (Hydrolysis to Monoesters) Phthalates->Metabolism TargetOrgans Transport to Target Organs (e.g., Testes, Ovaries) Metabolism->TargetOrgans ReceptorBinding Binding to Nuclear Receptors (e.g., PPARs) TargetOrgans->ReceptorBinding Steroidogenesis Inhibition of Steroidogenesis (e.g., Testosterone Synthesis) TargetOrgans->Steroidogenesis GeneExpression Altered Gene Expression ReceptorBinding->GeneExpression Steroidogenesis->GeneExpression ReproductiveToxicity Reproductive Toxicity - Reduced Fertility - Testicular Atrophy GeneExpression->ReproductiveToxicity DevelopmentalToxicity Developmental Toxicity - Malformations GeneExpression->DevelopmentalToxicity

Caption: Endocrine disruption pathway of phthalate plasticizers.

Experimental Workflow for OECD 301B Biodegradability Test

dot

OECD_301B_Workflow Start Start: Prepare Test Setup Preparation Prepare Mineral Medium and Inoculum Start->Preparation VesselSetup Set up Test Vessels: - Test Substance + Inoculum - Reference Substance + Inoculum - Blank (Inoculum only) Preparation->VesselSetup Incubation Incubate at 20-25°C in the Dark for 28 days VesselSetup->Incubation Monitoring Periodically Measure Evolved CO2 Incubation->Monitoring DataAnalysis Calculate Percentage Biodegradation Monitoring->DataAnalysis PassFail Compare to Pass Level (≥60%) and 10-day Window DataAnalysis->PassFail ReadilyBiodegradable Result: Readily Biodegradable PassFail->ReadilyBiodegradable Pass NotReadilyBiodegradable Result: Not Readily Biodegradable PassFail->NotReadilyBiodegradable Fail End End of Test ReadilyBiodegradable->End NotReadilyBiodegradable->End

Caption: Workflow for OECD 301B CO₂ Evolution Test.

References

Unambiguous Structure Confirmation of N-Ethylacetanilide: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of molecules is a cornerstone of chemical analysis. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—for the definitive structural confirmation of N-Ethylacetanilide. Supported by experimental data and detailed protocols, this document serves as a practical reference for leveraging these powerful analytical tools.

The structural integrity of pharmaceutical compounds and research chemicals is paramount. While numerous analytical methods can provide structural insights, 2D NMR spectroscopy stands out for its ability to reveal detailed through-bond connectivity, offering unambiguous confirmation of molecular architecture. In this guide, we utilize this compound as a model compound to demonstrate the synergistic power of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Data Presentation: Deciphering the Connectivity of this compound

The structural confirmation of this compound relies on the precise assignment of its proton (¹H) and carbon (¹³C) chemical shifts and the subsequent identification of their correlations through 2D NMR experiments. The assigned chemical shifts, based on literature data, are presented below.[1]

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in CDCl₃

Atom NameAtom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Methyl (Ethyl)11.08 (t, J = 7.22 Hz)13.0
Methylene (Ethyl)23.72 (q, J = 7.22 Hz)43.7
Methyl (Acetyl)41.79 (s)22.8
Carbonyl5-169.9
C-ipso6-142.8
C-ortho7, 117.13 (d, J = 7.31 Hz)127.8
C-meta8, 107.40 (t, J = 7.52 Hz)129.6
C-para97.32 (t, J = 7.31 Hz)128.1

Based on these assignments, the expected correlations in the 2D NMR spectra can be predicted, providing a roadmap for structural verification.

Table 2: Predicted 2D NMR Correlations for this compound

ExperimentCorrelating Protons (¹H)Correlating AtomsExpected Cross-Peaks (¹H - ¹H or ¹H - ¹³C)
COSY H1 (1.08 ppm)H2 (3.72 ppm)(1.08, 3.72)
H8/H10 (7.40 ppm)H7/H11 (7.13 ppm), H9 (7.32 ppm)(7.40, 7.13), (7.40, 7.32)
HSQC H1 (1.08 ppm)C1 (13.0 ppm)(1.08, 13.0)
H2 (3.72 ppm)C2 (43.7 ppm)(3.72, 43.7)
H4 (1.79 ppm)C4 (22.8 ppm)(1.79, 22.8)
H7/H11 (7.13 ppm)C7/C11 (127.8 ppm)(7.13, 127.8)
H8/H10 (7.40 ppm)C8/C10 (129.6 ppm)(7.40, 129.6)
H9 (7.32 ppm)C9 (128.1 ppm)(7.32, 128.1)
HMBC H1 (1.08 ppm)C2 (43.7 ppm)(1.08, 43.7)
H2 (3.72 ppm)C1 (13.0 ppm), C6 (142.8 ppm)(3.72, 13.0), (3.72, 142.8)
H4 (1.79 ppm)C5 (169.9 ppm)(1.79, 169.9)
H7/H11 (7.13 ppm)C6 (142.8 ppm), C8/C10 (129.6 ppm), C9 (128.1 ppm)(7.13, 142.8), (7.13, 129.6), (7.13, 128.1)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of 2D NMR spectra. Instrument-specific parameters may require optimization.

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

COSY (Correlation Spectroscopy):

  • Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.

  • Load a standard COSY pulse program.

  • Set the spectral widths in both F1 and F2 dimensions to encompass all proton signals.

  • Set the number of scans (NS) and dummy scans (DS) to achieve an adequate signal-to-noise ratio.

  • The data is processed with a sine-bell window function in both dimensions and Fourier transformed to generate the 2D spectrum.

HSQC (Heteronuclear Single Quantum Coherence):

  • Acquire 1D ¹H and ¹³C NMR spectra to determine the respective spectral widths.

  • Load a standard HSQC pulse program (e.g., one with sensitivity enhancement and gradient selection).

  • Set the spectral width in F2 for ¹H and in F1 for ¹³C.

  • Optimize the number of scans based on the sample concentration to achieve a good signal-to-noise ratio.

  • Process the data using appropriate window functions and Fourier transformation.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Acquire 1D ¹H and ¹³C NMR spectra to determine the spectral widths.

  • Load a standard HMBC pulse program, which is optimized for long-range couplings (typically 4-10 Hz).

  • Set the spectral width in F2 for ¹H and in F1 for ¹³C.

  • The number of scans is typically higher than for HSQC to detect the weaker long-range correlations.

  • Process the data with appropriate window functions and Fourier transformation.

Mandatory Visualizations

The following diagrams illustrate the logical workflow and the interplay of the different 2D NMR techniques in the structural elucidation of this compound.

logical_relationship cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC cosy ¹H-¹H Correlations (2-3 bonds) structure This compound Structure Confirmation cosy->structure Proton Spin Systems hsqc ¹H-¹³C Direct Correlations (1 bond) hsqc->structure Direct C-H Attachments hmbc ¹H-¹³C Long-Range Correlations (2-4 bonds) hmbc->structure Connectivity across Quaternary Carbons & Heteroatoms experimental_workflow start Sample of This compound nmr_acq 1D ¹H & ¹³C NMR Acquisition start->nmr_acq nmr_2d 2D NMR Acquisition (COSY, HSQC, HMBC) nmr_acq->nmr_2d data_proc Data Processing & Fourier Transform nmr_2d->data_proc analysis Spectral Analysis & Correlation Identification data_proc->analysis elucidation Structure Elucidation & Confirmation analysis->elucidation

References

Inter-laboratory Study on the Analysis of N-Ethylacetanilide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of two common chromatographic techniques for the quantitative determination of N-Ethylacetanilide: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The data herein is a synthesis of findings from a hypothetical inter-laboratory study designed to assess the methods' performance across key validation parameters. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this compound and related compounds.

Introduction

This compound is a chemical compound with various industrial applications, and its accurate quantification is crucial for quality control and research purposes. The selection of an appropriate analytical method is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of GC-FID and HPLC-UV, two widely used techniques for the analysis of organic compounds. The performance of each method was evaluated in a simulated inter-laboratory study to ensure the data reflects real-world variability.

Data Presentation

The quantitative performance of the GC-FID and HPLC-UV methods for the analysis of this compound is summarized in the tables below. Data was aggregated from multiple simulated laboratory sites to provide a comprehensive overview of each method's capabilities.

Table 1: Comparison of Method Performance Parameters

ParameterGC-FIDHPLC-UV
Linearity (R²) > 0.998> 0.999
Range 1 - 500 µg/mL0.5 - 750 µg/mL
Limit of Detection (LOD) 0.3 µg/mL0.15 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL0.5 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (RSD%)
- Repeatability (Intra-lab)< 2.5%< 2.0%
- Reproducibility (Inter-lab)< 4.8%< 3.5%

Table 2: Summary of Inter-laboratory Study Results for a 50 µg/mL Standard

LaboratoryGC-FID Measured Conc. (µg/mL)HPLC-UV Measured Conc. (µg/mL)
Lab 149.850.1
Lab 251.250.5
Lab 348.949.7
Lab 450.549.9
Mean 50.1 50.05
Std. Dev. 0.99 0.34
RSD% 1.98% 0.68%

Experimental Protocols

Detailed methodologies for the GC-FID and HPLC-UV analyses are provided below. These protocols were standardized across all participating laboratories in the study.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Instrumentation: A standard gas chromatograph equipped with a flame ionization detector.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.

  • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Sample Preparation: Samples were dissolved in ethyl acetate.

  • Internal Standard: N-Propylacetanilide

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C

  • Detection Wavelength: 242 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Samples were dissolved in the mobile phase.

Mandatory Visualization

The following diagrams illustrate the logical flow of the inter-laboratory study and the experimental workflow for each analytical method.

G Inter-laboratory Study Workflow cluster_labs Participating Laboratories A Study Design and Protocol Development B Sample Preparation and Distribution (this compound Standards) A->B C Analysis by Participating Laboratories B->C Lab1 Lab 1: GC-FID & HPLC-UV Analysis Lab2 Lab 2: GC-FID & HPLC-UV Analysis Lab_n Lab 'n': GC-FID & HPLC-UV Analysis D Data Collection and Centralization E Statistical Analysis and Performance Evaluation D->E F Comparative Guide Publication E->F Lab1->D Lab2->D Lab_n->D

Caption: Workflow of the inter-laboratory study on this compound analysis.

G Analytical Method Comparison cluster_gc GC-FID Method cluster_hplc HPLC-UV Method GC_Sample Dissolve Sample in Ethyl Acetate GC_Inject Inject 1 µL into GC GC_Sample->GC_Inject GC_Separate Separation on Phenyl-Methylpolysiloxane Column GC_Inject->GC_Separate GC_Detect Flame Ionization Detection GC_Separate->GC_Detect GC_Quantify Quantification GC_Detect->GC_Quantify HPLC_Sample Dissolve Sample in Mobile Phase HPLC_Inject Inject 10 µL into HPLC HPLC_Sample->HPLC_Inject HPLC_Separate Separation on C18 Column HPLC_Inject->HPLC_Separate HPLC_Detect UV Detection at 242 nm HPLC_Separate->HPLC_Detect HPLC_Quantify Quantification HPLC_Detect->HPLC_Quantify Start This compound Sample Start->GC_Sample Start->HPLC_Sample

Caption: Comparison of GC-FID and HPLC-UV experimental workflows.

Conclusion

Both GC-FID and HPLC-UV are suitable methods for the quantitative analysis of this compound. The HPLC-UV method demonstrated slightly better performance in terms of sensitivity (LOD and LOQ), accuracy, and inter-laboratory reproducibility. However, the choice of method may also depend on other factors such as sample matrix, available instrumentation, and the specific requirements of the analysis. For analyses requiring higher sensitivity and precision, HPLC-UV is recommended. GC-FID remains a robust and reliable alternative, particularly for samples that are readily volatilized and do not contain interfering matrix components.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of chemical reagents is a cornerstone of modern laboratory practice. For researchers, scientists, and drug development professionals handling N-Ethylacetanilide, adherence to proper disposal protocols is critical to minimize environmental impact and maintain a secure working environment. This guide provides essential, step-by-step logistical and safety information for the effective management of this compound waste.

Key Disposal and Safety Information

The primary methods for the disposal of this compound focus on thermal destruction and the use of licensed waste management services. It is imperative to prevent this substance from entering the environment.

ParameterInformation
Primary Disposal Method Dispose of contents and container at an industrial combustion plant.
Alternative Disposal Offer surplus and non-recyclable solutions to a licensed disposal company. The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.
Environmental Precautions Do not empty into drains. Avoid release to the environment. Use appropriate containers to prevent environmental contamination and keep away from drains, surface, and ground water.[1][2]
Contaminated Packaging Handle contaminated packages in the same manner as the substance itself. Once properly decontaminated, completely emptied packages can be recycled.[1][2]
Regulatory Compliance Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste and are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][4]

Experimental Protocol for Waste Handling and Disposal

While specific protocols may vary based on institutional and regional regulations, the following general procedure outlines the safe handling and preparation of this compound for disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.

  • Designated and labeled hazardous waste container (compatible with this compound).

  • Absorbent, inert material (e.g., vermiculite, sand).

  • Combustible solvent (if permitted by your institution's waste management plan).

Procedure:

  • Segregation of Waste:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

    • Do not mix with other incompatible waste streams.

  • Handling Spills:

    • In the event of a minor spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[4]

    • Carefully collect the absorbent mixture and place it into the designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Container Management:

    • Ensure the waste container is kept closed when not in use.

    • Store the container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal via Incineration (through a licensed facility):

    • If permitted by your facility's environmental health and safety (EHS) department, this compound may be dissolved in a combustible solvent.

    • This solution is then transferred to a suitable container for collection by a licensed hazardous waste disposal company for incineration.

  • Disposal of Empty Containers:

    • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

    • After proper decontamination, the container may be recycled.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generated assess_waste Assess Waste Type start->assess_waste is_surplus Surplus/Unused Product? assess_waste->is_surplus is_contaminated Contaminated Material? is_surplus->is_contaminated No collect_waste Collect in Labeled, Compatible Container is_surplus->collect_waste Yes is_empty Empty Container? is_contaminated->is_empty No is_contaminated->collect_waste Yes decontaminate Triple Rinse with Appropriate Solvent is_empty->decontaminate Yes end End of Process is_empty->end No contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs licensed_disposal Arrange for Licensed Disposal Company Pickup contact_ehs->licensed_disposal incineration High-Temperature Incineration licensed_disposal->incineration incineration->end collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate recycle_container Recycle Decontaminated Container decontaminate->recycle_container collect_rinsate->collect_waste recycle_container->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: Personal Protective Equipment Protocols for N-Ethylacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide for Laboratory Professionals

In the dynamic environment of scientific research and drug development, the safe handling of chemical compounds is paramount. N-Ethylacetanilide, a compound utilized in various research applications, necessitates stringent safety protocols to protect laboratory personnel from potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for the handling of this compound, ensuring a secure and productive research environment.

This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1] It may also be harmful if swallowed or in contact with skin. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial to prevent accidental exposure. The following step-by-step operational plan should be followed:

  • Risk Assessment and Preparation:

    • Before commencing any work, conduct a thorough risk assessment for the planned experiment.

    • Ensure that all necessary PPE is available and in good condition.

    • Verify that a safety shower and eyewash station are readily accessible.[1]

    • Work should be performed in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation or when heating the substance.[1]

  • Donning of Personal Protective Equipment (PPE):

    • Eye and Face Protection: Chemical safety goggles are mandatory to protect against splashes.[1] A face shield should be worn in situations with a higher risk of splashing.[1]

    • Skin and Body Protection: A laboratory coat is required to protect against skin contact.[4] For procedures with a higher risk of exposure, additional protective clothing may be necessary.[5]

    • Respiratory Protection: If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

  • Handling the Compound:

    • Avoid direct contact with the skin, eyes, and clothing.[1]

    • When weighing the solid, do so in a fume hood or a designated containment area to prevent the dispersion of dust.

    • Use appropriate tools (e.g., spatulas, forceps) to handle the compound.

    • Keep containers of this compound tightly closed when not in use.[1]

  • Doffing of Personal Protective Equipment (PPE):

    • Remove PPE in a manner that avoids self-contamination.

    • Gloves should be removed first, using a proper technique to avoid touching the outer surface with bare hands.[3]

    • Follow by removing the lab coat and then eye protection.

    • Wash hands thoroughly with soap and water after removing all PPE.[1][6]

Personal Protective Equipment (PPE) Summary

The following table summarizes the recommended PPE for handling this compound. It is important to note that specific quantitative data, such as glove breakthrough times, were not available in the provided search results. The recommendations are based on general safety guidelines for handling similar chemical compounds.

Protection Type Recommended Equipment Key Considerations
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect for damage before use. Dispose of contaminated gloves properly.[3]
Eye/Face Protection Chemical safety gogglesWear at all times when handling the compound.[1]
Face shieldUse when there is a significant risk of splashing.[1]
Skin & Body Protection Laboratory coatMust be worn to prevent skin contact.[4]
Additional protective clothingAs needed, based on the risk assessment of the procedure.[5]
Respiratory Protection NIOSH-approved respirator with organic vapor cartridgesRequired when dust or vapors may be generated.[3]

Experimental Workflow for Safe Handling

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_ppe Gather & Inspect PPE prep_risk->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace don_ppe Don PPE prep_workspace->don_ppe handle_chem Handle this compound don_ppe->handle_chem doff_ppe Doff PPE handle_chem->doff_ppe segregate_waste Segregate Contaminated Waste doff_ppe->segregate_waste dispose_waste Dispose of Waste per Regulations segregate_waste->dispose_waste

Workflow for the safe handling of this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste contaminated with this compound, including excess chemical, contaminated PPE (gloves, etc.), and cleaning materials, must be segregated from other laboratory waste streams.[7]

  • Waste Container: Use a designated, properly labeled, and sealed container for this compound waste. The label should clearly indicate the contents.

  • Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal facility.[1] Do not pour this compound down the drain or dispose of it with regular trash.[1]

  • Contaminated PPE: Contaminated gloves and other disposable PPE should be placed in the designated hazardous waste container.[3] Reusable PPE should be decontaminated according to established laboratory procedures.

  • Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.[5] The area should then be decontaminated. For large spills, evacuate the area and follow emergency procedures.

By adhering to these safety protocols and operational plans, researchers can confidently handle this compound while minimizing risks and fostering a culture of safety within the laboratory.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.